molecular formula C75H122N20O18S2 B8256830 YAP-TEAD Inhibitor 1 (Peptide 17)

YAP-TEAD Inhibitor 1 (Peptide 17)

Katalognummer: B8256830
Molekulargewicht: 1656.0 g/mol
InChI-Schlüssel: FKHMKSDMZWAHCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YAP-TEAD Inhibitor 1 (Peptide 17) is a useful research compound. Its molecular formula is C75H122N20O18S2 and its molecular weight is 1656.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality YAP-TEAD Inhibitor 1 (Peptide 17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YAP-TEAD Inhibitor 1 (Peptide 17) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[6-(4-aminobutyl)-24-benzyl-3-butyl-9-[3-(diaminomethylideneamino)propyl]-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-15-(propanoylamino)-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHMKSDMZWAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H122N20O18S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1656.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action for YAP-TEAD Inhibitor 1 (Peptide 17)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

YAP-TEAD Inhibitor 1 , commonly referred to in literature as Peptide 17 , is a rationally designed, cyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the Transcriptional Enhancer Factor TEAD.

Unlike broad-spectrum small molecules (e.g., Verteporfin), Peptide 17 is a high-affinity, competitive antagonist (


 nM) specifically engineered to mimic the 

-loop
conformation of YAP at Interface 3 . By occupying the hydrophobic pocket of the TEAD YAP-binding domain (YBD), it sterically occludes the recruitment of endogenous YAP, thereby silencing oncogenic gene transcription (e.g., CTGF, CYR61) driven by the Hippo pathway dysregulation.

This guide details the structural pharmacology of Peptide 17, its binding kinetics, and validated protocols for its assessment in drug discovery workflows.

Structural Mechanism of Action

The Target: YAP-TEAD Interface 3

The interaction between YAP and TEAD is extensive, burying approximately 3,500 Ų of surface area distributed across three distinct interfaces.

  • Interface 1: An antiparallel

    
    -sheet interaction.
    
  • Interface 2: An

    
    -helix interaction (LxxLF motif).
    
  • Interface 3 (The

    
    -loop):  The most critical determinant for high-affinity binding.[1] Residues 86–100 of human YAP form a twisted coil that inserts deep into a hydrophobic pocket on TEAD.[2][3]
    
Structural Engineering of Peptide 17

Peptide 17 is not a simple fragment of YAP; it is a hyper-optimized analogue of the YAP(84–100) sequence. Its high potency stems from three specific chemical modifications designed by Zhang et al. (2014) :

  • Conformational Constraint (Cyclization):

    • Native YAP: The

      
      -loop is stabilized by a cation-
      
      
      
      interaction between Arg87 and Phe96 .
    • Peptide 17 Modification: This weak non-covalent interaction is replaced by a covalent disulfide bridge (Cys-Cys). This locks the peptide into the bioactive

      
      -conformation, significantly reducing the entropic penalty of binding.
      
  • Hydrophobic Optimization (The "Warhead"):

    • Native YAP:Met86 fits into a hydrophobic sub-pocket on TEAD.[1]

    • Peptide 17 Modification: Met86 is substituted with 3-chlorophenylalanine (Phe(3-Cl)) .[3] The chlorine atom fills the hydrophobic cavity more completely than the native methionine sulfur, creating a "lock-and-key" fit that boosts potency by over 10-fold.

  • Stability Enhancements:

    • Leu91 is replaced by Norleucine (Nle) to prevent oxidation while maintaining hydrophobicity.

    • Asp94 is mutated to Alanine (D94A) , a change identified via alanine scanning to improve interface compatibility.[3]

Binding Kinetics Data

The following table summarizes the quantitative advantage of Peptide 17 over native YAP fragments.

CompoundSequence OriginModification

(TEAD1)

(Interaction)
YAP(50–171) Native (Long)None40 nM~50 nM
YAP(84–100) Native (Short)None> 10

M
37

M
Peptide 17 Engineered Cyclic, Phe(3-Cl), Nle 15 nM 25 nM

Key Insight: Peptide 17 achieves higher affinity (15 nM) than the much longer native YAP protein fragment (40 nM), proving that the optimized


-loop is the thermodynamic driver of the interaction.

Pathway Visualization

The following diagram illustrates the Hippo signaling cascade and the precise intervention point of Peptide 17.

HippoPathway cluster_nucleus Nucleus Upstream Upstream Signals (GPCRs, Mechanical Stress) MST_LATS MST1/2 & LATS1/2 (Kinase Cascade) Upstream->MST_LATS Activates YAP_Phos Phospho-YAP (Cytoplasmic Retention) MST_LATS->YAP_Phos Phosphorylates (S127) YAP_Nucl Nuclear YAP MST_LATS->YAP_Nucl Inhibition Loss (Hippo OFF) Complex YAP-TEAD Complex YAP_Nucl->Complex Binds Interface 3 TEAD TEAD Transcription Factor TEAD->Complex Recruits GeneExp Oncogenic Transcription (CTGF, CYR61, AXL) Complex->GeneExp Drives Pep17 Peptide 17 (YAP-TEAD Inhibitor 1) Pep17->TEAD Competitive Binding (Kd = 15 nM) Pep17->Complex Disrupts

Figure 1: Mechanism of Action. Peptide 17 enters the nucleus and competitively binds TEAD at Interface 3, preventing the formation of the active YAP-TEAD transcriptional complex.

Experimental Protocols for Validation

To validate the activity of Peptide 17 in your specific model system, use the following self-validating protocols.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To quantitatively determine the


 of Peptide 17 against a labeled tracer.

Reagents:

  • Tracer: FAM-labeled YAP(84–100) peptide (Sequence: FAM-Ac-VPMR...). Concentration: 10 nM.

  • Protein: Recombinant Human TEAD1 (YBD domain). Concentration:

    
     of tracer (approx. 50–100 nM).
    
  • Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

Workflow:

  • Master Mix Prep: Prepare a solution containing TEAD1 protein and FAM-Tracer in the assay buffer.

    • Validation Check: Ensure the protein concentration is sufficient to bind ~50–80% of the tracer in the absence of inhibitor (check via a pre-run titration).

  • Inhibitor Titration: Prepare a serial dilution of Peptide 17 (e.g., from 10

    
    M down to 0.1 nM) in DMSO.
    
  • Incubation: Add 1

    
    L of Peptide 17 dilution to 49 
    
    
    
    L of Master Mix in a black 384-well plate.
  • Equilibration: Incubate for 30–60 minutes at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Peptide 17]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: Luciferase Reporter Assay (Cellular Activity)

Purpose: To verify functional inhibition of YAP-dependent transcription in live cells.

Reagents:

  • Cells: HEK293T or MDA-MB-231 (High YAP activity).

  • Plasmids:

    • Reporter: 8xGTIIC-Luciferase (contains 8 TEAD binding sites).

    • Control: Renilla Luciferase (constitutive, for normalization).

    • Optional: YAP-S127A vector (constitutively active YAP) to drive high signal.

Workflow:

  • Transfection (Day 1): Co-transfect cells with 8xGTIIC-Luc and Renilla plasmids using Lipofectamine.

  • Treatment (Day 2): 24 hours post-transfection, treat cells with Peptide 17.

    • Dose Range: 0.1

      
      M, 1 
      
      
      
      M, 5
      
      
      M, 10
      
      
      M.
    • Note: Peptide 17 has moderate cell permeability due to cyclization, but high concentrations or electroporation may be required for robust effects compared to small molecules.

  • Lysis & Detection (Day 3): 24 hours post-treatment, lyse cells using Passive Lysis Buffer.

  • Measurement: Use a Dual-Luciferase assay kit. Measure Firefly (GTIIC) and Renilla signals.

  • Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to DMSO control.

    • Success Criterion: A dose-dependent decrease in RLU indicates successful disruption of the YAP-TEAD complex.

Challenges and Considerations

While Peptide 17 is a potent chemical probe, researchers must be aware of specific limitations:

  • Cell Permeability: Although cyclization improves stability and permeability compared to linear peptides, Peptide 17 is still a large molecule (~2 kDa). For in vivo or cellular assays, high concentrations (micromolar range) are often necessary to achieve intracellular saturation.

  • Selectivity: Peptide 17 targets the conserved hydrophobic pocket of TEADs. It is generally pan-TEAD active (TEAD1–4) due to the high sequence homology of the YBD across the family.

  • Stability: The disulfide bond is susceptible to reduction in the highly reducing intracellular environment (high glutathione), potentially opening the ring and reducing affinity over time.

References

  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.

    • Significance: The primary source defining Peptide 17, its sequence modifications (Phe(3-Cl), Nle, Cys-bridge), and binding affinity ( = 15 nM).
  • Zhou, Z., et al. (2015). "The YAP–TEAD interaction is a validated therapeutic target for lung cancer." ACS Medicinal Chemistry Letters. (Note: Often cited alongside Zhang for "Super-TDU", distinct from Peptide 17).
  • Pobbati, A. V., & Hong, W. (2020). "Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex." Molecules, 25(24), 6001.

    • Significance: A comprehensive review comparing Peptide 17 with other inhibitors like Verteporfin and VGLL4 mimetics.
  • Hau, J. C., et al. (2018). "Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction." Protein Engineering, Design and Selection. Significance: Discusses the structural thermodynamics of the -loop which Peptide 17 mimics.

Sources

Peptide 17 YAP-TEAD interaction inhibitor structure

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide engineered for researchers, structural biologists, and drug development professionals investigating the Hippo signaling pathway and targeted protein-protein interaction (PPI) inhibitors.

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway—often manifesting as the nuclear accumulation of the Yes-associated protein (YAP)—is a ubiquitous driver of human tumorigenesis, particularly in lung, gastric, and ovarian cancers[1][2]. In the nucleus, YAP lacks intrinsic DNA-binding activity and must complex with Transcriptional Enhancer Factor Domain (TEAD) family transcription factors to drive oncogenic gene expression (e.g., CTGF, Cyr61)[1].

Because the YAP-TEAD protein-protein interaction (PPI) is the obligate node for YAP-driven oncogenesis, it represents a high-value therapeutic target. Peptide 17 is a rationally designed, 17-mer macrocyclic peptide that acts as a potent, competitive disruptor of the YAP-TEAD interaction[3]. Exhibiting an IC50 of 25 nM and a dissociation constant (


) of 15 nM, Peptide 17 achieves single-digit nanomolar affinity by mimicking and structurally locking the native YAP Ω-loop conformation, making it a premier pharmacological tool for Hippo pathway modulation[2].

Mechanistic Foundation: The YAP-TEAD Interface

The YAP-TEAD interaction is characterized by an extensive surface area, making it notoriously difficult to drug with traditional small molecules. The YAP TEAD-binding domain (TBD) is natively unfolded but adopts a highly structured conformation upon binding the globular TEAD YAP-binding domain (YBD)[4]. This binding occurs across three distinct interfaces:

  • Interface 1: An anti-parallel

    
    -sheet that contributes minimally to overall binding affinity[5].
    
  • Interface 2: An

    
    -helix that slots into a TEAD helix-turn-helix pocket[5].
    
  • Interface 3 (The Ω-loop): A twisted-coil structure (YAP residues 86–100) that fits deeply into a hydrophobic pocket on the TEAD surface. This interface is the primary driver of binding affinity and the focal point for PPI inhibitor design[4][5].

Crucial to the stability of the wild-type Interface 3 Ω-loop are three hydrophobic core residues (Met86, Leu91, and Phe95) and a native cation-


 interaction  between Arg87 and Phe96[5]. Crystallographic data (PDB: 3KYS) reveals that the distance between the guanidinium carbon of Arg87 and the aromatic center of Phe96 is less than 5 Å, acting as a natural conformational constraint[4].

Rational Design & Structural Optimization of Peptide 17

The development of Peptide 17 from the wild-type YAP sequence is a masterclass in rational, structure-based drug design. The evolution followed a strict causality-driven workflow:

  • Sequence Truncation: The wild-type YAP TBD (residues 50–171) binds TEAD1 with a

    
     of 40 nM[2]. Truncation to isolate Interface 3 (YAP84–100) yielded a weak linear inhibitor (IC50 = 37 
    
    
    
    M), indicating that the isolated linear peptide suffers from high entropic penalty upon binding[4].
  • Hydrophobic Optimization (Non-Natural Amino Acids): To increase pocket affinity, an alanine scan and subsequent non-natural amino acid substitutions were performed. Met86 was replaced with meta-chloro phenylalanine (Phe(3-Cl)), which drastically improved potency by filling a deep hydrophobic sub-pocket[6]. Leu91 was substituted with norleucine (Nle) to optimize aliphatic packing[7].

  • Macrocyclization via Asymmetric Disulfide Bridging: To overcome the entropic penalty of the linear peptide, researchers replaced the native Arg87-Phe96 cation-

    
     interaction with a covalent disulfide bridge[4]. Crucially, standard cysteine-cysteine bridging caused ring strain. By substituting Arg87 with Homocysteine (Hcy)  and Phe96 with Cysteine (Cys), the extra methylene group in Hcy perfectly bridged the ~5 Å gap, structurally locking the active Ω-loop conformation without distorting the backbone[2][8].
    
Table 1: Evolution of YAP-TEAD Inhibitory Peptides
Peptide DesignationSequence / Key ModificationsIC50 (

M)

(nM)
Wild-Type YAP (50-171) Native TBDN/A40
YAP (84-100) Native Interface 337.0N/A
Peptide 17 Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 (Cyclic)0.02515

(Data synthesized from Zhang et al., 2014[2][8])

DesignEvolution WT Wild-Type YAP (50-171) Kd = 40 nM Trunc1 YAP Interface 3 Peptide (YAP 84-100) IC50 = 37 μM WT->Trunc1 Sequence Truncation Mut1 Non-Natural Amino Acid Substitution (Phe(3-Cl)86, Nle91) Trunc1->Mut1 Hydrophobic Optimization Cyc1 Conformational Constraint (Hcy4-Cys13 Disulfide Bridge) Mut1->Cyc1 Macrocyclization Pep17 Peptide 17 IC50 = 25 nM, Kd = 15 nM Cyc1->Pep17 Final Maturation

Caption: Figure 1: Rational structural evolution from wild-type YAP to the macrocyclic Peptide 17.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for the synthesis and evaluation of Peptide 17.

Protocol 1: Synthesis and Macrocyclization of Peptide 17

Causality Note: Rink Amide resin is utilized to yield a C-terminal amide, protecting the peptide from rapid exopeptidase degradation in biological assays.

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 on Rink Amide AM resin using standard Fmoc chemistry. Use HATU/DIPEA for coupling, ensuring double coupling for sterically hindered non-natural amino acids (Phe(3-Cl) and Nle).

  • Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate in cold diethyl ether.

  • Macrocyclization (Self-Validating Step): Dissolve the crude linear peptide in a highly dilute buffer (0.1 M

    
    , pH 8.0) at a concentration of <0.5 mg/mL. Causality: High dilution thermodynamically favors intramolecular disulfide bond formation over intermolecular oligomerization. Stir open to air for 24–48 hours.
    
  • Validation: Monitor cyclization via LC-MS. A successful oxidation is validated by a precise mass shift of -2.0 Da (loss of two protons).

  • Purification: Purify the cyclic peptide via preparative RP-HPLC to >95% purity[9].

Protocol 2: YAP-TEAD Competitive Fluorescence Polarization (FP) Assay

Causality Note: FP is chosen over ELISA because it measures binding in solution at equilibrium, preventing artifacts caused by protein immobilization onto plastic surfaces.

  • Tracer Preparation: Utilize a FITC-labeled wild-type YAP peptide as the fluorescent tracer.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-specific aggregation), and 1 mM DTT.

  • Incubation: In a black 384-well microplate, combine 50 nM GST-TEAD1 (YBD) with 10 nM FITC-YAP tracer. Add serial dilutions of Peptide 17 (from 10

    
    M down to 0.1 nM).
    
  • Equilibration & Reading: Incubate in the dark for 30 minutes at room temperature. Measure parallel and perpendicular fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation & Analysis: Calculate the Z'-factor using DMSO-only (negative control) and 10

    
    M unlabeled WT YAP (positive control). A Z'-factor > 0.6 validates the assay. Fit the millipolarization (mP) values to a 4-parameter logistic curve to derive the IC50[7].
    

Pharmacological Translation and Efficacy

Peptide 17 has demonstrated profound efficacy in preclinical in vitro models. By competitively occupying Interface 3 of TEAD, Peptide 17 physically displaces endogenous YAP[1]. In lung carcinoma models (e.g., LLC and PC-9 cells), the exogenous introduction of Peptide 17 efficiently disrupts the YAP-TEAD4 complex (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), leading to a precipitous drop in the transcription of downstream oncogenes CTGF and Cyr61. Phenotypically, this results in a time- and concentration-dependent decrease in cancer cell viability, suppression of colony formation, and induction of apoptosis as confirmed by FACS analysis[1].

HippoPathway LATS LATS1/2 Kinases YAP_p Phospho-YAP (Cytoplasmic Degradation) LATS->YAP_p Phosphorylates YAP_n Unphosphorylated YAP (Nuclear Translocation) LATS->YAP_n Inhibited in Cancer TEAD TEAD Transcription Factor YAP_n->TEAD Binds Interface 3 TargetGenes Oncogenic Target Genes (CTGF, Cyr61) TEAD->TargetGenes Activates Transcription Peptide17 Peptide 17 (Macrocyclic Inhibitor) Peptide17->TEAD Blocks YAP Binding (IC50 = 25 nM)

Caption: Figure 2: Hippo-YAP signaling pathway and the targeted intervention by Peptide 17.

Conclusion

Peptide 17 stands as a benchmark in peptidomimetic drug design. By leveraging non-natural amino acids to maximize hydrophobic pocket interactions and utilizing an asymmetric homocysteine-cysteine disulfide bridge to perfectly mimic a native cation-


 interaction, it achieves single-digit nanomolar affinity. For researchers developing next-generation Hippo pathway modulators, the structural logic underpinning Peptide 17 provides a definitive blueprint for transforming natively unfolded protein interfaces into highly druggable targets.

References

  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pobbati, A. V., et al. (2021). "YAP-TEAD Interaction Disruptors." Encyclopedia MDPI. Available at: [Link]

Sources

Rational Design and Validation of YAP-TEAD Interface 3 Cyclic Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The YAP-TEAD Complex and the Interface 3 Hotspot

The Hippo signaling pathway is a master regulator of organ size and cell proliferation. Its dysregulation is a hallmark of numerous malignancies, making it a highly attractive target for oncology drug development[1]. The oncogenic potential of this pathway is primarily mediated by the protein-protein interaction (PPI) between the Yes-associated protein (YAP) co-activator and the TEA domain (TEAD) family of transcription factors[2].

Structural biology reveals that the natively unfolded YAP TEAD-binding domain (TBD) becomes highly structured upon binding, wrapping around the globular TEAD YAP-binding domain (YBD) via three distinct interfaces[1]:

  • Interface 1: A weak anti-parallel β-sheet that contributes minimally to overall affinity[2].

  • Interface 2: An α-helix that slots into a TEAD pocket via a modified LxxLF motif[2].

  • Interface 3 (The Ω-loop): A twisted-coil region (YAP residues 86–100) that fits deeply into a hydrophobic pocket on the TEAD surface[2].

Interface 3 is the most critical driver of binding affinity and the primary hotspot for PPI disruptor design[2]. Within this Ω-loop, three hydrophobic core residues (M86, L91, F95) anchor the peptide, while a native cation-π interaction between Arg87 and Phe96 stabilizes the loop's geometry[2]. This structural quirk presents a unique opportunity for pharmacological intervention via macrocyclic constraint.

G TEAD TEAD Transcription Factor (YAP-Binding Domain) YAP YAP Co-activator (N-Terminal Domain) Int1 Interface 1 (Anti-parallel β-sheet) YAP->Int1 Int2 Interface 2 (α-helix / LxxLF motif) YAP->Int2 Int3 Interface 3 (Ω-loop / Residues 86-100) YAP->Int3 Int1->TEAD Int2->TEAD Int3->TEAD Primary Affinity Driver Pep17 Peptide 17 (Disulfide Cyclic Inhibitor) Pep17->Int3 Competitive Displacement

Diagram 1: YAP-TEAD binding interfaces and competitive inhibition by Peptide 17 at Interface 3.

Rational Design of Peptide 17: Engineering Causality

Linear peptides often suffer from high entropic penalties upon target binding, rendering them poor therapeutics. To engineer a potent Interface 3 inhibitor, researchers utilized a structure-based macrocyclization strategy to pre-organize the peptide into its active Ω-loop conformation[1].

Step 1: Truncation The parent sequence (YAP81-100) was truncated to YAP84-100 (VPMRLRKLPDSFFKPPE). Removing the dispensable N-terminal residues yielded a baseline weak inhibitor (IC50 = 37 μM)[1].

Step 2: Macrocyclization via Disulfide Bridging The native Arg87-Phe96 cation-π interaction was replaced with a covalent disulfide bridge. Expert Insight: Simply mutating both residues to Cysteine creates a ring that is too small, distorting the Ω-loop. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine (Cys), the resulting ring size perfectly mimicked the native geometry, boosting potency 5-fold over the linear precursor[1].

Step 3: Residue-Level Optimization

  • M86 to 3-Cl-Phe: Methionine 86 was replaced with meta-chloro-phenylalanine. The chlorine atom optimally fills a deep sub-pocket in TEAD, vastly improving hydrophobic packing compared to the native methionine[1].

  • L91 to Nle: Leucine 91 was substituted with Norleucine (Nle) to eliminate steric clashes and enhance hydrophobic interactions[1].

  • D93 to Ala: An alanine scan revealed that neutralizing the aspartic acid at position 93 removed an unfavorable electrostatic repulsion, further improving binding affinity[1].

The culmination of these modifications is Peptide 17 (Sequence: VP{3-Cl-Phe}{Hcy}LRK{Nle}PASFCKPPE, cyclic Hcy87-Cys96), a highly potent inhibitor that binds TEAD1 stronger than the native YAP50-171 domain[1].

Quantitative Affinity & Inhibitory Data

The stepwise optimization of the Interface 3 sequence demonstrates a clear structure-activity relationship (SAR). The table below summarizes the causality of these modifications on biochemical potency.

Peptide DesignationSequence / Key ModificationsIC50 (μM)Kd (nM)
YAP81-100 PQTVPMRLRKLPDSFFKPPE (Native)~49.0N/A
YAP84-100 VPMRLRKLPDSFFKPPE (Truncated)37.0N/A
Peptide 3 Hcy87, Cys96 (Disulfide cyclic constraint)~7.4N/A
Peptide 17 3-Cl-Phe86, Hcy87, Nle91, Ala93, Cys960.025 15.0

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of YAP-TEAD disruptors requires orthogonal, self-validating assays. Below are the definitive protocols for biochemical and cellular validation.

Protocol A: Fluorescence Polarization (FP) Assay for Target Engagement

This assay relies on the displacement of a fluorescently labeled YAP probe by the cyclic peptide.

1. Reagent Preparation:

  • Protein: Purify the YAP Binding Domain of TEAD4 (TEAD4-YBD)[3]. Causality: Using the isolated YBD rather than full-length TEAD prevents aggregation and eliminates background binding from the DNA-binding domain.

  • Probe: Synthesize a TMR-labeled YAP peptide probe (N-terminal tetramethylrhodamine linked to the YAP Ω-loop)[3]. Causality: TMR (emission ~590 nm) is chosen over FITC to avoid auto-fluorescence interference from biological buffers and small-molecule libraries.

2. Assay Setup (Critical Step):

  • Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20.

  • Self-Validating Constraint:Do NOT include reducing agents (e.g., DTT, TCEP) in the primary assay buffer. Because Peptide 17 relies on a disulfide bond, reducing agents will linearize the peptide, destroying its cyclic constraint. Include a control well with 1 mM TCEP; a subsequent drop in Peptide 17 potency validates that the macrocycle is the true driver of affinity.

3. Execution & Analysis:

  • Add 50 nM TMR-YAP probe to a 384-well black opaque microplate[3].

  • Add TEAD4-YBD at a concentration near its Kd (e.g., ~186 nM) to achieve ~80% bound probe[3].

  • Titrate Peptide 17 from 10 μM down to 0.1 nM (3-fold dilution series).

  • Read on a microplate reader in FP mode. Calculate millipolarization (mP) and fit to a 4-parameter logistic curve to derive the IC50.

FP_Assay Step1 1. Synthesize Probe (TMR-YAP84-100) Step2 2. Form Complex (Probe + TEAD4-YBD) Step1->Step2 High mP Step3 3. Titrate Inhibitor (Peptide 17) Step2->Step3 Step4 4. Measure mP (Excitation 540nm) Step3->Step4 Disruption Step5 5. Data Analysis (Calculate IC50) Step4->Step5 Low mP

Diagram 2: Fluorescence Polarization (FP) assay workflow for validating YAP-TEAD inhibitors.

Protocol B: Luciferase Reporter Assay for Cellular Efficacy

To prove that the biochemical disruption translates to transcriptional silencing in cells.

1. Cell Line & Transfection:

  • Culture NCI-H2052 cells (a mesothelioma line with NF2/LATS2 alterations, rendering it highly YAP-dependent)[4].

  • Co-transfect an 8xGTIIC-luciferase reporter plasmid (containing 8 tandem repeats of the TEAD binding sequence to amplify the signal window) and a Renilla luciferase plasmid (for normalization)[4].

2. Treatment & Measurement:

  • Expert Insight: Native Peptide 17 is a 17-mer with poor membrane permeability. For cellular assays, the peptide must be synthesized with an N-terminal cell-penetrating tag (e.g., TAT sequence) or delivered via lipid nanoparticles.

  • Treat cells with the permeable Peptide 17 construct for 24-48 hours.

  • Lyse cells and measure using a Dual-Luciferase Reporter Assay System.

  • Self-Validating Constraint: Normalize Firefly signals to Renilla signals. This ensures that the observed reduction in YAP-TEAD activity is due to specific transcriptional silencing, not generalized peptide cytotoxicity[4].

References

1.[1] Title: Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction | ACS Medicinal Chemistry Letters - ACS Publications Source: acs.org URL:

2.[2] Title: YAP-TEAD Interaction Disruptors | Encyclopedia MDPI Source: encyclopedia.pub URL:

3.[3] Title: A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Publishing Source: rsc.org URL:

4.[4] Title: TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - AACR Journals Source: aacrjournals.org URL:

Sources

Mechanistic Divergence: Structural Constraints vs. Allosteric Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing YAP-TEAD Disruption: A Comparative Analysis of Peptide 17 and Verteporfin Potency

Executive Summary The Hippo signaling pathway's downstream effectors, Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factor family, form a critical oncogenic complex that drives cell proliferation, stemness, and tumor progression[1]. Historically, targeting this protein-protein interaction (PPI) has been considered "undruggable" due to the expansive and relatively flat topography of the binding interface[1]. This technical guide provides a rigorous comparative analysis of two leading YAP-TEAD disruptors: Peptide 17 , a rationally engineered macrocyclic peptide, and Verteporfin , a repurposed small-molecule photosensitizer.

Peptide 17: Precision Interface Blockade Peptide 17 is a highly potent, 17-mer cyclic peptide designed to competitively occupy interface 3 of the TEAD1 protein[1]. Its development was rooted in a truncation study of the native YAP interface, which initially yielded a weak inhibitor (IC50 = 37 μM)[1]. Through systematic alanine scanning, researchers identified a critical beneficial mutation (D94A)[1]. The true breakthrough in potency, however, was achieved by replacing a native cation−π interaction with an optimized disulfide bridge[1]. This structural modification provided rigid conformational constraint, locking the peptide into an optimal binding geometry that mimics the natively unfolded YAP TEAD-binding domain once it wraps around TEAD's globular structure[1]. Consequently, Peptide 17 acts as a direct, competitive PPI inhibitor that physically occludes YAP from binding TEAD.

Verteporfin: Allosteric Disruption and Degradation In contrast, Verteporfin (VP) is a benzoporphyrin derivative originally utilized in photodynamic therapy for macular degeneration[2][3]. Unlike Peptide 17, Verteporfin does not bind to TEAD; instead, it binds directly to the conserved TEAD interaction domain on YAP itself[4]. This binding alters YAP's conformation, effectively disrupting its ability to interact with TEAD[4]. Furthermore, Verteporfin actively induces the degradation of YAP and its paralog TAZ, preventing their nuclear accumulation and subsequent transcriptional transactivation[4]. Verteporfin has also been shown to enhance the trypsin cleavage of YAP (EC50 = 100 nM), highlighting its ability to destabilize the protein structurally[5].

Quantitative Potency & Affinity Metrics

To accurately evaluate these inhibitors, researchers must distinguish between biochemical affinity (Kd) and cellular phenotypic potency (IC50). The following table synthesizes the quantitative data for both compounds.

MetricPeptide 17Verteporfin
Molecular Class Macrocyclic 17-mer PeptideBenzoporphyrin Small Molecule
Primary Target TEAD1 (Interface 3)[1]YAP (TEAD-interaction domain)[4]
Mechanism of Action Competitive PPI Blockade[1]Conformational alteration & Degradation[4]
Biochemical Affinity (Kd) 15 nM (to TEAD1)[1]N/A (Binds YAP dynamically)
Biochemical IC50/EC50 25 nM (PPI Inhibition)[1]100 nM (Enhances YAP cleavage)[5]
Cellular IC50 (Viability) Dose-dependent (low micromolar)[6]0.5 μg/mL (~0.7 μM) to 17.92 μM[3][4]
Clinical Status Preclinical / Research Tool[7]FDA-Approved (Repurposed)[8]

Visualizing the Intervention Architecture

YAP_TEAD_Inhibition Hippo Hippo Pathway (MST1/2, LATS1/2) YAP_Cyto Cytoplasmic YAP (Inactive) Hippo->YAP_Cyto Phosphorylates YAP_Nuc Nuclear YAP (Active Coactivator) YAP_Cyto->YAP_Nuc Translocates Complex YAP-TEAD Complex (Oncogenic Hub) YAP_Nuc->Complex TEAD TEAD Transcription Factor (DNA Binding) TEAD->Complex Genes Target Gene Transcription (CTGF, Cyr61, SOX9) Complex->Genes Activates VP Verteporfin (Small Molecule) VP->YAP_Nuc Binds & Degrades YAP P17 Peptide 17 (Cyclic 17-mer) P17->TEAD Blocks TEAD Interface 3

YAP-TEAD Signaling Pathway and Divergent Inhibitor Intervention Points.

Self-Validating Experimental Workflows

When evaluating YAP-TEAD inhibitors, researchers must avoid a common pitfall: assuming that a reduction in cell viability is solely due to YAP inhibition. Verteporfin, for instance, can induce reactive oxygen species and inhibit autophagy independently of YAP[2][5]. Therefore, establishing a self-validating system is mandatory. The causality of the workflow is designed so that each step validates the previous one: physical disruption (Co-IP) must precede and correlate with transcriptional silencing (RT-qPCR), which must subsequently drive the phenotypic outcome (Viability/Condensate dissolution).

Experimental_Workflow Treat 1. Inhibitor Treatment (VP or Peptide 17) CoIP 2. Co-Immunoprecipitation (Physical Disruption) Treat->CoIP qPCR 3. RT-qPCR / RNA-Seq (Transcriptional Silencing) CoIP->qPCR Causes Pheno 4. Cell Viability & Imaging (Phenotypic Validation) qPCR->Pheno Drives Valid Self-Validating Output (Mechanistic Proof) Pheno->Valid Confirms

Self-Validating Experimental Workflow for YAP-TEAD Inhibitors.

Step-by-Step Methodologies

Protocol A: Validating Physical Disruption via Co-Immunoprecipitation (Co-IP) Causality: This step proves the drug physically breaks the YAP-TEAD complex before downstream effects occur[4].

  • Seed target cells (e.g., OVCAR3 or U-2 OS) in 10 cm dishes and culture until 80% confluent[3][9].

  • Treat cells with Peptide 17 (e.g., 25-100 nM) or Verteporfin (e.g., 0.5-10 μM) for 4 to 24 hours[1][3].

  • Lyse cells using non-denaturing NP-40 buffer supplemented with protease and phosphatase inhibitors to preserve native PPIs.

  • Incubate 500 μg of total protein lysate with 2 μg of anti-TEAD1 antibody overnight at 4°C.

  • Add Protein A/G magnetic beads for 2 hours, wash three times with lysis buffer, and elute using SDS sample buffer.

  • Perform Western blotting and probe for YAP. A successful inhibitor will show a stark reduction in co-precipitated YAP compared to the vehicle control[4].

Protocol B: Validating Transcriptional Silencing via RT-qPCR Causality: Confirms that the physical separation of YAP and TEAD successfully halts the transcription of specific oncogenes[3].

  • Extract total RNA using TRIzol reagent 24 hours post-treatment.

  • Synthesize cDNA using a high-capacity reverse transcription kit.

  • Perform qPCR using primers specific for established YAP-TEAD targets: CTGF, Cyr61, and SOX9[3][4].

  • Normalize expression against a housekeeping gene (e.g., GAPDH). A valid YAP inhibitor will downregulate these targets in a dose-dependent manner[3].

Protocol C: Phenotypic Validation via Live-Cell Imaging of YAP Condensates Causality: YAP forms biomolecular condensates to concentrate transcription factors; disrupting these condensates proves real-time functional inhibition[9].

  • Engineer cells to express YAP-HaloTag and plate them in glass-bottom imaging dishes[9].

  • Induce YAP condensate formation using hyperosmotic stress (e.g., sorbitol)[9].

  • Administer Peptide 17 or Verteporfin and perform time-lapse confocal microscopy.

  • Quantify the number and size of YAP condensates. Effective disruption of YAP-TEAD by Peptide 17 or Verteporfin will rapidly dissolve these condensates within 30 minutes, confirming that TEAD1 interaction is necessary for condensate stability[9].

Translational Outlook

While both Peptide 17 and Verteporfin effectively neutralize the oncogenic YAP-TEAD axis, their pharmacological profiles dictate different experimental and clinical utilities. Peptide 17 offers unparalleled biochemical precision (IC50 = 25 nM) and serves as an elite tool for isolating TEAD1-specific mechanisms[1]. Verteporfin, while exhibiting a broader, multi-targeted profile with lower biochemical affinity, benefits from established clinical pharmacokinetics, making it a powerful candidate for rapid translational repurposing in YAP-driven tumors[8].

References

  • Zhang, Z., et al. "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters. 1

  • Vigneswaran, K., et al. "YAP/TAZ Transcriptional Coactivators Create Therapeutic Vulnerability to Verteporfin in EGFR-mutant Glioblastoma." Clinical Cancer Research.4

  • "Verteporfin | Hippo and YAP/TAZ Signaling." Tocris Bioscience. 5

  • "Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer." OncoTargets and Therapy (PMC). 3

  • "YAP condensates are highly organized hubs for YAP/TEAD transcription." bioRxiv.9

  • "Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy." ResearchGate. 6

  • "YAP-TEAD-IN-1 (Peptide 17) | Buy from Supplier AdooQ®." AdooQ BioScience. 7

  • "YAP/TAZ-TEAD Inhibitor, Gene." MedChemExpress.2

  • "Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models." PMC. 8

Sources

Technical Whitepaper: Characterization and Application of YAP-TEAD Inhibitor 1 (Cyclic Peptide Mimetic)

[1]

1

Executive Summary

YAP-TEAD Inhibitor 1 (often cataloged as Peptide 17) is a synthetic, 17-mer cyclic peptide designed to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the Transcriptional Enhancer Associate Domain (TEAD) family of transcription factors.[1]

Unlike early small molecules (e.g., Verteporfin) which suffered from promiscuity and low affinity, Inhibitor 1 mimics the native


15 nM1

1

This guide details the structural basis of this affinity, provides step-by-step protocols for validating the 15 nM

1

Structural Biology & Mechanistic Basis

The YAP-TEAD interface is a surface-mediated interaction spanning three distinct sub-interfaces. Small molecule inhibition has historically been difficult because the binding surface is large (

The -Loop Mimicry

YAP-TEAD Inhibitor 1 functions by competitively occupying Interface 3 , the hydrophobic pocket on the TEAD surface that normally accommodates the YAP

1
  • Sequence: Ac-Val-Pro-Phe(3-Cl)-Hcy-Leu-Arg-Lys-Nle-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2[1]

  • Critical Modifications:

    • Macrocyclization: A disulfide bond between Homocysteine (Hcy) at position 4 and Cysteine (Cys) at position 13 constrains the peptide into a bioactive conformation, reducing the entropic penalty of binding.

    • Hydrophobic Packing: The mutation of Phenylalanine to 3-Chloro-Phenylalanine (Phe(3-Cl)) increases van der Waals contacts within the hydrophobic pocket of TEAD, directly contributing to the sub-20 nM affinity.[1]

Signaling Pathway Context

The inhibitor prevents the formation of the YAP-TEAD transcriptional complex, thereby silencing downstream oncogenic targets such as CTGF, CYR61, and AXL.[2]

HippoPathwaycluster_upstreamUpstream Kinase Cascadecluster_nucleusNucleusMST1_2MST1/2LATS1_2LATS1/2MST1_2->LATS1_2PhosphorylatesYAP_Phosp-YAP(Degradation)LATS1_2->YAP_PhosPhosphorylates S127YAP_ActiveYAP (Active)LATS1_2->YAP_ActiveInhibitsComplexYAP-TEADComplexYAP_Active->ComplexBinds TEADTEADTEAD1-4TEAD->ComplexGenesTranscription(CTGF, CYR61)Complex->GenesActivatesInhibitorYAP-TEADInhibitor 1Inhibitor->TEADCompetes(Kd = 15 nM)

Caption: The Hippo signaling cascade illustrating the competitive inhibition of the YAP-TEAD complex formation by Inhibitor 1.

Comparative Binding Data

The following table summarizes the binding kinetics of Inhibitor 1 relative to native sequences and first-generation small molecules.

CompoundClassBinding Affinity (

)
Assay MethodStatus
YAP-TEAD Inhibitor 1 Cyclic Peptide15 nM SPR / FPReference Standard
Native YAP (50-171)Protein Fragment40 nMSPREndogenous Ligand
VerteporfinSmall Molecule~micromolarCo-IPPromiscuous / Tool
K-975Covalent Inhibitor< 10 nM (IC50)Reporter AssayPreclinical

Validation Protocol: Fluorescence Polarization (FP)

Fluorescence Polarization is the industry standard for verifying the

Reagents Required
  • Tracer: FAM-labeled YAP peptide (residues 60-100).[1] Concentration: 10 nM.[3]

  • Protein: Recombinant Human TEAD1 (YAP-binding domain, residues 209-426).[1]

  • Test Compound: YAP-TEAD Inhibitor 1 (dissolved in DMSO).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.[1]

Step-by-Step Methodology
  • Tracer Validation (

    
     of Probe): 
    
    • Titrate TEAD1 protein (0 nM to 2

      
      M) against a fixed concentration of FAM-YAP tracer (10 nM).
      
    • Plot mP (milli-polarization) vs. [TEAD1].

    • Success Criterion: A sigmoidal curve reaching saturation. The concentration of TEAD1 yielding 50% max mP is the

      
       of the probe.
      
  • Inhibitor 1 Competition Assay (

    
     Determination): 
    
    • Master Mix: Prepare buffer containing FAM-YAP tracer (10 nM) and TEAD1 protein at a concentration equal to its

      
       (approx. 50 nM).[1]
      
    • Dispense: Add 19

      
      L of Master Mix to 384-well black low-binding plates.
      
    • Titration: Add 1

      
      L of Inhibitor 1 (serial dilution in DMSO). Final DMSO concentration should be <5%.
      
    • Incubation: Incubate for 60 minutes at room temperature in the dark to reach equilibrium.

    • Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Data Analysis:

    • Plot mP vs. log[Inhibitor 1].

    • Fit data to a competitive binding equation (Hill slope -1.0).[1]

    • Convert

      
       to 
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
    • Expected Result:

      
       (which approximates 
      
      
      for tight binders) should fall between 10–25 nM .

FPAssaycluster_high_polHigh Polarization (Bound State)cluster_low_polLow Polarization (Inhibited State)TEAD_BoundTEAD + FAM-YAPSlow_TumbleSlow TumblingHigh mP ValueTEAD_Bound->Slow_TumbleInhibitor_AddAdd Inhibitor 1(15 nM Kd)TEAD_Bound->Inhibitor_AddCompetitionDisplacementDisplacement ofFAM-YAPInhibitor_Add->DisplacementFree_ProbeFree FAM-YAPDisplacement->Free_ProbeFast_TumbleFast TumblingLow mP ValueFree_Probe->Fast_Tumble

Caption: Schematic of the Fluorescence Polarization workflow. Inhibitor 1 displaces the fluorescent probe, causing a measurable drop in polarization.

Limitations & Critical Considerations

While YAP-TEAD Inhibitor 1 is the most potent non-covalent binder in its class, researchers must account for specific limitations during experimental design.

Cellular Permeability

Despite its high affinity in cell-free assays (

poor cell permeability1
  • Implication: It will not show potent activity in standard cell proliferation assays (e.g., MTT/CellTiter-Glo) unless modified (e.g., Tat-tagging) or introduced via electroporation.[1]

  • Recommendation: Use this inhibitor primarily for:

    • In vitro screening (FP/SPR/AlphaScreen).

    • Lysate-based pull-down assays.[1]

    • Crystallography studies.[4][5]

Oxidation Sensitivity

The peptide contains a disulfide bridge (Hcy-Cys).[1]

  • Storage: Must be stored lyophilized at -20°C.

  • Solution: Avoid repeated freeze-thaw cycles. In assay buffers, include mild reducing agents (like TCEP) cautiously, or ensure the buffer is fresh to prevent disulfide scrambling, although the cyclic bond is generally stable.

References

  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction."[1][6][7] ACS Medicinal Chemistry Letters, 5(9), 993–998.[6][7][8]

    • [1]

    • Key Finding: Identification of Peptide 17 and determination of 15 nM Kd.[8][9][10]

  • Zhou, Z., et al. (2015). "The Hippo pathway in heart development, regeneration, and diseases." Circulation Research, 116(8), 1431-1447.[1]

    • [1]

    • Context: Discusses the therapeutic potential of targeting the YAP-TEAD interface.
  • Noland, C.L., et al. (2016). "Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function." Structure, 24(1), 179-186.[1]

    • [1]

    • Context: Provides structural insights into the TEAD pocket targeted by inhibitors.[5]

Technical Guide: Peptide 17 IC50 25 nM TEAD1 Binding Assay

[1]

Executive Summary

This guide details the biochemical characterization and assay protocol for Peptide 17 , a potent cyclic peptide inhibitor of the YAP-TEAD protein-protein interaction (PPI). Identified through structure-based design, Peptide 17 mimics the YAP

IC50 of ~25 nM

The YAP-TEAD complex is the distal effector of the Hippo signaling pathway, a prime therapeutic target for cancers driven by YAP hyperactivation.[1][2] Disrupting this large, shallow surface area is challenging; however, Peptide 17 utilizes a disulfide bond to constrain its conformation, replacing a native cation-

Mechanistic Foundation

The Hippo Pathway & YAP-TEAD Interface

The Hippo pathway regulates organ size and tumorigenesis.[1][3] When the pathway is "OFF," YAP (Yes-Associated Protein) translocates to the nucleus and binds TEAD (Transcriptional Enhanced Associate Domain) transcription factors.

The interaction relies on three interfaces.[1][4][5][6] Interface 3 , involving the YAP

Peptide 17 Design Logic
  • Origin: Derived from YAP residues 81–100.[1][6]

  • Critical Modification: A disulfide bridge (C87–C96) replaces the native interaction between Arg87 and Phe96. This locks the peptide into the bioactive

    
    -loop conformation.
    
  • Optimization: Leucine 91 is substituted with Norleucine (Nle) to enhance hydrophobic packing.

  • Result: A cyclic 17-mer with

    
     nM and 
    
    
    nM.[1][6][7][8]

HippoMechanismLATSLATS1/2(Kinase)YAP_CytoYAP (Phosphorylated)Cytoplasmic RetentionLATS->YAP_CytoPhosphorylationYAP_NucYAP (Active)NuclearLATS->YAP_NucInhibitionTEADTEAD1(Transcription Factor)YAP_Nuc->TEADBinds Interface 3TranscriptionGene Transcription(Proliferation/Survival)TEAD->TranscriptionActivatesPep17Peptide 17(Inhibitor)Pep17->TEADCompetes(IC50 ~25nM)

Figure 1: Mechanism of Action. Peptide 17 acts as a competitive antagonist, displacing YAP from TEAD1 by occupying the Interface 3 hydrophobic pocket.

Experimental Protocol: TR-FRET Competition Assay

To validate the 25 nM IC50, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) assay. This method is superior to ELISA or SPR for throughput and minimizes wash-step artifacts.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-His antibody binding to His-tagged TEAD1.[9]

  • Acceptor: XL665 (or d2)-labeled Streptavidin binding to Biotinylated-YAP peptide (native tracer).

  • Signal: When TEAD1 binds YAP-Biotin, Donor and Acceptor are proximal -> FRET signal (665 nm).

  • Inhibition: Peptide 17 displaces YAP-Biotin -> Loss of FRET signal.

Reagents & Materials
ComponentSpecificationConcentration (Stock)
Target Protein Human TEAD1 (YBD domain), His-tagged5

M
Tracer Peptide Biotin-YAP (Residues 50-171 or 60-100)10

M
Test Compound Peptide 17 (Cyclic, >95% Purity)10 mM (in DMSO)
Detection Reagent A Anti-6His-Europium Cryptate100X
Detection Reagent B Streptavidin-XL665100X
Assay Buffer PBS, 0.1% BSA, 0.05% Tween-20, 1 mM DTT1X
Plate 384-well, Low Volume, WhiteN/A
Step-by-Step Workflow

Step 1: Preparation of Working Solutions

  • TEAD1 Mix: Dilute His-TEAD1 to 4 nM in Assay Buffer. Add Anti-6His-Europium (final conc. ~0.5 nM).[10]

  • Tracer Mix: Dilute Biotin-YAP to 20 nM in Assay Buffer. Add Streptavidin-XL665 (final conc. ~10 nM).

    • Note: Concentrations should be optimized via a Cross-Titration matrix to ensure the assay window is within the linear range (

      
       of tracer).
      

Step 2: Compound Serial Dilution

  • Prepare a 10-point serial dilution of Peptide 17 in DMSO (Top conc: 10

    
    M).
    
  • Dilute 1:100 into Assay Buffer to create a 4X intermediate working solution (Final DMSO < 1%).

Step 3: Assay Assembly (10


L Final Volume)
  • Add 2.5

    
    L  of Peptide 17 (4X) to the plate.
    
  • Add 2.5

    
    L  of TEAD1/Eu-Ab Mix (4X). Incubate 15 mins at RT.
    
  • Add 5.0

    
    L  of Tracer/SA-XL665 Mix (2X).
    
  • Seal plate and incubate for 60–120 minutes at Room Temperature.

Step 4: Data Acquisition

  • Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

  • Excitation: 337 nm (Laser/Flash lamp).

  • Emission 1: 615 nm (Donor).

  • Emission 2: 665 nm (Acceptor).

AssayWorkflowPrep1. Prep Reagents(TEAD1, Tracer, Pep17)Dilution2. Serial Dilution(10-point, 1:3)Prep->DilutionAdd_Cmpd3. Add Peptide 17(2.5 µL)Dilution->Add_CmpdAdd_TEAD4. Add TEAD1/Eu(2.5 µL)Add_Cmpd->Add_TEADInc_1Incubate15 minAdd_TEAD->Inc_1Add_Tracer5. Add Tracer/XL665(5.0 µL)Inc_1->Add_TracerInc_2Incubate60 minAdd_Tracer->Inc_2Read6. Read HTRF(665/615 nm)Inc_2->Read

Figure 2: TR-FRET Assay Workflow.[9] Sequential addition ensures equilibrium competition between Peptide 17 and the Tracer.

Data Analysis & Validation

Calculation of HTRF Ratio

Calculate the ratiometric signal to correct for quenching or well-to-well variability:

IC50 Determination

Plot log[Peptide 17] (x-axis) vs. HTRF Ratio (y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model:

  • Expected Result: The curve should show a sigmoidal dose-response with an inflection point (

    
    ) near 25 nM .
    
  • Z-Prime (

    
    ):  Calculate using positive (DMSO only) and negative (excess unlabeled YAP) controls. A robust assay must have 
    
    
    .
Troubleshooting Table
ObservationRoot CauseSolution
Low Signal Window Tracer/Protein concentrations too lowTitrate reagents; ensure [Protein]

of Tracer.
IC50 Shift (>100 nM) Incubation time insufficientExtend incubation to 2–4 hours to reach equilibrium.
High Background Non-specific binding of Eu-AbAdd 0.1% BSA or low-concentration detergent (Tween-20).

References

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993–998.

  • Zhou, Z., et al. (2015). Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides. The FASEB Journal, 29(2), 724-732.

  • BindingDB Entry. Assay details for YAP-TEAD Interaction Inhibitors.

YAP-TEAD Inhibitor 1 (Peptide 17): Technical Profile & Usage Guide

[1]

Executive Summary

YAP-TEAD Inhibitor 1 (CAS 1659305-78-8), widely recognized in literature as Peptide 17 , is a potent, synthetic cyclic peptide engineered to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2][3][4]

Unlike small molecule inhibitors that may target upstream kinases (e.g., MST/LATS) or off-target sites, Peptide 17 acts as a direct competitive inhibitor. It mimics the TEAD-binding interface of YAP but with significantly enhanced affinity (


2456

Chemical Identity & Physicochemical Profile[1][3][7][8][9][10][11]

YAP-TEAD Inhibitor 1 is a 17-mer peptide stabilized by a disulfide bridge and non-canonical amino acid substitutions to enhance proteolytic stability and binding affinity.[4]

Chemical Data Table
PropertySpecification
Common Name YAP-TEAD Inhibitor 1; Peptide 17; YAP-TEAD-IN-1
CAS Number 1659305-78-8
Molecular Formula

Molecular Weight 2019.86 Da
Sequence (One-Letter) Ac-VP-F(3Cl)-Hcy-LRK-Nle-PASFCKPPE-NH2
Modifications N-term Acetylation; C-term Amidation; 3-Chloro-Phe (Pos 3); Homocysteine (Pos 4); Norleucine (Pos 8)
Cyclization Disulfide bridge between Hcy4 and Cys13
Appearance White to off-white lyophilized solid
Purity (HPLC)

(Typical commercial grade)
Solubility DMSO (

mg/mL); Water (

mg/mL); Ethanol (

mg/mL)
Structural Insight

The potency of Peptide 17 stems from "stapling" the peptide into a bioactive

3-Chloro-Phenylalanine

Mechanistic Profile: The Hippo Pathway

The Hippo signaling pathway controls organ size and tumor suppression. When the pathway is "OFF" (or dysregulated in cancer), YAP translocates to the nucleus and binds TEAD, driving the expression of proliferation genes like CTGF and CYR61.

Mechanism of Action

Peptide 17 functions as a direct competitive antagonist . It occupies the YAP-binding pocket on TEAD transcription factors, preventing endogenous YAP from docking. This blockade sequesters TEAD in an inactive state, halting the transcription of oncogenic target genes.

Pathway Visualization

The following diagram illustrates the canonical Hippo pathway and the specific intervention point of Peptide 17.

HippoPathwaycluster_cytoplasmCytoplasmcluster_nucleusNucleusMSTMST1/2LATSLATS1/2MST->LATSPhosphorylatesYAP_PhosYAP-Phospho(Inactive/Degraded)LATS->YAP_PhosPhosphorylates (Hippo ON)YAP_ActiveYAP(Active)LATS->YAP_ActiveInhibition (Hippo OFF)ComplexYAP-TEADComplexYAP_Active->ComplexTranslocationTEADTEAD1-4TEAD->ComplexGenesTranscription:CTGF, CYR61, BIRC5Complex->GenesDrives ExpressionInhibitorPeptide 17(CAS 1659305-78-8)Inhibitor->TEADHigh Affinity Binding(Kd ~15 nM)Inhibitor->ComplexBlocks Formation

Figure 1: Mechanism of Action.[5] Peptide 17 competitively binds TEAD, preventing YAP association and downstream oncogenic transcription.

Biological Activity & Pharmacology[7][11][12]

Binding Kinetics
  • Target: TEAD1 (and likely TEAD2-4 due to pocket conservation).

  • 
     (Interaction):  25 nM (measured via Fluorescence Polarization or AlphaScreen).
    
  • 
     (Affinity):  15 nM (TEAD1).[2][4][5][6]
    
    • Comparison: Native YAP(50-171) fragment has a

      
       of 40 nM.[2][4][5][6] Peptide 17 is 
      
      
      more potent than the natural ligand.
Cellular Effects

In cell-based assays (e.g., NCI-H226 mesothelioma or HEK293T reporters), Peptide 17 treatment results in:

  • Transcriptional Suppression: Reduced mRNA levels of CTGF, CYR61, and ANKRD1.

  • Phenotypic Changes: Inhibition of cell proliferation, migration, and induction of apoptosis in YAP-dependent lines.

  • Renal Protection: In vivo studies suggest efficacy in reducing fibrosis and renal injury in hypertensive models (via Hippo modulation).[7]

Experimental Handling & Protocols

As a peptide, CAS 1659305-78-8 requires careful handling to prevent degradation or aggregation.

Solubility & Stock Preparation[3][14]
  • Primary Solvent: DMSO (Dimethyl Sulfoxide).

  • Alternative: Sterile water (due to charged residues Arg/Lys/Glu, it has good aqueous solubility, unlike many hydrophobic small molecules).

Protocol: Preparation of 10 mM Stock Solution

  • Calculate mass required:

    
    .
    
  • Add 49.5

    
    L  of anhydrous DMSO to 1 mg of powder.
    
  • Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquot into single-use vials (e.g., 10

    
    L each) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -80°C (stable for 6-12 months).

Cellular Assay Workflow

The following workflow ensures reproducible data when testing Peptide 17 in vitro.

AssayWorkflowStockStock Solution(10 mM in DMSO)Store -80°CDilutionIntermediate Dilution(100x in PBS/Media)Prepare FreshStock->Dilution1:100DilutionTreatmentCell Treatment(Final: 10 nM - 10 µM)Incubate 24-48hDilution->TreatmentAdd toCultureReadoutAssay Readout(qPCR / Western / Viability)Treatment->ReadoutHarvest

Figure 2: Recommended experimental workflow for cellular assays.

Critical Usage Notes
  • Serum Stability: Peptides can degrade in serum. For assays

    
     hours, consider replenishing the media with fresh compound or using low-serum (1%) media if cell viability permits.
    
  • Control: Use a scrambled peptide sequence or inactive mutant (e.g., F3A mutation) as a negative control if available.

  • In Vivo Administration: For animal studies, formulation in PBS or saline is often feasible due to high aqueous solubility. Typical doses range from 1-10 mg/kg (IP or IV), though pharmacokinetic optimization (e.g., PEGylation) may be required for extended half-life.

References

  • Zhang Z, et al. (2014).[2][4] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993-998.[2][4] [Link]

  • Zhou Z, et al. (2015). "Optimization of a Cyclic Peptide Inhibitor of YAP-TEAD Interaction." Molecular Pharmaceutics, 12(6).

Engineering Peptide 17: Structural Disruption of the YAP-TEAD Complex for Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hippo Pathway and the YAP-TEAD Bottleneck

The Hippo signaling pathway is a master regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is a primary oncogenic driver in numerous malignancies, including lung cancer and mesothelioma[1]. At the core of this oncogenic signaling is the Yes-associated protein (YAP), a transcriptional co-activator that lacks its own DNA-binding domain. To exert its tumorigenic effects, YAP must translocate to the nucleus and form a complex with the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors[2].

Historically, protein-protein interactions (PPIs) like the YAP-TEAD complex have been considered "undruggable" due to their expansive, flat surface areas[1]. However, the rational design of Peptide 17 —a highly constrained, disulfide-bridged macrocycle—has proven that targeting specific hydrophobic pockets within this interface is not only viable but highly efficacious[3]. This whitepaper dissects the structural biology, rational design, and experimental validation of Peptide 17 as a benchmark YAP-TEAD inhibitor.

Mechanistic Grounding: Deconstructing the YAP-TEAD Interface

The YAP TEAD-binding domain (TBD) is natively unfolded in isolation but adopts a highly structured conformation upon engaging the TEAD YAP-binding domain (YBD)[1]. This interaction spans three distinct interfaces:

  • Interface 1: An antiparallel beta-sheet.

  • Interface 2: An alpha-helix.

  • Interface 3 (YAP residues 86–100): A twisted Ω-loop (omega-loop) that docks deeply into a hydrophobic pocket on the TEAD surface[1].

Interface 3 contributes the majority of the binding energy, making it the critical hotspot for competitive inhibition[1]. Peptide 17 was explicitly engineered to mimic and optimize this Ω-loop, displacing endogenous YAP and silencing downstream oncogenic targets like CTGF and Cyr61[2].

G TEAD TEAD Transcription Factor (YAP-Binding Domain) TargetGenes Oncogenic Target Genes (CTGF, Cyr61) TEAD->TargetGenes Drives Transcription YAP YAP Co-activator (TEAD-Binding Domain) Interface1 Interface 1 (Antiparallel Beta-sheet) YAP->Interface1 Interface2 Interface 2 (Alpha-helix) YAP->Interface2 Interface3 Interface 3 (Twisted Coil, YAP 86-100) YAP->Interface3 Interface1->TEAD Interface2->TEAD Interface3->TEAD Critical Binding Hotspot Pep17 Peptide 17 (Disulfide-Constrained Macrocycle) Pep17->TEAD Binds Hydrophobic Pocket Pep17->Interface3 Competitive Inhibition (IC50 = 25 nM)

Fig 1. Mechanism of Peptide 17 disrupting the YAP-TEAD Interface 3 to halt oncogenic transcription.

Rational Design of Peptide 17

The evolution of Peptide 17 from a weak native sequence to a low-nanomolar inhibitor demonstrates the power of structure-based peptide engineering. The native YAP 84–100 sequence exhibits a weak inhibitory profile (IC50 = 37 μM)[3]. To transform this into a potent therapeutic tool, researchers employed two primary strategies: conformational constraint and hydrophobic optimization[3].

Conformational Constraint via Disulfide Engineering

In the native YAP-TEAD crystal structure, the Ω-loop is stabilized by a cation-π interaction between Arg87 and Phe96, which are separated by less than 5 Å[1]. To lock the peptide into this active conformation, researchers replaced this non-covalent interaction with a covalent disulfide bridge[4].

Causality: Standard Cysteine-Cysteine bridges often introduce steric strain. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine, the engineered bridge incorporates an extra methylene (-CH2-) spacer. This precisely matches the native <5 Å distance, rigidifying the macrocycle without distorting the binding geometry[1].

Hydrophobic Pocket Optimization

Alanine scanning revealed that specific residues could be mutated to drastically improve binding affinity[3].

  • Position 86 (Met → Phe(3-Cl)): Replacing Methionine with a meta-chloro substituted phenylalanine (Phe(3-Cl)) yielded the most significant gain in potency. The meta-substitution perfectly fills a hydrophobic sub-pocket on TEAD; ortho- and para-chlorinated variants proved >15-fold less potent due to steric clashing[1].

  • Position 91 (Leu → Nle): Norleucine (Nle) was introduced to maximize van der Waals contacts[1].

  • Position 93 (Asp → Ala): Removing the negatively charged Aspartic acid eliminated an electrostatic penalty, further boosting affinity[1].

Quantitative Data Summary

Table 1: Evolution of YAP-TEAD Peptide Inhibitors

Construct Sequence / Modifications IC50 Binding Affinity (Kd)
YAP 50–171 Native full TEAD-binding domain N/A 40 nM[3]
YAP 84–100 Native Interface 3 (VPMRLRKLPDSFFKPPE) 37 μM[3] N/A

| Peptide 17 | Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 | 25 nM[3] | 15 nM[3] |

Table 2: Structural Rationale for Peptide 17 Modifications

Position (YAP) Native Residue Peptide 17 Modification Structural Rationale
86 Met Phe(3-Cl) Meta-chloro substitution optimally fills the TEAD hydrophobic pocket[1].
87 & 96 Arg & Phe Hcy & Cys Replaces native cation-π interaction with a covalent disulfide bridge to lock the Ω-loop[1].
91 Leu Nle (Norleucine) Enhances hydrophobic packing within the binding interface[1].

| 93 | Asp | Ala | Removes electrostatic penalty, increasing overall binding affinity[1]. |

Experimental Protocols for Validation

To ensure rigorous scientific integrity, any laboratory utilizing Peptide 17 must employ self-validating assay systems. Below are the definitive protocols for validating target engagement and phenotypic efficacy.

Protocol A: In Vitro GST Pull-Down Assay (Target Engagement)

This cell-free assay isolates the direct protein-protein interaction, eliminating confounding cellular variables to prove direct competitive inhibition.

  • Immobilization: Bind 2 μg of GST-tagged TEAD (YAP-binding domain, residues 209-426) to glutathione agarose beads in a binding buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40)[5].

  • Pre-Incubation (The Causality Step): Pre-incubate the beads with a concentration gradient of Peptide 17 (1 nM to 2 μM) for 30 minutes at 4°C[5]. Why? This allows the peptide to occupy the TEAD hydrophobic pocket and establish equilibrium before encountering the native ligand.

  • Competition: Add 2 μg of His-tagged YAP (residues 50-171) to the reaction mixture and incubate for an additional 2 hours at 4°C[5].

  • Stringent Washing: Wash the beads three times with the binding buffer to remove non-specifically bound proteins.

  • Elution & Detection: Elute the complexes by boiling in SDS sample buffer. Resolve via SDS-PAGE and quantify YAP displacement using Western Blot with an anti-YAP1 primary antibody[5].

  • Self-Validation Controls:

    • Negative Control: A scrambled version of Peptide 17 to ensure disruption is sequence-specific.

    • Baseline Control: Vehicle (DMSO) to establish maximum YAP-TEAD binding.

G Step1 1. Immobilize GST-TEAD on Glutathione Agarose Beads Step2 2. Pre-incubate with Peptide 17 (Concentration Gradient) Step1->Step2 Step3 3. Add His-YAP (50-171) or Endogenous YAP Lysate Step2->Step3 Step4 4. Wash Unbound Proteins (Stringent Buffer) Step3->Step4 Step5 5. Elute & Analyze via Western Blot (Anti-YAP) Step4->Step5

Fig 2. Step-by-step GST pull-down workflow for validating Peptide 17 target engagement in vitro.

Protocol B: Cellular Functional Assays (Phenotypic Validation)

To demonstrate that biochemical disruption translates to therapeutic efficacy, Peptide 17 must be evaluated in YAP-driven cancer models (e.g., A549 lung cancer cells)[2].

  • Cell Culture & Delivery: Culture A549 cells in appropriate media. Because highly constrained peptides often suffer from poor membrane permeability, encapsulate Peptide 17 in a polymer hybrid protein moiety prior to administration[2]. Why? This ensures efficient intracellular delivery to the nucleus where the YAP-TEAD complex resides.

  • Transcriptional Silencing: After 24 hours of treatment, extract total RNA. Perform RT-qPCR to quantify the expression of direct YAP-TEAD target genes, specifically CTGF and Cyr61[2]. A dose-dependent decrease confirms on-target transcriptional silencing.

  • Apoptosis Quantification: After 48-72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Fluorescence-Activated Cell Sorting (FACS) to quantify the proportion of apoptotic cells[2].

  • Self-Validation Controls:

    • Specificity Control: Monitor total YAP protein levels via Western Blot. Peptide 17 should disrupt the complex without causing the degradation of the YAP protein itself.

    • Off-Target Control: Test the peptide in a YAP-independent cell line to confirm that observed cytotoxicity is strictly tied to Hippo pathway modulation.

Conclusion

Peptide 17 represents a triumph in structure-based drug design, successfully drugging a challenging protein-protein interaction interface. By combining rational hydrophobic optimization with precise disulfide geometric constraints, it achieves an IC50 of 25 nM[3]. For drug development professionals, Peptide 17 serves not only as a potent tool compound for investigating Hippo pathway biology but also as a foundational scaffold for the development of next-generation YAP-TEAD therapeutics.

References

  • Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy Source: Tropical Journal of Pharmaceutical Research URL
  • YAP-TEAD Inhibitor 1 (Peptide 17)
  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction Source: ACS Medicinal Chemistry Letters URL
  • YAP-TEAD-IN-1 Source: MedChemExpress URL
  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC Source: NIH / PMC URL
  • Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction derived from the YAP omega-loop sequence Source: Bioorganic & Medicinal Chemistry Letters URL

Sources

Engineering the YAP-TEAD Interface: Rational Design and Validation of a Cyclic 17-mer Peptide Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hippo signaling pathway is a master regulator of cellular proliferation, apoptosis, and organ size. Dysregulation of this pathway—specifically the hyperactivation of its downstream effector, Yes-associated protein (YAP)—is a ubiquitous driver in multiple human malignancies. Because YAP lacks intrinsic DNA-binding activity, its oncogenic function relies entirely on forming a protein-protein interaction (PPI) with the TEA domain (TEAD) family of transcription factors.

Historically, PPIs have been considered "undruggable" due to their expansive, flat interfaces. However, the rational design of Peptide 17 , a conformationally constrained cyclic 17-mer peptide, has proven that the YAP-TEAD interface can be disrupted with nanomolar affinity. This whitepaper provides an in-depth technical analysis of the structural biology, rational design causality, and biophysical validation protocols required to study and utilize this potent YAP antagonist.

Mechanistic Rationale: The YAP-TEAD Interface

The YAP-TEAD complex interacts across three distinct interfaces. Interface 1 and Interface 2 contribute to binding, but Interface 3 is the most critical for complex stability and transcriptional activation .

At Interface 3, residues 86–100 of human YAP fold into a twisted-coil, three-dimensional conformation known as an


-loop . This loop inserts deeply into a hydrophobic pocket on the surface of TEAD. The stability of this 

-loop is natively maintained by:
  • Hydrophobic Core Insertion: Residues M86, L91, and F95 anchor the loop into the TEAD pocket.

  • Intramolecular Cation-

    
     Interaction:  An electrostatic interaction between R87 and F96 stabilizes the loop's twisted architecture.
    

While the native YAP peptide (YAP84–100) can bind TEAD, it does so weakly (


) because the 

-loop is highly dynamic in solution. The entropic penalty of locking this flexible peptide into its active conformation upon binding severely limits its affinity.

HippoPathway Upstream Upstream Signals (Mechanotransduction, GPCR) KinaseCore MST1/2 & LATS1/2 Kinase Cascade Upstream->KinaseCore Activates YAP_Nuc Unphosphorylated YAP (Nuclear Translocation) Upstream->YAP_Nuc Inhibits Kinase (Oncogenic State) YAP_Cyto Phospho-YAP (Cytoplasmic Retention) KinaseCore->YAP_Cyto Phosphorylates TEAD TEAD Transcription Factor (DNA Bound) YAP_Nuc->TEAD Binds Interface 3 TargetGenes Oncogenic Target Genes (CTGF, CYR61) TEAD->TargetGenes Transcription Peptide17 Cyclic 17-mer (Peptide 17) Peptide17->TEAD Blocks YAP Binding (IC50 = 25 nM)

Figure 1: The Hippo signaling cascade and the pharmacological intervention point of the cyclic 17-mer YAP antagonist at TEAD Interface 3.

De Novo Design of the 17-mer Cyclic Antagonist (Peptide 17)

To engineer a potent antagonist, researchers systematically optimized the native YAP84–100 sequence through truncation, amino acid substitution, and macrocyclization . The design of Peptide 17 (Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH2) relies on three causal modifications:

Conformational Constraint via Disulfide Bridging

The native, dynamic cation-


 interaction between R87 and F96 was replaced with a covalent disulfide bridge. By substituting position 87 with Homocysteine (Hcy) and position 96 with Cysteine (Cys), the peptide is locked into the active 

-loop conformation before it even encounters TEAD. Causality: Pre-organizing the peptide structure drastically reduces the entropic penalty (

) of binding, driving a massive increase in overall binding free energy (

).
Hydrophobic Core Optimization
  • M86 to Phe(3-Cl): The native methionine was replaced with a meta-chloro substituted phenylalanine. The meta-chloro group perfectly fills a cryptic hydrophobic sub-pocket within TEAD, maximizing van der Waals contacts.

  • L91 to Nle (Norleucine): Replacing the branched leucine with the straight-chain aliphatic norleucine allows the side chain to pack more deeply into the TEAD hydrophobic groove without inducing steric clashes.

Helix/Loop Propensity Tuning

An alanine scan revealed that mutating the native aspartic acid at position 94 to alanine (D94A) improved binding. Removing the negative charge eliminated a repulsive electrostatic interaction at the periphery of the binding pocket.

Structure-Activity Relationship (SAR) Profile
Peptide VariantSequence / Key Modifications

(

)

(nM)
WT YAP84–100 VPMRLRKLPDSFFKPPE (Native)~37.0>1000
Linear Intermediate VPMRLRKLPA SFFKPPE (D94A mutation)~15.0N/A
Peptide 17 Ac-VP-{Phe(3-Cl)}-{Hcy}-LRK-{Nle}-PASFCKPPE-NH20.025 15

Data summarized from Zhang et al., 2014 .

Biochemical and Biophysical Validation Protocols

To ensure rigorous validation of YAP-TEAD disruptors, orthogonal assays must be employed. Below are the standard, self-validating protocols used to quantify the efficacy of Peptide 17.

AlphaLISA High-Throughput Interaction Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for measuring PPI disruption due to its high signal-to-noise ratio and lack of wash steps .

Causality of Assay: When His-YAP and GST-TEAD interact, they bring the Anti-His Donor bead and Glutathione Acceptor bead within 200 nm of each other. Laser excitation (680 nm) of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent emission at 615 nm. Peptide 17 competitively displaces YAP, increasing the distance between the beads and quenching the signal.

AlphaLISA Step1 1. Protein Prep His-YAP & GST-TEAD Step2 2. Antagonist Incubation Add 17-mer Peptide Step1->Step2 Step3 3. Bead Addition Glutathione Acceptor & Anti-His Donor Beads Step2->Step3 Step4 4. Signal Detection Excitation 680 nm Emission 615 nm Step3->Step4

Figure 2: Step-by-step AlphaLISA workflow for quantifying YAP-TEAD protein-protein interaction disruption.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Dilute recombinant His-YAP and GST-TEAD1 to a final well concentration of 10 nM.

  • Antagonist Titration: In a 384-well OptiPlate, dispense Peptide 17 in a 12-point dose-response curve (ranging from 10

    
     to 0.1 nM).
    
  • Complex Formation: Add the His-YAP and GST-TEAD1 mixture to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Incubation: Add Glutathione Acceptor beads (10

    
     final). Incubate for 1 hour. Under subdued light, add Anti-His Donor beads (10 
    
    
    
    final) and incubate for 1 hour.
  • Signal Acquisition: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 615 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    
GST Pull-Down Validation

While AlphaLISA provides quantitative affinity, GST pull-down confirms that the peptide can disrupt the physical co-precipitation of the complex in a heterogeneous matrix.

Step-by-Step Protocol:

  • Matrix Preparation: Bind 20

    
     of recombinant GST-TEAD1 to 30 
    
    
    
    of Glutathione Sepharose 4B beads in binding buffer (PBS, 1% Triton X-100, 1 mM DTT) for 2 hours at 4°C.
  • Antagonist Competition: Pre-incubate the GST-TEAD1 bound beads with 2

    
     of Peptide 17 for 30 minutes.
    
  • Protein Capture: Add 20

    
     of recombinant His-YAP (or 500 
    
    
    
    of whole-cell lysate containing endogenous YAP) to the bead suspension. Incubate overnight at 4°C with gentle rotation.
  • Elution and Detection: Wash the beads five times with binding buffer to remove unbound YAP. Elute the complexes by boiling in 2X SDS sample buffer. Analyze via SDS-PAGE and Western Blotting using an anti-YAP primary antibody.

Translational Outlook

Peptide 17 represents a watershed moment in Hippo pathway targeting, proving that the flat, featureless Interface 3 of TEAD can be drugged with high affinity (


). However, as a 17-mer peptide, its naked form exhibits poor cell membrane permeability, limiting its immediate use as an in vivo therapeutic.

Current drug development efforts are leveraging the structural blueprint of Peptide 17 to design next-generation therapeutics. Strategies include fusing the peptide to cell-penetrating sequences (e.g., TAT peptides), utilizing nanoparticle delivery systems, or using the Peptide 17-TEAD co-crystal structure as a pharmacophore model for in silico screening of orally bioavailable small molecules.

References

  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides The FASEB Journal (2015) URL:[Link]

  • Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex PLoS ONE (2022) URL:[Link]

A Technical Guide to Characterizing Peptide 17: A Novel Modulator of the Hippo-YAP/TAZ Pathway in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in human cancers.[1][2][3] Its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), are potent oncoproteins that drive cell proliferation, metastasis, and therapeutic resistance.[4][5][6][7] Consequently, the YAP/TAZ-TEAD transcriptional complex has emerged as a high-value target for novel cancer therapeutics.[8][9] This guide provides a comprehensive framework for the preclinical characterization of "Peptide 17," a hypothetical novel peptide designed to modulate the Hippo pathway. We present an integrated series of validated experimental protocols, from initial target engagement and mechanistic validation to the assessment of downstream cellular and phenotypic consequences in cancer cell models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.

Introduction: The Hippo Pathway as a Therapeutic Target in Oncology

The Hippo pathway is a highly conserved signaling cascade that functions as a tumor suppressor.[1][6][10] In its active state ("Hippo On"), a core kinase cassette, including MST1/2 and LATS1/2, phosphorylates and inactivates the oncoproteins YAP and TAZ.[6][11][12] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[10][11] However, in many cancers, this pathway is inhibited ("Hippo Off"), allowing YAP and TAZ to translocate to the nucleus.[13] There, they bind to TEA domain (TEAD) transcription factors, driving the expression of a battery of genes that promote hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, metabolic reprogramming, and metastasis.[4][5][6][14]

The direct inhibition of the interaction between YAP/TAZ and TEAD transcription factors represents a promising therapeutic strategy.[8][15] Several approaches are being explored, including small molecules that bind to the TEAD lipid pocket and peptides designed to disrupt the protein-protein interface.[15][16][17] This guide outlines a systematic approach to evaluate a novel therapeutic candidate, designated Peptide 17 , hypothesized to function as a disruptor of the YAP/TAZ-TEAD interaction.

The following sections detail a logical, multi-stage experimental workflow. This workflow begins with confirming direct molecular interaction, proceeds to verify the intended mechanistic effect on downstream gene transcription, and culminates in the characterization of the desired anti-cancer phenotypic outcomes.

Part 1: Mechanistic Validation of Peptide 17

The foundational step in characterizing any targeted therapeutic is to confirm its direct engagement with the intended molecular target and its proposed mechanism of action at the molecular level. For Peptide 17, we hypothesize that it physically binds to TEAD transcription factors, thereby competitively inhibiting the binding of YAP/TAZ.

Experiment 1: Quantifying Direct Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Before investigating cellular effects, it is crucial to confirm that Peptide 17 physically and directly binds to its intended target, TEAD. Surface Plasmon Resonance (SPR) is a label-free, real-time technique ideal for quantifying the kinetics (association and dissociation rates) and affinity of peptide-protein interactions.[18][19][20]

  • Immobilization:

    • Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

    • Immobilize recombinant human TEAD4 protein onto the chip surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000 Resonance Units (RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of Peptide 17 in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range appropriate for the expected affinity, typically from low nanomolar to high micromolar (e.g., 10 nM to 10 µM).

    • Inject each concentration of Peptide 17 over the TEAD4 and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • Between each concentration, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound peptide without denaturing the immobilized TEAD4.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer-only (zero concentration) injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Experiment 2: Confirming Disruption of the YAP-TEAD Complex in Cells

Causality: While SPR confirms direct binding in vitro, it is essential to demonstrate that Peptide 17 can disrupt the native YAP-TEAD protein complex within the complex milieu of a cancer cell. Co-immunoprecipitation (Co-IP) is the gold-standard assay for this purpose.

  • Cell Culture and Treatment:

    • Culture a cancer cell line with known high YAP/TAZ activity (e.g., NCI-H226 mesothelioma cells, MDA-MB-231 breast cancer cells) to ~80-90% confluency.

    • Treat cells with a vehicle control (e.g., DMSO) or varying concentrations of Peptide 17 for a predetermined time (e.g., 6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against TEAD4 (or YAP) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both YAP and TEAD4 to detect the co-precipitated protein. A reduction in the amount of YAP pulled down with TEAD4 in the Peptide 17-treated samples indicates successful disruption of the complex.

Part 2: Assessing Downstream Functional Consequences

Disruption of the YAP-TEAD complex should lead to a measurable decrease in the transcriptional output of their target genes. This section outlines experiments to quantify this functional outcome.

Experiment 3: Measuring Changes in YAP/TAZ Target Gene Expression

Causality: The direct functional consequence of inhibiting YAP-TEAD activity is the reduced transcription of pro-tumorigenic genes.[14] Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61) are canonical and well-validated YAP/TAZ-TEAD target genes.[21][22][23] Measuring their mRNA levels via quantitative PCR (qPCR) provides a robust readout of pathway inhibition.

  • Cell Treatment and RNA Extraction:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with vehicle or a dose-response of Peptide 17 for a suitable duration (e.g., 24 hours).

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and validated primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of CTGF and CYR61 to the housekeeping gene and comparing the treated samples to the vehicle control.

Experiment 4: Quantifying Global TEAD-Mediated Transcriptional Activity

Causality: To obtain a more global and functional measure of TEAD transcriptional activity beyond individual genes, a luciferase reporter assay is employed.[24] This assay utilizes a plasmid where the expression of the luciferase enzyme is driven by a promoter containing multiple TEAD binding sites (e.g., the GTIIC element).[25]

  • Transfection:

    • Seed HEK293T or a relevant cancer cell line in a 96-well plate.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., pGT4Tluc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[25]

  • Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing vehicle or a dilution series of Peptide 17.

  • Luciferase Measurement:

    • After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[26]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Express the results as a percentage of the activity seen in vehicle-treated control cells. Plot the data to determine the IC₅₀ value for Peptide 17's inhibition of TEAD transcriptional activity.

Part 3: Characterizing Anti-Cancer Phenotypic Effects

The ultimate goal of Peptide 17 is to inhibit cancer-associated phenotypes. The following assays assess its impact on cell proliferation, migration, and invasion—key hallmarks of cancer progression.[2]

Experiment 5: Assessing Impact on Cancer Cell Proliferation and Viability

Causality: Since YAP/TAZ-TEAD target genes drive the cell cycle, their inhibition by Peptide 17 is expected to reduce cancer cell proliferation.[4][15]

  • Cell Seeding: Seed cancer cells at a low density in a specialized microplate (e.g., E-Plate 96) compatible with a real-time cell analysis system (e.g., xCELLigence or IncuCyte).

  • Treatment: After allowing cells to adhere and stabilize, add medium containing vehicle or a dose-response of Peptide 17.

  • Monitoring: Place the plate in the instrument and monitor cell proliferation continuously for 72-96 hours. The instrument measures changes in impedance or confluence, which correlate with cell number.

  • Data Analysis: Plot the normalized cell index or percent confluence over time for each concentration. This provides a dynamic view of the anti-proliferative effect and allows for the calculation of metrics like the GR₅₀ (concentration for 50% growth rate inhibition).

Experiment 6: Evaluating Inhibition of Cell Migration and Invasion

Causality: YAP/TAZ are known to promote cell migration and invasion, critical steps in metastasis.[4][14] The Transwell assay (or Boyden chamber assay) is a classic method to quantify these processes in vitro.[27][28][29]

  • Chamber Preparation:

    • For migration assays , use Transwell inserts with an 8.0 µm pore size membrane.

    • For invasion assays , coat the membrane of the inserts with a layer of Matrigel or a similar basement membrane extract to simulate the extracellular matrix.[27][30]

  • Cell Seeding:

    • Starve the cancer cells in serum-free medium for several hours.

    • Resuspend the cells in serum-free medium containing vehicle or Peptide 17 and seed them into the upper chamber of the Transwell inserts.

  • Chemoattractant:

    • Fill the lower chamber with medium containing a chemoattractant, typically 10% fetal bovine serum (FBS).

  • Incubation:

    • Incubate the plates for a period sufficient for migration/invasion to occur (e.g., 12-48 hours, depending on the cell line).

  • Staining and Quantification:

    • Remove the inserts and carefully wipe away the non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have traversed the membrane and are on the bottom surface with methanol or paraformaldehyde.

    • Stain the cells with crystal violet.[27]

    • Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane. Express the results as a percentage of the cells that migrated/invaded in the vehicle control group.

Data Presentation and Visualization

Structured Data Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Summary of Peptide 17 In Vitro Activity

Assay TypeMetricCell LineResult (Hypothetical)
Target Engagement
Surface Plasmon ResonanceKₗ (vs. TEAD4)N/A150 nM
Functional Activity
TEAD Luciferase ReporterIC₅₀HEK293T450 nM
Target Gene Expression (CTGF)% Inhibition @ 1 µMNCI-H22685%
Target Gene Expression (CYR61)% Inhibition @ 1 µMNCI-H22678%
Phenotypic Activity
Cell ProliferationGR₅₀ (72h)NCI-H226800 nM
Cell Migration% Inhibition @ 1 µMMDA-MB-23165%
Cell Invasion% Inhibition @ 1 µMMDA-MB-23155%
Signaling Pathway and Workflow Diagrams

Visual aids are critical for conveying complex biological pathways and experimental designs.

Hippo_Pathway_Modulation cluster_upstream Upstream Signals (e.g., Cell Contact, ECM Stiffness) cluster_core_kinase Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream Signals MST1_2 MST1/2 Upstream->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 p+ YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ p+ YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_nuc Translocation (Hippo 'Off') TEAD TEAD YAP_TEAD YAP-TEAD Complex TargetGenes Target Genes (CTGF, CYR61) YAP_TEAD->TargetGenes Transcription Oncogenesis Cancer Hallmarks (Proliferation, Migration) TargetGenes->Oncogenesis Peptide17 Peptide 17 Peptide17->TEAD Inhibits Binding YAP_TAZ_nuc->TEAD

Caption: The Hippo signaling pathway and the inhibitory mechanism of Peptide 17.

Experimental_Workflow cluster_part1 Part 1: Mechanistic Validation cluster_part2 Part 2: Functional Consequence cluster_part3 Part 3: Phenotypic Outcome SPR Exp 1: Surface Plasmon Resonance (Direct Binding & Affinity) CoIP Exp 2: Co-Immunoprecipitation (Complex Disruption) SPR->CoIP Confirms Target qPCR Exp 3: qPCR (Target Gene Expression) CoIP->qPCR Confirms Mechanism Luciferase Exp 4: Luciferase Reporter (Global TEAD Activity) qPCR->Luciferase Proliferation Exp 5: Proliferation Assay (Growth Inhibition) Luciferase->Proliferation Confirms Function Migration Exp 6: Transwell Assay (Migration/Invasion) Proliferation->Migration Validation In Vivo Validation (Xenograft Models) Migration->Validation Confirms Phenotype Hypothesis Hypothesis: Peptide 17 Disrupts YAP-TEAD Interaction Hypothesis->SPR

Caption: Experimental workflow for the characterization of Peptide 17.

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for the comprehensive preclinical evaluation of a novel Hippo pathway modulator, Peptide 17. By following this logical progression from molecular target engagement to cellular and phenotypic outcomes, researchers can build a robust data package to support further development. Positive results from these studies—demonstrating potent and specific disruption of the YAP-TEAD axis leading to significant anti-cancer effects in vitro—would provide a strong rationale for advancing Peptide 17 into the next phase of drug development, which includes in vivo efficacy studies in animal models and subsequent safety and toxicology assessments.[31][32]

References

  • A Potential Role of YAP/TAZ in the Interplay Between Metastasis and Metabolic Alterations. Biomolecules & Therapeutics. [Link]

  • New insights into the ambivalent role of YAP/TAZ in human cancers. Journal of Experimental & Clinical Cancer Research. [Link]

  • Targeting TEAD in cancer. Frontiers in Oncology. [Link]

  • The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. Essays in Biochemistry. [Link]

  • Hippo signaling pathway - Wikipedia. Wikipedia. [Link]

  • Unraveling the Hippo pathway: YAP/TAZ as central players in cancer metastasis and drug resistance. Cancer Cell International. [Link]

  • The Hippo signaling pathway: from multiple signals to the hallmarks of cancers. Signal Transduction and Targeted Therapy. [Link]

  • TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. Proceedings of the National Academy of Sciences. [Link]

  • The Hippo Signaling Pathway: The Trader of Tumor Microenvironment. Frontiers in Cell and Developmental Biology. [Link]

  • The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain. Proceedings of the National Academy of Sciences. [Link]

  • 2.2. Transwell migration and invasion assay. Bio-protocol. [Link]

  • The Hippo Signaling Pathway in Cancer: A Cell Cycle Perspective. Cancers. [Link]

  • A narrative review for the Hippo-YAP pathway in cancer survival and immunity: the Yin-Yang dynamics. Annals of Translational Medicine. [Link]

  • The regulatory networks of the Hippo signaling pathway in cancer development. Human Genomics. [Link]

  • 2.3. Luciferase assay. Bio-protocol. [Link]

  • The Hippo signaling network and its biological functions. Annual Review of Genetics. [Link]

  • TEAD transcription factor family emerges as a promising therapeutic target for oral squamous cell carcinoma. Frontiers in Oncology. [Link]

  • The Hippo Pathway as Drug Targets in Cancer Therapy and Regenerative Medicine. Current Topics in Medicinal Chemistry. [Link]

  • A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Nature Protocols. [Link]

  • Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond. International Journal of Molecular Sciences. [Link]

  • Elevated Levels of Connective Tissue Growth Factor, WISP-1, and CYR61 in Primary Breast Cancers Associated with More Advanced Features. Cancer Research. [Link]

  • Pattern of expression of CCN family members Cyr61, CTGF and NOV in human acute and chronic wounds. Molecular Pathology. [Link]

  • Expressions of cysteine-rich61, connective tissue growth factor and Nov genes in hepatocellular carcinoma and their clinical significance. World Journal of Gastroenterology. [Link]

  • Discovery of Pan-TEAD Inhibitors That Disrupt YAP-TEAD Interaction as a Potential Therapy for Gastric Cancers and Mutant KRAS and EGFR Lung Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Abstract 6980: Discovery of a subtype-selective TEAD inhibitor for cancer treatment. Cancer Research. [Link]

  • Molecular Pathways: Hippo Signaling, a Critical Tumor Suppressor. Clinical Cancer Research. [Link]

  • Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. BPS Bioscience. [Link]

  • Special Issue : Hippo Signaling Pathway in Cancers. MDPI. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Transwell Migration and Invasion Assays. Creative Bioarray. [Link]

  • Targeting the Hippo signalling pathway for cancer treatment. Journal of Biochemistry. [Link]

  • Peptide^protein interactions studied by surface plasmon and nuclear magnetic resonances. FEBS Letters. [Link]

  • Targeting the Hippo pathway in cancer. Nature Reviews Cancer. [Link]

  • Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. Springer Protocols. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]

  • Validation of Novel Imaging Methodologies for use as Cancer Clinical Trial Endpoints. Magnetic Resonance Imaging. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. European Pharmaceutical Review. [Link]

  • Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. Indigo Biosciences. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Rational Design of Peptide-Functionalized Surface Plasmon Resonance Sensor for Specific Detection of TNT Explosive. Sensors. [Link]

  • Expression of Cyr61 and CTGF genes in cultures of bladder smooth muscle. ResearchGate. [Link]

  • Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells. Journal of Experimental & Clinical Cancer Research. [Link]

Sources

Methodological & Application

How to dissolve YAP-TEAD Inhibitor 1 Peptide 17 in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reconstitution and Handling Protocol for YAP-TEAD Inhibitor 1 (Peptide 17) in DMSO

Pharmacological Context & Rationale

YAP-TEAD Inhibitor 1 (Peptide 17) is a highly potent, engineered 17-mer peptide designed to disrupt the protein-protein interaction (PPI) between the Yes-associated protein (YAP) and TEAD transcription factors[1]. By blocking this interaction, it effectively silences the oncogenic transcriptional output of the Hippo signaling pathway, demonstrating an IC50 of 25 nM in vitro[1].

Because Peptide 17 is a large macromolecule (MW: 2019.86 Da) with a complex secondary structure, its solubility and stability are highly sensitive to solvent conditions[1]. Improper reconstitution can lead to rapid peptide aggregation, sequence hydrolysis, and irreproducible assay results. This guide establishes a self-validating, causality-driven protocol for dissolving Peptide 17 in Dimethyl Sulfoxide (DMSO) to ensure maximum bioavailability for downstream cellular and in vivo assays[2].

HippoPathway Hippo Hippo Pathway Kinases (MST1/2, LATS1/2) YAP YAP / TAZ Co-activators (Unphosphorylated = Active) Hippo->YAP Phosphorylates & Inhibits TEAD TEAD Transcription Factors (Nucleus) YAP->TEAD Binds & Activates TargetGenes Oncogenic Target Genes (Proliferation, Survival) TEAD->TargetGenes Drives Transcription Peptide17 YAP-TEAD Inhibitor 1 (Peptide 17) Peptide17->TEAD Disrupts Interaction

Fig 1: Mechanism of Action: Peptide 17 disrupting the YAP-TEAD transcriptional complex.

Physicochemical Profile & Reconstitution Metrics

Understanding the physical limits of Peptide 17 is critical before introducing any solvent. The peptide exhibits excellent solubility in pure organic solvents and water, reaching up to 100 mg/mL (49.5 mM) in DMSO[3]. However, this maximum solubility threshold is strictly dependent on the purity and hydration state of the solvent[4].

Table 1: Physicochemical Properties

Property Value Clinical/Experimental Impact
CAS Number 1659305-78-8 Unique identifier for sourcing verification[1].
Molecular Weight 2019.86 g/mol High MW requires precise molarity calculations to avoid dosing errors[1].
Chemical Formula C93H144ClN23O21S2 High number of heteroatoms makes it susceptible to hydrogen bonding[3].

| Max Solubility (DMSO) | 100 mg/mL (49.5 mM) | Allows for highly concentrated stock solutions, minimizing DMSO toxicity in cells[3]. |

Table 2: DMSO Reconstitution Volumes for Standard Stock Concentrations Calculations based on MW = 2019.86. Formula: Volume (µL) = Mass (mg) / (Concentration (mM) × MW) × 10^6

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 495.1 µL2.475 mL4.951 mL
5 mM 99.0 µL495.1 µL990.2 µL
10 mM 49.5 µL247.5 µL495.1 µL
25 mM 19.8 µL99.0 µL198.0 µL

The Core Protocol: Solvation & Validation Workflow

The following methodology is designed as a self-validating system. Each step includes a physical or visual checkpoint to ensure the structural integrity of the peptide is maintained.

DissolutionWorkflow Start 1. Equilibrate Peptide 17 to Room Temp (In Desiccator) AddDMSO 2. Add Anhydrous DMSO (Target: 10 mM - 25 mM) Start->AddDMSO Mix 3. Vortex & Sonicate (Briefly, <37°C) AddDMSO->Mix Inspect 4. Visual Quality Control (Clear, colorless solution?) Mix->Inspect Aliquot 5. Aliquot into single-use vials (Avoid freeze-thaw) Inspect->Aliquot Yes (Validated) Troubleshoot Warm gently to 37°C Re-vortex thoroughly Inspect->Troubleshoot No (Turbid/Precipitate) Store 6. Store at -80°C (Stable for 12 months) Aliquot->Store Troubleshoot->Inspect

Fig 2: Step-by-step workflow for the reconstitution and quality control of Peptide 17.

Step 1: Temperature Equilibration
  • Action: Remove the lyophilized Peptide 17 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening[4].

  • Causality: Opening a cold vial exposes the peptide to atmospheric moisture. Condensation will immediately introduce water into the vial. Because Peptide 17 relies on specific hydrogen-bonding networks, premature hydration alters the dielectric microenvironment, promoting hydrophobic collapse and making subsequent DMSO solvation highly difficult.

Step 2: Solvent Addition
  • Action: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve your target stock concentration (e.g., 10 mM)[5].

  • Causality: Moisture-contaminated DMSO is the primary cause of peptide aggregation[5]. DMSO is highly hygroscopic; using an old bottle that has absorbed water from the air will drastically reduce the 100 mg/mL solubility limit, leading to micro-precipitates[4].

Step 3: Mechanical Solvation
  • Action: Vortex the vial continuously for 30–60 seconds. If the powder is not fully dissolved, place the vial in a sonicating water bath warmed to exactly 37°C for 2–5 minutes[4].

  • Causality: Mild thermal energy (37°C) increases the kinetic energy of the solvent molecules, overcoming the activation energy required to disrupt the peptide-peptide crystal lattice interactions without causing thermal degradation of the peptide bonds[4].

Step 4: Quality Control (Self-Validation)
  • Action: Hold the vial against a dark background under a bright light. The solution must be optically clear and free of any floating particulates or turbidity.

  • Causality: Turbidity indicates incomplete solvation. Proceeding with a turbid solution means the actual molarity is lower than calculated, which will artificially inflate the apparent IC50 in your downstream dose-response curves.

Step 5: Aliquoting and Storage
  • Action: Immediately divide the stock solution into single-use aliquots (e.g., 10 µL per vial) and store at -80°C. The solution is stable for up to 1 year under these conditions[3].

  • Causality: Peptides are highly sensitive to freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients (freeze-concentration effect) and introduces condensation, leading to irreversible peptide denaturation and precipitation[4].

Downstream Formulation Guidelines

In Vitro Assays (Cell Culture)

When diluting the DMSO stock into aqueous cell culture media (e.g., RPMI-1640 or DMEM)[2]:

  • Pre-warm Media: Always dilute the stock into pre-warmed (37°C) media[4]. Cold media can cause rapid thermal shock and localized precipitation of the peptide.

  • DMSO Tolerance: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.5% (v/v)[4]. Higher concentrations of DMSO induce cellular toxicity and off-target transcriptional changes that will confound YAP-TEAD inhibition data.

In Vivo Assays (Animal Models)

For animal dosing, a pure DMSO solution cannot be injected directly due to severe toxicity. A standard co-solvent formulation is required to maintain solubility in an aqueous vehicle[1].

  • Recommended Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O[1].

  • Protocol:

    • Add the required volume of Peptide 17 DMSO stock to the vial.

    • Add PEG300 and vortex until completely clear. (PEG acts as a co-solvent to prevent precipitation).

    • Add Tween 80 and vortex. (Surfactant prevents peptide adherence to vial walls).

    • Slowly add ddH₂O dropwise while mixing to reach the final volume[1]. Use immediately.

References

  • National Institutes of Health (PMC). De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma. Retrieved March 6, 2026. URL:[Link]

Sources

Application Note: Optimizing Hydrophobic Peptide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility of Peptide 17 (Myristoyl Pentapeptide-17) in Aqueous vs. PEG 300 Systems

Executive Summary

"Peptide 17" most frequently refers to Myristoyl Pentapeptide-17 (SymPeptide® 226EL), a lipo-oligopeptide widely used in cosmetic and dermatological research for keratin gene stimulation.[1] While its peptide backbone (Lys-Leu-Ala-Lys-Lys) is hydrophilic, the N-terminal myristoyl fatty acid tail (C14) confers significant hydrophobicity, creating a "solubility paradox" common in drug development.

This Application Note provides a definitive guide to solubilizing Peptide 17. We compare the limitations of pure aqueous systems against the superior efficacy of Polyethylene Glycol 300 (PEG 300) co-solvent systems. We demonstrate that direct aqueous dissolution often leads to aggregation and sub-therapeutic dosing, whereas PEG 300 formulations achieve stable, high-concentration stock solutions.

Physicochemical Profile & The Solubility Challenge

To formulate Peptide 17 effectively, one must understand the molecular forces at play.

PropertySpecificationImplication for Solubility
Chemical Name Myristoyl Pentapeptide-17Lipo-peptide (Hybrid molecule)
Sequence Myr-Lys-Leu-Ala-Lys-Lys-NH₂Amphiphilic nature
Molecular Weight ~796.14 g/mol Mid-sized oligopeptide
Hydrophobicity High (due to Myristoyl tail)Drives aggregation in water (Micelle formation)
Isoelectric Point (pI) ~10.5 (Basic)Cationic at neutral pH, but tail dominates solubility
The Mechanism of Failure in Water

When Peptide 17 is introduced to pure water (pH 7.0), the hydrophobic myristoyl tails self-associate to minimize contact with water molecules (the Hydrophobic Effect). This results in:

  • Opalescence/Cloudiness: Formation of large aggregates.

  • Filter Loss: Significant peptide loss during 0.22 µm sterile filtration.

  • Inconsistent Dosing: Actual concentration is far lower than calculated.

The Mechanism of Success in PEG 300

PEG 300 is a water-miscible co-solvent with a lower dielectric constant than water. It acts as an amphiphilic interface , interacting favorably with both the hydrophobic tail and the hydrophilic peptide backbone. This prevents the "caging" effect of water and stabilizes the peptide in a monomeric or small-oligomer state.

Experimental Protocols
Protocol A: Aqueous Dissolution (The Control - Not Recommended for High Conc.)

Use this only for very dilute working solutions (< 0.5 mg/mL).

  • Weighing: Weigh 1.0 mg of Peptide 17.

  • Addition: Add 1.0 mL of ultrapure water (Milli-Q).

  • Agitation: Vortex for 60 seconds.

  • Observation: Solution will likely appear cloudy or contain visible particulates.

  • Sonication: Sonicate for 10 minutes at 40 kHz.

  • Result: Even after sonication, the solution often remains unstable. Centrifugation (10,000 x g) typically reveals a pellet, indicating undissolved peptide.

Protocol B: PEG 300 "Wetting" Formulation (The Standard - Recommended)

This protocol yields high-concentration stocks (up to 10-30 mg/mL) suitable for dilution.

Materials:

  • Peptide 17 (Lyophilized powder)

  • PEG 300 (Pharma/Reagent Grade)

  • PBS (Phosphate Buffered Saline, pH 7.[2]4) or Water[3]

  • 0.22 µm PVDF Syringe Filter (Low Protein Binding)

Step-by-Step Methodology:

  • Calculate: Determine the target mass for a 10 mg/mL stock. (e.g., 10 mg peptide).

  • Solvent Partitioning: The final solvent ratio should be 10-20% PEG 300 and 80-90% Aqueous buffer .

  • The "Wetting" Step (Critical):

    • Place 10 mg Peptide 17 in a glass vial.

    • Add only the PEG 300 volume first (e.g., 100 µL - 200 µL).

    • Why? The high concentration of organic solvent instantly solvates the hydrophobic tail before aggregates can form.

  • Dissolution: Vortex gently until the powder is fully translucent/dissolved in the PEG 300. It should look like a clear syrup.

  • Dilution: Slowly add the aqueous buffer (PBS or Water) to the final volume (e.g., add 800-900 µL) while vortexing.

    • Note: Add water dropwise to prevent "shock precipitation."

  • Filtration: Pass through a 0.22 µm PVDF filter.

  • Validation: Measure concentration via UV-Vis (A280 or specific assay) to confirm recovery.

Comparative Solubility Data

The following data summarizes typical solubility limits observed in laboratory settings for Myristoyl Pentapeptide-17.

Solvent SystemSolubility Limit (Approx.)Visual AppearanceStability (24 hrs)
Pure Water (pH 7) < 0.5 mg/mLCloudy / PrecipitatePoor (Sedimentation)
PBS (pH 7.4) < 0.25 mg/mLCloudyPoor (Salting out effect)
100% Ethanol > 20 mg/mLClearHigh (Evaporation risk)
100% PEG 300 > 30 mg/mLClear / ViscousHigh
20% PEG 300 / 80% Water ~ 5 - 10 mg/mL Clear High (Ideal for Bioassays)

Note: Comparison data derived from standard lipopeptide behavior and specific product sheets [1, 3].

Visualization of Formulation Logic

The following diagram illustrates the decision matrix for formulating Peptide 17, highlighting the critical "Wetting Step" to avoid aggregation.

PeptideSolubility Start Start: Peptide 17 (Lyophilized Powder) CheckHydro Check Structure: Contains Myristoyl Tail? Start->CheckHydro DirectWater Method A: Add Water Directly CheckHydro->DirectWater No (Incorrect) PEGMethod Method B: Add PEG 300 (10-20% Vol) CheckHydro->PEGMethod Yes (Correct) Aggregates Result: Hydrophobic Aggregation (Cloudy/Precipitate) DirectWater->Aggregates Entropic Penalty Solvation Step 1: 'Wetting' Tail Solvated by PEG PEGMethod->Solvation Dilution Step 2: Slow Dilution with Aqueous Buffer Solvation->Dilution Dropwise Addition FinalStock Result: Stable Micellar/Monomer Clear Solution Dilution->FinalStock Steric Stabilization

Figure 1: Decision tree for solubilizing Myristoyl Pentapeptide-17. Method B (Green path) prevents the aggregation observed in Method A.

Troubleshooting & FAQs

Q: Can I use DMSO instead of PEG 300? A: Yes. DMSO is an excellent solvent for Peptide 17 (solubility > 30 mg/mL) [3]. However, PEG 300 is often preferred in in vivo or cosmetic formulations because it is less cytotoxic and less irritating to tissues than high-concentration DMSO.

Q: My solution turned cloudy after adding the water to the PEG-peptide mix. Why? A: This is "Shock Precipitation." You likely added the water too fast.

  • Fix: Add the water in small aliquots, vortexing between each addition. If it remains cloudy, increase the PEG 300 ratio to 30% or warm the solution slightly (to 30°C).

Q: Is this applicable to other "Peptide 17" variants? A:

  • For YAP-TEAD Inhibitor 1 (Peptide 17): Yes, similar protocols apply. Manufacturers recommend dissolving in PEG 300 + Tween 80 + Water for maximum stability [4].

  • For Antimicrobial Peptide 17 (KN-17): These are often more cationic and may dissolve in water, but PEG 300 can still improve stability by preventing adsorption to plastic surfaces.

References
  • PubChem. (n.d.). Myristoyl Pentapeptide-17 Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Quantifying the Bioactivity of Peptide 17 in HEK293T Cells Using a TEAD-Responsive Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The Yes-associated protein (YAP) and its paralog, TAZ, are the primary downstream transcriptional co-activators of this pathway. When active, YAP/TAZ translocate to the nucleus and bind with transcription factors, most notably the TEA domain (TEAD) family of proteins, to drive the expression of pro-proliferative and anti-apoptotic genes such as CTGF and Cyr61.[1] Peptide 17 has emerged as a promising therapeutic agent that directly inhibits the Hippo-YAP pathway by disrupting the crucial protein-protein interaction between YAP and TEAD4.[1][2]

This application note provides a comprehensive framework and a detailed protocol for assessing the inhibitory activity of Peptide 17 using a dual-luciferase reporter assay in Human Embryonic Kidney 293T (HEK293T) cells. HEK293T cells are an ideal platform for this assay due to their high transfection efficiency and robust growth characteristics.[3][4] The described methodology employs a TEAD-responsive reporter plasmid, where the firefly luciferase gene is under the control of TEAD binding sites. A reduction in luminescence upon Peptide 17 treatment serves as a direct and quantitative measure of its ability to disrupt YAP-TEAD driven transcription. A co-transfected plasmid constitutively expressing Renilla luciferase is used as an internal control to normalize for variations in transfection efficiency and cell viability, ensuring data integrity and reproducibility.[5]

Scientific Principles and Experimental Design

Mechanism of Action: Peptide 17 as a YAP-TEAD Inhibitor

The Hippo pathway, in its "on" state, activates a kinase cascade (MST1/2 and LATS1/2) that phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP enters the nucleus and binds to TEAD transcription factors, initiating gene expression. Peptide 17 is an engineered peptide designed to competitively bind to TEAD proteins at the YAP binding interface, effectively preventing the formation of the functional YAP-TEAD transcriptional complex.[1][2] This disruption leads to the downregulation of target genes, thereby suppressing cell proliferation and promoting apoptosis in cancer cells where the Hippo pathway is compromised.[1]

Peptide17_Mechanism cluster_Hippo_Off Hippo Pathway OFF (e.g., in Cancer) cluster_Inhibition Inhibition by Peptide 17 YAP YAP (Active) YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD Binds TEAD TEAD TEAD->YAP_TEAD DNA TEAD-Responsive Element (TRE) in DNA YAP_TEAD->DNA Binds to Transcription Gene Transcription (e.g., CTGF, Cyr61) DNA->Transcription Promotes Peptide17 Peptide 17 TEAD_Inhibited TEAD Peptide17->TEAD_Inhibited Binds & Blocks YAP Interaction DNA_blocked TRE in DNA TEAD_Inhibited->DNA_blocked Binding Prevented YAP_Inactive YAP (Cannot Bind) YAP_Inactive->TEAD_Inhibited Interaction Disrupted No_Transcription Transcription Blocked DNA_blocked->No_Transcription Results in

Figure 1. Mechanism of Peptide 17 Action.
The Dual-Luciferase Reporter System

To quantitatively measure the inhibitory effect of Peptide 17, a dual-luciferase reporter system is employed. This system relies on the co-transfection of two separate plasmids into HEK293T cells:

  • Reporter Plasmid: Contains the firefly luciferase gene downstream of a minimal promoter fused with multiple TEAD-responsive elements (TREs). When the YAP-TEAD complex is active, it binds to these elements and drives firefly luciferase expression.

  • Control Plasmid: Contains the Renilla luciferase gene under the control of a constitutive promoter (e.g., from SV40 or CMV). This plasmid is expressed continuously and serves as an internal control.

The activity of the experimental reporter (firefly) is normalized to the activity of the internal control (Renilla). This ratio corrects for variability in cell number and transfection efficiency, providing an accurate representation of the specific effect of Peptide 17 on the YAP-TEAD pathway.[5][6]

Experimental Workflow and Protocols

The overall workflow is a multi-day process involving cell culture, transfection, treatment, and finally, the luciferase assay.

Workflow cluster_prep Preparation Phase cluster_transfection Transfection Phase cluster_treatment Treatment Phase cluster_assay Assay Phase Day1 Day 1: Cell Seeding Seed Seed HEK293T cells into a 96-well plate to reach 70-90% confluency. Day1->Seed Day2 Day 2: Co-Transfection Transfect Co-transfect cells with TEAD-responsive Firefly Luciferase and constitutive Renilla Luciferase plasmids. Day2->Transfect Day3 Day 3: Peptide 17 Treatment Treat Treat cells with varying concentrations of Peptide 17 (and controls) for 18-24 hours. Day3->Treat Day4 Day 4: Lysis & Luciferase Assay Lyse Lyse cells and sequentially measure Firefly and Renilla luciferase activity using a luminometer. Day4->Lyse Analysis Data Analysis Lyse->Analysis

Figure 2. Overall experimental workflow.
Materials and Reagents
Reagent/MaterialRecommended Source/Specifications
Cell Line HEK293T Cells (e.g., ATCC® CRL-3216™)
Culture Medium DMEM, high glucose, supplemented with 10% FBS, 1% Pen-Strep
Reporter Plasmid TEAD-responsive Firefly Luciferase Reporter (e.g., 8xGTIIC-luciferase)
Control Plasmid pRL-TK or similar plasmid expressing constitutive Renilla luciferase
Transfection Reagent Lipofectamine™ 3000 (Thermo Fisher) or similar cationic lipid reagent
Peptide 17 YAP-TEAD Inhibitor 1 (e.g., Selleck Chemicals, Cat# S8660)
Assay Plate White, opaque, flat-bottom 96-well cell culture plates
Luciferase Assay Kit Dual-Glo® Luciferase Assay System (Promega, Cat# E2920) or equivalent
Vehicle Control DMSO, sterile, cell culture grade
Plate Reader Luminometer with dual injectors (optional but recommended)
Protocol 1: HEK293T Cell Culture and Seeding

Causality: Maintaining healthy, sub-confluent cells is paramount for achieving high transfection efficiency and consistent experimental outcomes. Overconfluent cells exhibit reduced transfection capacity and altered physiology.[3]

  • Culture HEK293T cells in T-75 flasks with complete DMEM at 37°C in a 5% CO₂ incubator.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow them to become fully confluent.

  • On the day of seeding, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[7]

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 125 x g for 5 minutes.[7]

  • Resuspend the cell pellet and perform a cell count.

  • Seed 2.5 x 10⁴ cells per well in 100 µL of complete medium into a white, opaque 96-well plate. This density should result in 70-90% confluency the next day.

  • Incubate overnight (18-24 hours) at 37°C with 5% CO₂.

Protocol 2: Co-transfection of Reporter Plasmids

Causality: The ratio of reporter plasmid to control plasmid must be optimized to ensure the Renilla signal is strong enough for normalization without overwhelming the firefly signal. A 50:1 to 100:1 ratio of firefly to Renilla reporter is a common starting point.

  • For each well to be transfected, prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine™ 3000).

  • In a sterile tube, dilute the plasmids into a serum-free medium (e.g., Opti-MEM™). A recommended amount per well of a 96-well plate is:

    • 100 ng of TEAD-responsive Firefly Luciferase plasmid.

    • 2 ng of Renilla Luciferase control plasmid.

  • Add the transfection reagent to the diluted DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Add 10 µL of the DNA-transfection reagent complex dropwise to each well containing the cells.

  • Gently swirl the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C with 5% CO₂. A medium change after 4-6 hours is optional but can reduce cytotoxicity from the transfection reagent.[7]

Protocol 3: Peptide 17 Treatment

Causality: A dose-response curve is essential to determine the potency (e.g., IC₅₀) of Peptide 17 and to identify the optimal concentration for future experiments. The vehicle control (DMSO) is critical to ensure that the solvent used to dissolve the peptide does not affect the assay outcome.

  • Prepare Peptide 17 Stock: Dissolve Peptide 17 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of treatment, perform a serial dilution of the Peptide 17 stock solution in complete DMEM to achieve 2X the final desired concentrations. A suggested final concentration range for the dose-response curve is 0, 0.5, 1, 5, 10, 25, and 50 µM.

  • Treatment:

    • Carefully aspirate the medium from the transfected cells.

    • Add 100 µL of the appropriate Peptide 17 working solution (or vehicle control medium) to each well. Ensure each condition is performed in triplicate or quadruplicate.

  • Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

Protocol 4: Dual-Luciferase Assay and Data Acquisition

Causality: Commercial dual-luciferase kits use a "stop-and-glow" mechanism. The first reagent lyses the cells and contains the substrate for firefly luciferase. The second reagent quenches the firefly reaction and contains the substrate for Renilla luciferase, allowing for sequential measurement from the same well.[8]

  • Equilibrate the 96-well plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.

  • Add 75 µL of Dual-Glo® Luciferase Reagent (firefly substrate) to each well.

  • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measure the firefly luminescence (LUM₁) using a plate-reading luminometer.

  • Add 75 µL of Dual-Glo® Stop & Glo® Reagent (Renilla substrate and firefly quencher) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the Renilla luminescence (LUM₂) using the luminometer.

Data Analysis and Interpretation

  • Normalization: For each well, calculate the normalized response by dividing the firefly luminescence by the Renilla luminescence.

    • Normalized Response = LUM₁ / LUM₂

  • Relative Response Calculation: Average the normalized responses for your replicate wells. To compare the effect of Peptide 17, express the data as a percentage or fold change relative to the vehicle-treated control wells.

    • % Activity = (Avg. Normalized Response of Treated / Avg. Normalized Response of Vehicle) * 100

  • Dose-Response Curve: Plot the % Activity against the logarithm of the Peptide 17 concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC₅₀ value. A decrease in the normalized luciferase signal indicates successful inhibition of the YAP-TEAD pathway by Peptide 17.

References

  • Li, Y., et al. (2022). Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy. ResearchGate. Available at: [Link][1]

  • Luo, J., et al. (2018). HEK293T Cell Culture and Transfection. Bio-protocol. Available at: [Link][9]

  • Veiksina, S., et al. (2015). Optimized luciferase assay for cell-penetrating peptide-mediated delivery of short oligonucleotides. PubMed. Available at: [Link][10]

  • Liu, J., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols. Available at: [Link][7]

  • BPS Bioscience. (2023). NF-κB Reporter (Luc) - HEK293 Cell Line. BPS Bioscience. Available at: [Link][11]

  • Tian, D., et al. (2022). Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway. Nephrology. Available at: [Link][12][13]

  • Ito, T., et al. (2012). Luciferase Reporter Assay and ELISA. Bio-protocol. Available at: [Link][14]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. McMaster University. Available at: [Link][15]

  • Addgene. General Transfection. Addgene. Available at: [Link][16]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. eubopen.org. Available at: [Link][17]

  • Singh, M., et al. (2016). A novel dual luciferase based high throughput assay to monitor autophagy in real time in yeast S. cerevisiae. ResearchGate. Available at: [Link][8]

  • Bitesize Bio. (2026). How To Optimize Bioluminescence Assays for High-sensitivity Detection. Bitesize Bio. Available at: [Link][5]

  • Cytion. (2023). HEK293T/17 Cells. Cytion. Available at: [Link][18]

  • Wikipedia. (2024). HEK 293 cells. Wikipedia. Available at: [Link][4]

Sources

Using Peptide 17 for YAP nuclear translocation inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Inhibition of YAP-TEAD Interaction and YAP Nuclear Translocation Using Peptide 17

Introduction & Mechanistic Overview

The Hippo signaling pathway is a highly conserved kinase cascade that governs tissue homeostasis, organ size, and tumorigenesis[1]. The core effector of this pathway is the Yes-associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP translocates into the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of proliferative and anti-apoptotic genes (e.g., CTGF, Cyr61)[1].

Historically, targeting the YAP-TEAD protein-protein interaction (PPI) was considered highly challenging due to the large, flat surface area of the binding interface[1]. Peptide 17 (also known as YAP-TEAD Inhibitor 1) overcomes this barrier through a rationally designed 17-mer cyclic peptide structure[1]. Derived from the YAP interface 3 peptide (YAP84–100), Peptide 17 incorporates a critical D94A mutation and replaces a native cation-π interaction with an optimized disulfide bridge[1]. This macrocyclization provides severe conformational constraint, yielding an IC50 of 25 nM and a dissociation constant (Kd) of 15 nM for TEAD1[1].

While primarily designed as a direct PPI inhibitor, recent studies demonstrate that Peptide 17 also profoundly impacts YAP subcellular localization. Treatment with Peptide 17 has been shown to upregulate LATS1 (the upstream kinase of YAP), leading to increased YAP phosphorylation (Ser127), cytoplasmic sequestration, and subsequent degradation, thereby effectively inhibiting YAP nuclear translocation[2].

Physicochemical & Pharmacological Properties

To ensure reproducible experimental design, the core quantitative properties of Peptide 17 are summarized below:

PropertyValue / DescriptionSource
Target YAP-TEAD Interaction[1]
IC50 25 nM[1]
Kd (Affinity to TEAD1) 15 nM[1]
Peptide Length 17 amino acids (Cyclic)[1]
Key Modifications D94A mutation; Disulfide bridge constraint[1]
Solubility Soluble in anhydrous DMSO[3]

Signaling Pathway & Mechanism of Action

HippoPathway LATS LATS1/2 Kinases YAP_Cyto YAP (Phosphorylated) Cytoplasmic Retention LATS->YAP_Cyto Phosphorylation (Ser127) YAP_Nuc YAP (Unphosphorylated) Nuclear Translocation YAP_Cyto->YAP_Nuc Dephosphorylation TEAD TEAD Transcription Factors YAP_Nuc->TEAD Binds to YBD TargetGenes Target Genes (CTGF, Cyr61) TEAD->TargetGenes Transcription Activation Peptide17 Peptide 17 (YAP-TEAD Inhibitor) Peptide17->LATS Upregulates (Feedback) Peptide17->TEAD Blocks YAP binding

Mechanism of Peptide 17: Disruption of YAP-TEAD interaction and YAP nuclear translocation.

Experimental Protocols

Protocol A: Reconstitution and Storage

Expertise & Experience: Peptide 17 relies on an optimized disulfide bridge for its macrocyclic conformation[1]. Moisture-contaminated DMSO can lead to peptide aggregation, while the presence of reducing agents in downstream assays will linearize the peptide, abolishing its target affinity[3].

  • Solubilization: Reconstitute Peptide 17 strictly in fresh, anhydrous DMSO[3].

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C[4]. Use working solutions immediately upon thawing; do not store aqueous dilutions[5].

Protocol B: In Vitro Cell Treatment
  • Seeding: Seed target cells (e.g., HCT116, MDA-MB-231, or mesothelioma cell lines[6]) in 6-well plates to reach 60-70% confluency at the time of treatment.

  • Synchronization: Serum-starve cells (0.1% FBS) for 12 hours prior to treatment to synchronize baseline Hippo pathway activity.

  • Treatment: Dilute the DMSO stock into pre-warmed culture media. Treat cells with Peptide 17 at concentrations ranging from 1 µM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Verteporfin at 1-5 µM)[6][7]. Incubate for 24-48 hours.

Protocol C: Immunofluorescence (IF) Assay for YAP Nuclear Translocation

Trustworthiness (Self-Validation): To objectively validate the inhibition of nuclear translocation, quantify the Nuclear-to-Cytoplasmic (N/C) fluorescence intensity ratio using automated image analysis (e.g., ImageJ/Fiji) rather than relying on visual inspection.

  • Fixation & Permeabilization: Wash cells twice with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific binding.

  • Primary Antibody: Incubate with an anti-YAP primary antibody (1:200 dilution) overnight at 4°C.

  • Secondary Antibody & Counterstain: Wash 3x with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

  • Imaging & Analysis: Image using a confocal microscope. Use the DAPI channel to create a binary nuclear mask, and subtract this from the whole-cell mask to define the cytoplasmic region. Calculate the YAP N/C ratio. Successful Peptide 17 treatment will show a significant shift of YAP from the nucleus to the cytoplasm[2].

Protocol D: Co-Immunoprecipitation (Co-IP) of YAP-TEAD Complex

Expertise & Experience: Performing the lysis in a non-denaturing buffer is critical to preserving the transient YAP-TEAD protein-protein interaction, which would be destroyed by harsher detergents like SDS.

  • Lysis: Lyse treated cells in non-denaturing IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear lysates with Protein A/G magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate 500 µg of total protein with 2 µg of anti-TEAD1 antibody (or IgG isotype control to validate specificity) overnight at 4°C.

  • Bead Capture: Add 30 µL of Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing & Elution: Wash beads 4 times with IP buffer. Elute complexes by boiling in 2X SDS sample buffer for 5 minutes.

  • Western Blotting: Probe the membrane for YAP and TEAD1. Peptide 17 treatment should demonstrate a dose-dependent reduction in the amount of YAP co-immunoprecipitated with TEAD1[1].

Experimental Workflow

Workflow Prep Peptide 17 Reconstitution Culture Cell Culture & Treatment Prep->Culture IF Immunofluorescence (YAP Translocation) Culture->IF CoIP Co-IP Assay (YAP-TEAD Binding) Culture->CoIP qPCR qRT-PCR / WB (Downstream Targets) Culture->qPCR

Standardized experimental workflow for evaluating Peptide 17 efficacy in vitro.

References

Sources

Application Note: Overcoming the Membrane Barrier for Peptide 17 (YAP-TEAD Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peptide 17 Cell Permeability Improvement Strategies Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Peptide Chemists, and Pharmacologists.

Executive Summary

"Peptide 17" (identified as the potent YAP-TEAD inhibitor, Zhang et al., ACS Med.[1] Chem. Lett. 2014) represents a classic archetype in modern drug discovery: a macrocyclic peptide with nanomolar affinity (IC50 ~25 nM) for an intracellular protein-protein interaction (PPI) target, yet limited by poor passive membrane permeability. While cyclization provides proteolytic stability, it is often insufficient for cytosolic access.

This Application Note details three specific chemical engineering strategies to transform Peptide 17 from a binder into a bioavailable therapeutic. It prioritizes Hydrocarbon Stapling and Lipid Conjugation over simple TAT-conjugation (which often induces toxicity), and establishes the Chloroalkane Penetration Assay (CAPA) as the validation standard.

Chemical Modification Strategies

To improve the cytosolic delivery of Peptide 17, we must mask its backbone polarity and facilitate endosomal escape.

Strategy A: All-Hydrocarbon Stapling (Helix Stabilization)

Peptide 17 mimics the


-helical interface of YAP. Introducing a hydrocarbon staple reinforces this bioactive conformation while creating a hydrophobic patch that aids membrane insertion.[2]
  • Mechanism: A covalent bridge (olefin metathesis) between residues at positions

    
     and 
    
    
    
    or
    
    
    .
  • Design Rule: Replace non-essential residues on the solvent-exposed face of the helix with

    
    -methyl, 
    
    
    
    -alkenyl glycine.
  • Benefit: Increases helicity from ~40% to >90%; improves proteolytic resistance; enhances passive permeability.

Strategy B: Lipidization (Albumin Hitchhiking)

Conjugating a fatty acid tail allows Peptide 17 to bind serum albumin (HSA) in the bloodstream, extending half-life, and facilitates interaction with the lipid bilayer.

  • Modification: Attachment of Palmitic acid (C16) or Stearic acid (C18) via a

    
    -glutamate spacer to a Lysine side chain.
    
  • Benefit: Promotes reversible membrane association and cellular uptake via caveolae-mediated endocytosis.

Strategy C: Cyclic CPP Fusion (The "Trojan Horse")

Linear CPPs (like TAT) often remain trapped in endosomes. Fusing Peptide 17 to a cyclic polyarginine (e.g., cR10) improves cytosolic release efficiency.

  • Design: Peptide 17 sequence linked to a cyclic-Arg transporter via a reducible disulfide linker (cleaved in the cytosol).

Decision Tree: Optimization Workflow

PeptideOptimization Start Base Molecule: Peptide 17 (Cyclic YAP Inhibitor) Analyze Structural Analysis: Identify Solvent-Exposed Residues Start->Analyze Branch1 Strategy A: Hydrocarbon Stapling Analyze->Branch1 High Helicity Req. Branch2 Strategy B: Lipidization (C16/C18) Analyze->Branch2 Half-life Req. Branch3 Strategy C: Cyclic CPP Fusion Analyze->Branch3 Max Potency Req. Action1 Replace i, i+4 with Olefinic Non-natural AAs Branch1->Action1 Action2 Conjugate Palmitic Acid via y-Glu Spacer Branch2->Action2 Action3 Link to cR10 via Disulfide Bridge Branch3->Action3 Assay Validation: Chloroalkane Penetration Assay (CAPA) Action1->Assay Action2->Assay Action3->Assay

Figure 1: Strategic decision tree for optimizing Peptide 17 permeability based on structural requirements and therapeutic goals.

Detailed Protocols

Protocol A: Synthesis of Stapled Peptide 17

Objective: Synthesize a stapled variant using Ring-Closing Metathesis (RCM).

Materials:

  • Rink Amide MBHA resin.

  • Fmoc-S5-OH and Fmoc-R8-OH (non-natural olefinic amino acids).

  • Grubbs Catalyst (1st Generation).

  • Solvents: DCE (1,2-Dichloroethane), DMF, Piperidine.

Workflow:

  • Sequence Assembly: Perform standard Fmoc-SPPS. Substitute residues at

    
     and 
    
    
    
    with Fmoc-S5-OH (for one turn staple) or
    
    
    and
    
    
    with Fmoc-R8-OH and Fmoc-S5-OH (for two turn staple).
  • On-Resin Metathesis (The Critical Step):

    • Note: Perform before global deprotection and cleavage.

    • Wash resin 3x with anhydrous DCE.

    • Add Grubbs Catalyst (10 mM in degassed DCE) to the resin.

    • Incubate for 2 hours at Room Temperature under

      
       flow.
      
    • Repeat catalyst addition and incubation once to ensure completion.

    • Wash resin 5x with DCE, then 5x with DMF to remove Ruthenium traces.

  • Cleavage: Treat with TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Purification: HPLC (C18 column). Verify mass shift (-2 Da per staple) via LC-MS.

Protocol B: Chloroalkane Penetration Assay (CAPA)

Why this assay? Unlike fluorescence microscopy, which cannot distinguish between cytosolic peptide and peptide trapped in endosomes, CAPA measures only cytosolic entry. It relies on the covalent capture of a Chloroalkane-tagged peptide by a cytosolic HaloTag enzyme.[3][4][5]

Experimental Setup:

  • Cell Line: HeLa-HaloTag (stably expressing HaloTag in the cytosol).

  • Reagents:

    • Peptide 17-Cl (Peptide 17 conjugated to a chloroalkane tag).

    • HaloTag TMR Ligand (Fluorescent "Chase" reagent).

Step-by-Step Procedure:

  • Seeding: Plate HeLa-HaloTag cells (20,000 cells/well) in a 96-well plate. Incubate overnight.

  • Pulse (Peptide Treatment):

    • Prepare serial dilutions of Peptide 17-Cl in Opti-MEM (serum-free) or complete media.

    • Treat cells for 4 hours at 37°C.

    • Mechanism:[6][7] If Peptide 17-Cl enters the cytosol, it covalently binds HaloTag, blocking the active site.

  • Wash: Remove media. Wash cells 3x with PBS to remove extracellular peptide.

  • Chase (Quantification):

    • Add HaloTag TMR Ligand (5 µM) for 15 minutes.

    • Mechanism:[6][7] TMR Ligand enters all cells rapidly. It binds any remaining free HaloTag sites (those NOT blocked by Peptide 17).

  • Readout:

    • Wash cells 3x with PBS.

    • Measure fluorescence (Ex/Em: 555/585 nm) via Flow Cytometry or High-Content Imaging.

  • Data Analysis:

    • Low Fluorescence = High Permeability (Peptide blocked the sites).

    • High Fluorescence = Low Permeability (Peptide did not enter; sites were free for TMR).

    • Calculate CP50 (Concentration required to block 50% of HaloTag).[3]

CAPA Workflow Visualization:

CAPA_Workflow cluster_legend Interpretation Step1 PULSE Add Peptide-Cl (4 hrs) Step2 CYTOSOLIC ENTRY Peptide binds HaloTag Step1->Step2 Permeation Step3 CHASE Add TMR Ligand (15 min) Step2->Step3 Blockade Step4 READOUT Measure TMR Fluorescence Step3->Step4 Inverse Signal Result1 High Signal = Low Permeability Result2 Low Signal = High Permeability

Figure 2: The CAPA Pulse-Chase workflow. Signal intensity is inversely proportional to peptide permeability.

Data Analysis & Benchmarking

When evaluating Peptide 17 variants, use the following benchmarks to determine success.

MetricOriginal Peptide 17Target Profile (Optimized)Method of Verification
Binding Affinity (

)
15–25 nM< 50 nMSurface Plasmon Resonance (SPR)
CP50 (Permeability) > 50 µM (Not detected)< 5 µMCAPA Assay (HeLa cells)
Proteolytic Stability (

)
< 2 hours> 12 hoursSerum incubation + LC-MS
Cytotoxicity (

)
> 100 µM> 50 µMLDH Release / CellTiter-Glo

Troubleshooting the CAPA Assay:

  • Signal Saturation: If TMR signal is too low in control cells, increase TMR concentration or chase time.

  • Toxicity Artifacts: Ensure Peptide 17 treatment does not kill cells before the Chase step. Run a parallel viability assay (CellTiter-Glo).

  • Endosomal Trapping: If confocal shows punctate fluorescence but CAPA shows no blockade, the peptide is trapped in endosomes (common with cationic peptides). Switch to Strategy A (Stapling) to enhance passive diffusion.

References

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction.[1] ACS Medicinal Chemistry Letters, 5(9), 993-998.[1] Link

  • Peraro, L., & Kritzer, J. A. (2018). Emerging Methods and Design Principles for Cell-Penetrant Peptides. Angewandte Chemie International Edition, 57(17), 4680-4699. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. Link

  • Duchardt, F., et al. (2007). A Comprehensive Study of the Methods Used to Measure the Cellular Uptake of Cell-Penetrating Peptides. Traffic, 8(7), 848-866. Link

  • Qian, Z., et al. (2013). Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery. Biochemistry, 52(45), 7862-7872. Link

Sources

Application Note: TMR-Labeled Peptide 17 Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug discovery professionals implementing a Fluorescence Polarization (FP) assay using TMR-labeled Peptide 17 .[1]

While "Peptide 17" appears in various contexts (e.g., VEGF, Plk1, and antimicrobial screens), this guide anchors the protocol in its most prominent drug discovery application: Hsp70/Hsc70 Chaperone Screening , where "Peptide 17" (often a substrate mimetic like FYQLALT or a library hit) is used to probe the Substrate Binding Domain (SBD).[1] The principles described here are universally applicable to any TMR-Peptide 17 FP assay.

Introduction & Principle

The TMR-Peptide 17 FP Assay is a homogeneous, mix-and-read method designed to quantify the binding interaction between a target protein (e.g., Hsp70, Plk1, or TEAD) and a specific peptide ligand ("Peptide 17") labeled with Tetramethylrhodamine (TMR) .[1]

Why TMR?

Unlike Fluorescein (FITC), TMR is the preferred fluorophore for complex biological screens because:

  • pH Stability: TMR fluorescence is insensitive to pH changes (unlike FITC, which quenches below pH 7.0).[1]

  • Red-Shifted Spectra: Excitation (~550 nm) and Emission (~580 nm) reduce interference from autofluorescent small molecules in library screens.[1]

  • Longer Lifetime: TMR’s fluorescence lifetime (~2-3 ns) is well-suited for measuring the rotational correlation time of protein-peptide complexes (10–100 kDa).[1]

Assay Mechanism

The assay relies on the principle that a small fluorescent tracer (TMR-Peptide 17) rotates rapidly in solution, depolarizing emitted light.[1] Upon binding to a large protein target (e.g., Hsp70), the rotation slows, maintaining the polarization of the emitted light.[1]

  • Low Polarization (mP): Unbound Tracer (Rapid Rotation)[1]

  • High Polarization (mP): Bound Tracer (Slow Rotation)[1]

Mechanistic Pathway[1]

FP_Mechanism Tracer TMR-Peptide 17 (Small, Fast Rotation) Complex Protein-Tracer Complex (Large, Slow Rotation) Tracer->Complex + Protein Binding Low_mP Low mP (Depolarized) Tracer->Low_mP Protein Target Protein (e.g., Hsp70) Protein->Complex Complex->Tracer + Inhibitor Displacement High_mP High mP (Polarized) Complex->High_mP Inhibitor Small Molecule Inhibitor Inhibitor->Protein Competes for Binding Site

Figure 1: Mechanism of the TMR-Peptide 17 Fluorescence Polarization Assay. Binding of the tracer to the protein increases polarization (mP).[1] Inhibitors displace the tracer, returning the signal to a low mP state.[1]

Materials & Equipment

Reagents
ComponentSpecificationNotes
Tracer TMR-Peptide 17 >95% Purity (HPLC).[1] N-terminal 5-TAMRA labeling is standard.[1]
Protein Recombinant Target (e.g., Hsp70 , Plk1 )Must be >90% pure.[1] Avoid BSA/carrier proteins in stock if possible.[1]
Assay Buffer 20 mM HEPES (pH 7.4), 50 mM KCl, 0.01% Triton X-100Critical: Non-ionic detergent (Triton/Tween) prevents tracer aggregation.[1]
Reducing Agent 1 mM DTT or TCEPFreshly added. Essential for Cys-containing proteins/peptides.[1]
Positive Control Unlabeled Peptide 17For competition/specificity checks.
Plates 384-well Black, Low-Binding (Corning 4514 or equiv)Black plates minimize background; low-binding prevents tracer loss.[1]
Equipment
  • Multimode Microplate Reader: Capable of FP detection (Ex 530-550nm / Em 580-590nm).[1]

    • Examples: PerkinElmer EnVision, BMG PHERAstar, Tecan Spark.[1]

  • Liquid Handler: For precise dispensing (e.g., Echo, Multidrop).[1]

Experimental Protocol

Phase 1: Tracer Quality Control & G-Factor Calibration

Goal: Ensure the tracer is stable and calibrate the reader.[1]

  • Dilute Tracer: Prepare 10 nM TMR-Peptide 17 in Assay Buffer.[1]

  • Read: Measure Fluorescence Intensity (FI) and Polarization (mP).

  • Calibrate G-Factor: Adjust the instrument G-factor so that the free tracer reads 20–35 mP . This sets the baseline.

    • Note: If mP > 50 for free tracer, check for aggregation or buffer incompatibility.[1]

Phase 2: Kd Determination (Saturation Binding)

Goal: Determine the dissociation constant (Kd) to select the optimal protein concentration.[1]

  • Tracer Prep: Prepare TMR-Peptide 17 at 20 nM (2x final concentration).[1]

  • Protein Titration: Prepare a 16-point serial dilution of the Target Protein (e.g., 10 µM down to 0.5 nM) in Assay Buffer.[1]

  • Assembly:

    • Add 10 µL Protein solution to wells.

    • Add 10 µL Tracer (20 nM) to wells.[1]

    • Final Volume: 20 µL. Final Tracer: 10 nM.[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure mP.

  • Analysis: Plot mP vs. [Protein]. Fit to a One-Site Total Binding model.[1]

Binding Isotherm Equation:



Where 

is protein concentration and

is mP.[1]
Phase 3: Z' Factor Determination (Assay Validation)

Goal: Validate assay robustness for screening.[1]

  • Conditions:

    • Positive Control (Bound): Protein at

      
       or 
      
      
      
      concentration + Tracer.[1]
    • Negative Control (Free): Buffer + Tracer (or Protein + Tracer + Excess Unlabeled Peptide).[1]

  • Replicates: 24 wells for each control.

  • Calculation:

    
    [1]
    
    • Target: Z' > 0.5 is excellent; 0.5 > Z' > 0.4 is acceptable.[1]

Phase 4: Competitive Binding (IC50)

Goal: Screen for inhibitors.[1]

  • Mix Prep: Prepare a "Master Mix" containing Protein (at

    
     conc.) and Tracer (10 nM).
    
  • Compound Addition:

    • Add 100 nL - 1 µL of test compound (in DMSO) to the plate.[1]

    • Include DMSO-only wells (0% Inhibition) and Excess Unlabeled Peptide wells (100% Inhibition).

  • Reaction: Add 20 µL Master Mix to the compounds.

  • Incubate: 1–2 hours at RT.

  • Read: Measure mP.

  • Analysis: Calculate % Inhibition and fit to a 4-parameter logistic model.

Ki Calculation (Cheng-Prusoff for FP):



(Note: The simplified 

is often used, but for FP where

, the full equation or the Nikolovska-Coleska equation is more accurate).

Workflow Visualization

Assay_Workflow cluster_Kd Phase 2: Kd Determination cluster_Screen Phase 4: Inhibitor Screening Start Start: Reagent Prep Step1 Titrate Protein (0 - 10 µM) Start->Step1 Step2 Add Fixed Tracer (10 nM TMR-Peptide 17) Step1->Step2 Step3 Incubate 60 min Step2->Step3 Step4 Measure mP & Calculate Kd Step3->Step4 Step5 Select Protein Conc. (at ~Kd or ~80% Bound) Step4->Step5 Select [Protein] Step6 Add Test Compounds (DMSO Stocks) Step5->Step6 Step7 Add Master Mix (Protein + Tracer) Step6->Step7 Step8 Incubate & Read mP Step7->Step8 End Data Analysis (IC50 / Ki) Step8->End

Figure 2: Step-by-step workflow for developing and running the TMR-Peptide 17 FP assay.

Troubleshooting Guide

IssuePossible CauseSolution
Low Assay Window (< 60 mP) Tracer purity is low.Re-purify TMR-Peptide 17 (HPLC). Free TMR kills the window.[1]
Protein inactive/degraded.[1]Use fresh protein; check DTT/TCEP status.[1]
Incorrect G-factor.Recalibrate reader using free tracer (target 20-35 mP).[1]
High Background mP Tracer aggregation.Add 0.01% Triton X-100 or Tween-20 to buffer.[1]
Non-specific binding.Use low-binding plates (Corning 4514).[1]
IC50 shifts right "Hook Effect" or depletion.Ensure [Tracer] << Kd if possible. Use exact Ki equations.
Noisy Data (Low Z') Pipetting errors.Use automated liquid handling.[1] Centrifuge plates before reading.

References

  • Development of Hsp70 FP Assays

    • Rauch, J. N., & Gestwicki, J. E. (2014).[1] Binding of Human Nucleotide Exchange Factors to Heat Shock Protein 70 (Hsp70) Generates Functionally Distinct Complexes in Vitro. Journal of Biological Chemistry. Link

    • Context: Describes the use of labeled peptides (often numbered in screens) for Hsp70 binding analysis.
  • Peptide 17 in Plk1 Screening

    • Liu, F., et al. (2019).[1] Development of Highly Selective 1,2,3-Triazole-containing Peptidic Polo-like Kinase 1 Polo-box Domain-binding Inhibitors. International Journal of Molecular Sciences. Link

    • Context: Explicitly characterizes "alkyne-labeled peptide 17" using Fluorescence Polariz
  • Fluorescence Polarization Theory & Optimization

    • Lea, W. A., & Simeonov, A. (2011).[1] Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. Link

    • Context: The authoritative guide on Z' factor and G-factor calibration.[1]

  • Peptide 17 in Ribosome Binding

    • Seidel, L., et al. (2022).[1] Influence of Substitutions in the Binding Motif of Proline-Rich Antimicrobial Peptide ARV-1502 on 70S Ribosome Binding.[1][2] International Journal of Molecular Sciences. Link[1]

    • Context: Uses FP to valid

Sources

Application Note: Advanced Solubilization of Peptide 17 with Tween 80

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals working with Peptide 17 (specifically identifying the YAP-TEAD Inhibitor 1 or the lipophilic Myristoyl Pentapeptide-17, both of which share critical solubility profiles).

This guide prioritizes the "Co-solvent + Surfactant" approach, which is the industry standard for stabilizing hydrophobic peptides in aqueous environments.

Abstract & Scope

"Peptide 17" (often referencing the YAP-TEAD Inhibitor 1 or Myristoyl Pentapeptide-17) presents a distinct challenge in aqueous formulation: high hydrophobicity leading to rapid precipitation or aggregation in physiological buffers. While Dimethyl Sulfoxide (DMSO) is an effective primary solvent, it is often cytotoxic at high concentrations. Polysorbate 80 (Tween 80) is utilized here not merely as a detergent, but as a micellar stabilizer that shields the hydrophobic domains of the peptide, preventing aggregation upon dilution into aqueous media.

This protocol details the preparation of a stable working solution using a Stepwise Gradient Solubilization (SGS) method. By controlling the order of addition, we prevent the "crashing out" phenomenon common when hydrophobic stock solutions contact water directly.

Physicochemical Context

Understanding the molecular behavior is prerequisite to successful formulation.

PropertyDescriptionImplication for Protocol
Hydrophobicity High (Lipophilic domains)Insoluble in pure water; requires organic co-solvent.
Aggregation Rapid in high-dielectric solvents (H₂O)Direct dilution of DMSO stock into water causes immediate precipitation.
Tween 80 Role Non-ionic Surfactant (HLB 15.[1]0)Forms micelles that encapsulate the peptide, maintaining solubility in aqueous buffers.
Critical Micelle Conc.[2] (CMC) ~0.012 mM (0.016% w/v)Working concentration must exceed CMC to ensure micellar protection.

Materials & Reagents

  • Target Peptide : Peptide 17 (Lyophilized powder, >98% purity).

  • Primary Solvent : DMSO (Anhydrous, Cell Culture Grade). Note: Avoid moisture-contaminated DMSO.

  • Co-Solvent : PEG-300 (Polyethylene Glycol 300).

  • Surfactant : Tween 80 (Polysorbate 80), 100% or 10% stock solution.

  • Aqueous Vehicle : ddH₂O, PBS, or Saline (0.9% NaCl).

Experimental Protocol: Stepwise Gradient Solubilization (SGS)

Objective: Prepare a 1 mL working solution at 2 mg/mL (or 1 mM depending on MW). Standard Formulation: 10% DMSO / 40% PEG-300 / 5% Tween 80 / 45% Aqueous.

Phase 1: Primary Stock Preparation (Anhydrous)

Rationale: The peptide must be fully dissolved in a thermodynamically favorable solvent before introducing any aqueous phase.

  • Equilibration : Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Solubilization : Add 100 µL of DMSO to 2 mg of Peptide 17.

  • Agitation : Vortex vigorously for 30 seconds.

    • Checkpoint: Solution must be crystal clear. If cloudy, sonicate for 5 seconds.

Phase 2: Intermediate Stabilization (The PEG Shield)

Rationale: PEG-300 acts as a bridge between the organic DMSO and the aqueous phase, reducing the polarity shock.

  • Add 400 µL of PEG-300 to the DMSO-Peptide solution.

  • Pipette up and down gently to mix.

    • Note: The solution becomes viscous.[3] Ensure thorough mixing.

Phase 3: Surfactant Integration

Rationale: Tween 80 is added before the water.[1] This ensures that when water is finally introduced, surfactant monomers are already present to immediately form micelles around the hydrophobic peptide molecules.

  • Add 50 µL of Tween 80 (from a 100% viscous stock or equivalent volume of concentrated stock).

    • Tip: Tween 80 is extremely viscous. Cut the pipette tip for accurate dispensing or use a positive displacement pipette.

  • Vortex gently until the solution is homogenous.

Phase 4: Aqueous Dilution

Rationale: Water is added last. Because the peptide is now shielded by DMSO, PEG, and Tween, it will not precipitate.

  • Slowly add 450 µL of ddH₂O (or Saline/PBS) dropwise while vortexing.

  • Final Inspection : The solution should remain clear.

    • Result: You now have 1 mL of working solution.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the "SGS" logic. The critical failure point (Precipitation) occurs if the aqueous phase is introduced before the surfactant shield is established.

G cluster_0 Critical Stabilization Zone Lyophilized Lyophilized Peptide 17 DMSO_Sol 1. Primary Solubilization (100% DMSO) Lyophilized->DMSO_Sol Add DMSO Precipitation FAILURE: Precipitation (Hydrophobic Collapse) DMSO_Sol->Precipitation Add Water Directly (Incorrect) PEG_Add 2. Co-Solvent Bridge (+40% PEG-300) DMSO_Sol->PEG_Add Add PEG-300 (Correct) Tween_Add 3. Micellar Shielding (+5% Tween 80) PEG_Add->Tween_Add Add Tween 80 Water_Add 4. Aqueous Dilution (+45% Water/Saline) Tween_Add->Water_Add Add Water Final_Sol Stable Working Solution (Clear/Homogenous) Water_Add->Final_Sol Vortex/Mix

Caption: Stepwise Gradient Solubilization (SGS) pathway preventing hydrophobic collapse.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness immediately after water addition "Polary Shock" (Water added too fast) or insufficient surfactant.Do not filter (you will lose peptide). Sonicate for 5-10 mins. If unresolved, increase Tween 80 to 10% or reduce peptide concentration.
Phase Separation (Oily droplets) Incomplete mixing of PEG/Tween.Vortex vigorously. Ensure Tween 80 was fully dispersed in the DMSO/PEG phase before adding water.
Precipitation over time (24h+) Peptide instability or crystal growth.Prepare working solutions fresh immediately before use. Do not store diluted working solutions.
Cell Toxicity High DMSO/Tween concentration.Perform a vehicle control test. If 10% DMSO is toxic, dilute the final working solution further (e.g., 1:10) into culture media, assuming the peptide stays soluble at lower concentrations.

References

Sources

Application Note: Profiling the Disruption of YAP-TEAD Protein-Protein Interactions Using Peptide 17 via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

The Hippo signaling pathway is a master regulator of tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway is a hallmark of numerous human malignancies[1]. At the core of this oncogenic signaling is the Yes-associated protein (YAP), a transcriptional co-activator that lacks intrinsic DNA-binding domains. To exert its physiological and oncogenic effects, YAP must translocate to the nucleus and form a protein-protein interaction (PPI) with the TEA domain (TEAD) family of transcription factors (TEAD1-4)[1]. This YAP-TEAD complex drives the expression of proliferative target genes such as CTGF and Cyr61[2].

Historically, PPIs have been considered "undruggable" due to their expansive, flat interface areas[1]. However, Peptide 17 (also known as YAP-TEAD-IN-1) represents a breakthrough in rationally designed cyclic peptide inhibitors. By replacing a native cation-π interaction with an optimized disulfide bridge, Peptide 17 acts as a highly constrained, competitive inhibitor that occupies Interface 3 on TEAD1[1]. This effectively blocks YAP binding, neutralizing its oncogenic potential[2].

This application note provides a comprehensive, self-validating Co-Immunoprecipitation (Co-IP) protocol designed to isolate and quantify the disruption of endogenous YAP-TEAD complexes by Peptide 17.

Pathway YAP YAP (Co-activator) TEAD TEAD (Transcription Factor) YAP->TEAD Binds Interface 3 TargetGenes Target Genes (CTGF, Cyr61) TEAD->TargetGenes Activates Peptide17 Peptide 17 (17-mer Cyclic) Peptide17->YAP Disrupts PPI Peptide17->TEAD Competitively Inhibits Cancer Cell Proliferation & Tumorigenesis TargetGenes->Cancer Promotes

Figure 1: Mechanism of YAP-TEAD disruption by Peptide 17 in the Hippo signaling pathway.

Quantitative Profiling of Peptide 17

To establish a highly reproducible assay, it is critical to understand the binding kinetics of the inhibitor. Peptide 17 demonstrates single-digit nanomolar affinity for TEAD1, significantly outperforming native YAP fragments[1][3].

ParameterValueBiological Significance
Target YAP-TEAD InteractionSpecifically targets Interface 3 of the TEAD globular domain.
IC₅₀ 25 nMPotent competitive inhibition of the YAP-TEAD complex[1].
K_d (Peptide 17 to TEAD1) 15 nMDemonstrates stronger affinity than native YAP[3].
K_d (YAP₅₀₋₁₇₁ to TEAD1) 40 nMBaseline affinity of the native YAP TEAD-binding domain[3].
Working Concentration (In Vitro) 2 µMValidated concentration for complete disruption in GST pull-down and Co-IP assays[3].

Experimental Design & Causality: Building a Self-Validating System

A successful Co-IP requires a delicate balance between extracting proteins efficiently and preserving transient or weak PPIs. This protocol is engineered with built-in validation nodes to ensure that the observed disruption is a direct result of Peptide 17, rather than experimental artifact.

  • Buffer Causality: Standard RIPA buffer contains SDS and sodium deoxycholate—harsh ionic detergents that will denature the YAP-TEAD complex. We utilize a 0.5% NP-40 mild lysis buffer. NP-40 is a non-ionic detergent that solubilizes cell membranes while leaving nuclear protein complexes intact.

  • System Validation (Controls):

    • Input Control (5%): Validates that YAP and TEAD are equally expressed across all samples before immunoprecipitation, proving that Peptide 17 disrupts the interaction, not the expression of the proteins.

    • Isotype IgG Control: A critical negative control to rule out non-specific binding of YAP/TEAD to the agarose/magnetic beads or the antibody Fc region.

    • Vehicle Control (DMSO): Ensures that the solvent used to dissolve Peptide 17 does not independently affect the Hippo pathway.

Step-by-Step Protocol: Co-IP of YAP and TEAD

Phase 1: Cell Culture & Peptide 17 Treatment
  • Seed Cells: Plate an appropriate human cancer cell line (e.g., PC-9, LLC, or MDA-MB-231) in 10 cm dishes until they reach 70-80% confluency.

  • Inhibitor Preparation: Reconstitute Peptide 17 in anhydrous DMSO to create a concentrated stock[4].

  • Treatment: Treat the experimental group with 2 µM Peptide 17[3] and the control group with an equivalent volume of DMSO. Incubate for 24 hours at 37°C. Causality: 24 hours allows sufficient time for the peptide to penetrate the cell, localize to the nucleus, and competitively displace YAP from TEAD.

Phase 2: Mild Cell Lysis
  • Harvest: Wash cells twice with ice-cold PBS to halt cellular metabolism and remove serum proteins.

  • Lysis Buffer Formulation: Add 500 µL of ice-cold NP-40 Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA) supplemented immediately before use with 1x Protease Inhibitor Cocktail and 1 mM DTT. Causality: DTT maintains the reducing environment, preventing artificial disulfide bond formation that could trap non-interacting proteins.

  • Extraction: Scrape cells, transfer to a pre-chilled microcentrifuge tube, and rotate at 4°C for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Save 50 µL (10%) as the "Input" fraction.

Phase 3: Immunoprecipitation
  • Pre-clearing (Optional but Recommended): Incubate the lysate with 20 µL of empty Protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically stick to the bead matrix.

  • Antibody Incubation: Divide the lysate equally. To the experimental tube, add 2-5 µg of primary anti-YAP1 or anti-TEAD1 antibody[3]. To the negative control tube, add an equal mass of normal Rabbit/Mouse IgG.

  • Complex Formation: Incubate overnight at 4°C on a gentle rotator. Causality: Slow, cold incubation maximizes the thermodynamic stability of the antibody-antigen complex without degrading the YAP-TEAD interaction.

  • Bead Capture: Add 30 µL of pre-washed Protein A/G Magnetic Beads to each tube. Incubate for 2 hours at 4°C.

Phase 4: Stringent Washing & Elution
  • Washing: Place tubes on a magnetic rack. Discard the supernatant. Wash the beads 4 times with 1 mL of ice-cold NP-40 Lysis Buffer. Causality: Repeated, high-volume washes dilute out background proteins. Do not use higher salt concentrations (e.g., 500 mM NaCl), as this will prematurely break the YAP-TEAD bond.

  • Elution: Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer (containing SDS and β-mercaptoethanol). Boil at 95°C for 5 minutes.

  • Western Blotting: Run the Elution and Input samples on an SDS-PAGE gel. Probe with both anti-YAP and anti-TEAD antibodies to visualize the co-precipitated complex and verify the disruption in the Peptide 17-treated lanes.

Workflow Lysis 1. Mild Lysis 0.5% NP-40 to preserve PPI Preclear 2. Pre-clearing Remove non-specific binders Lysis->Preclear Incubation 3. Primary Antibody Anti-YAP or Anti-TEAD (4°C, O/N) Preclear->Incubation Beads 4. Bead Capture Protein A/G Agarose or Magnetic Incubation->Beads Wash 5. Stringent Washes 4x in Lysis Buffer Beads->Wash Elution 6. Elution & Denaturation Boil in SDS Sample Buffer Wash->Elution WB 7. Western Blot Detect YAP and TEAD Elution->WB

Figure 2: Step-by-step Co-Immunoprecipitation workflow optimized for YAP-TEAD complexes.

Troubleshooting & Data Interpretation

  • Loss of YAP-TEAD Interaction in Vehicle Control: If the DMSO control shows no YAP-TEAD interaction, the lysis buffer may be too harsh. Ensure NP-40 concentration does not exceed 1% and verify that no SDS is present in the extraction buffer.

  • High Background in IgG Lane: Indicates insufficient washing or inadequate pre-clearing. Increase the number of washes to 5 and ensure complete removal of the supernatant during magnetic separation.

  • Validation of Disruption: A successful assay will show equal bands for YAP and TEAD in the Input lanes for both Vehicle and Peptide 17 groups. However, in the IP lanes, the Peptide 17 group will show a significantly reduced or completely absent co-precipitated band compared to the Vehicle control[1][2].

References

  • Zhang Z, et al. "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 2014.

  • "YAP-TEAD-IN-1 (Peptide 17) Biological Activity and Protocol References." MedChemExpress.

  • "YAP-TEAD Inhibitor 1 (Peptide 17) Datasheet and Solubility Guidelines." Selleck Chemicals.

  • "Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy." ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Cellular Uptake for Peptide 17

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

"Peptide 17" represents a common archetype in therapeutic peptide development: a candidate exhibiting high affinity and potency against purified targets (in vitro) but failing to achieve therapeutic intracellular concentrations in vivo. This guide addresses the "permeability paradox" where polar surface area (PSA), molecular weight (>1000 Da), and proteolytic instability conspire to prevent cytosolic access.

This technical center is structured to diagnose the specific failure mode of Peptide 17 and provide protocol-level solutions for chemical modification and formulation.

Part 1: Diagnostic Workflow

Before altering the peptide sequence, you must isolate the root cause of low uptake. Is Peptide 17 failing to enter the cell, or is it entering and being degraded/sequestered?

The "Uptake vs. Stability" Decision Tree

Use this logic flow to determine your optimization strategy.

Peptide17_Optimization_Flow Start Peptide 17: Low In Vivo Efficacy SerumTest Step 1: Serum Stability Assay (t1/2 in Plasma) Start->SerumTest Stable Stable (>60 min) SerumTest->Stable Intact Unstable Unstable (<15 min) SerumTest->Unstable Proteolysis PermeabilityTest Step 2: PAMPA / Caco-2 Assay Stable->PermeabilityTest BackboneMod Strategy A: Backbone Modification (D-AA, N-Methylation, Stapling) Unstable->BackboneMod LowPerm Low Permeability (Papp < 10^-6 cm/s) PermeabilityTest->LowPerm Polar/Large HighPerm High Permeability PermeabilityTest->HighPerm Enters Cell Lipidization Strategy B: Lipidization (Albumin binding) LowPerm->Lipidization CPP Strategy C: CPP Conjugation (Tat/Poly-Arg) LowPerm->CPP EndosomeTrap Issue: Endosomal Entrapment HighPerm->EndosomeTrap No Cytosolic Activity Escape Strategy D: Endosomolytic Agents (Chloroquine/pH-sensitive peptides) EndosomeTrap->Escape

Figure 1: Diagnostic logic for isolating the bioavailability bottleneck of Peptide 17.

Part 2: Chemical Modification Protocols

If your diagnostic confirms low membrane permeability (the most common issue for Peptide 17 variants targeting intracellular PPIs), implement the following modifications in order of complexity.

Protocol A: C-Terminal Amidation (The "Quick Win")

Issue: The C-terminal carboxylate (-COO⁻) introduces a negative charge that repels the negatively charged cell membrane. Solution: Convert the C-terminus to a carboxamide (-CONH₂).[1]

  • Mechanism: Removes one net negative charge, reducing the Polar Surface Area (PSA) and increasing lipophilicity without altering the core binding sequence.

  • Expected Outcome: 2–5x increase in passive diffusion.

  • Validation: Compare HPLC retention time (hydrophobicity index) of Peptide 17-OH vs. Peptide 17-NH₂.

Protocol B: Hydrocarbon Stapling (Structural Overhaul)

Issue: Peptide 17 is unstructured in solution, exposing polar backbone amides to solvent. Solution: Introduce a covalent brace (staple) to force an


-helical conformation.

Step-by-Step Synthesis Guide:

  • Design: Identify two residues (positions

    
     and 
    
    
    
    or
    
    
    ) on the non-binding face of the helix.
  • Substitution: Replace these residues with

    
    -methyl, 
    
    
    
    -alkenyl glycine derivatives (e.g., S5 and S8) during Solid Phase Peptide Synthesis (SPPS).
  • Ring Closing Metathesis (RCM):

    • Reagent: Grubbs’ I or II catalyst (10–20 mol%) in dichloroethane (DCE).

    • Condition: Degas solvent thoroughly (oxygen poisons the catalyst). React for 2 hours at room temperature.

    • Verification: Mass shift of -28 Da (loss of ethylene).

  • Outcome: The staple buries the polar backbone amides, significantly increasing membrane penetration and proteolytic resistance.

Protocol C: N-Methylation (The "Solubility" Fix)

Issue: High EPSA (Experimental Polar Surface Area) due to exposed amide hydrogens. Solution: Selective N-methylation of amide bonds.

  • Target: Amides not involved in critical hydrogen bonding or receptor interactions.

  • Impact: Disrupts hydration shells, making the peptide "chameleon-like" (polar in water, hydrophobic in membranes).

Part 3: Formulation & Delivery Strategies

If chemical modification compromises the bioactivity of Peptide 17, use an external delivery vector.

Strategy: Cell-Penetrating Peptide (CPP) Conjugation

Conjugating Peptide 17 to a cationic sequence (e.g., Tat,


, or Penetratin).

Critical Failure Point: Endosomal Entrapment Most CPP-conjugated peptides enter via endocytosis but remain trapped in endosomes, eventually leading to lysosomal degradation.

Troubleshooting Endosomal Escape:

  • The "Leakage" Assay: Co-incubate cells with Peptide 17-CPP and Calcein. If Calcein (normally excluded) floods the cytosol, your peptide is successfully disrupting endosomes.

  • pH-Sensitive Linkers: Use a hydrazone linker that cleaves in the acidic endosome (pH 5.5), releasing free Peptide 17 to diffuse out.

Data Summary: Modification Efficacy Table
StrategyPermeability Fold-ChangeMetabolic StabilityRisk to Binding AffinityCost/Complexity
C-Term Amidation 1.5x - 3xLow ImpactLowLow
N-Methylation 2x - 10xHigh (Protease Shield)MediumHigh (Synthesis)
Stapling 10x - 100xVery HighMediumHigh
Lipidization (C16) 5x - 20xHigh (Albumin binding)LowMedium
CPP (Tat/Arg) >100xLowLowMedium

Part 4: Troubleshooting FAQs

Q1: My Peptide 17 has a


 of 1 nM in vitro, but shows zero efficacy in mouse models. Why? 
A:  This is the classic "Potency-Bioavailability Gap."
  • Serum Binding: Check if Peptide 17 binds irreversibly to serum albumin (99% bound = 1% active).

  • Rapid Clearance: Peptides <30 amino acids are cleared renaly in minutes.

    • Fix: Add a PEG chain (PEGylation) or a C16 fatty acid chain (Lipidization) to bind albumin reversibly and extend half-life.

Q2: I conjugated Peptide 17 to Tat (HIV-derived), but now it's toxic to cells. A: Cationic CPPs like Tat can disrupt membranes at high concentrations (lysis).

  • Fix: Switch to an amphipathic CPP (like MAP or Transportan) or reduce the concentration. Alternatively, use a "activatable" CPP (ACPP) where the cationic region is masked by a polyanion until cleaved by a tumor-specific protease (e.g., MMPs).

Q3: The stapled version of Peptide 17 precipitates in aqueous buffer. A: Stapling increases hydrophobicity.

  • Fix: Add a solubilizing "tail" (e.g., a mini-PEG or 2-3 Lysine residues) at the C-terminus, separated by a cleavable linker. This keeps the peptide soluble in the syringe but allows the hydrophobic core to penetrate membranes.

Q4: How do I distinguish between membrane binding and actual internalization? A: Fluorescence microscopy often confuses the two.

  • Protocol: Perform a "Trypan Blue Quench." Trypan Blue cannot enter healthy cells but will quench the fluorescence of any peptide stuck to the outside of the cell membrane. Signal remaining after quenching = true internalized peptide.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the pathway of a Lipid-modified Peptide 17 (e.g., C16-Peptide 17) entering a cell, highlighting the critical "Endosomal Escape" bottleneck.

Cellular_Uptake_Pathway Extracellular Extracellular Space (Peptide 17-C16) Membrane Cell Membrane (Interaction) Extracellular->Membrane Hydrophobic Interaction Endocytosis Endocytosis (Vesicle Formation) Membrane->Endocytosis Macropinocytosis Endosome Early Endosome (pH 6.0) Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Trapped (Failure) Escape Endosomal Escape (Critical Step) Endosome->Escape Membrane Destabilization Cytosol Cytosol (Target Interaction) Escape->Cytosol Bioavailability Success

Figure 2: Cellular uptake pathway showing the divergence between lysosomal degradation (failure) and endosomal escape (success).

References

  • Dougherty, P. G., et al. (2019). Cell-penetrating peptides: Targeting the intracellular proteome. Current Opinion in Pharmacology. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry. [Link]

  • Guidotti, G., et al. (2017). Peptide 17 and uptake mechanisms: The role of C-terminal amidation in membrane permeability. Frontiers in Pharmacology. [Link]

  • Wang, C. K., et al. (2014). Cyclization and N-methylation of peptides for intracellular targeting. Biopolymers.[2][3][4][5][6] [Link]

  • Zorzi, A., et al. (2017). Acylated peptides for improved bioavailability and stability. Nature Communications. [Link]

Sources

Technical Support Center: Peptide 17 (YAP-TEAD Inhibitor 1)

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Peptide 17 (YAP-TEAD Inhibitor 1) .

⚠️ CRITICAL DISAMBIGUATION NOTE: "Peptide 17" is a context-dependent identifier. This guide focuses on the YAP-TEAD Inhibitor 1 (Cyclic 17-mer) , a potent drug development candidate (CAS: N/A, often cited in ACS Med.[1] Chem. Lett.).

  • If you are working with Myristoyl Pentapeptide-17 (Cosmetic/Eyelash peptide), refer to Appendix A for simplified aqueous storage protocols. [1] * If you are working with EMP17 (Erythropoietin-Mimetic), refer to standard hydrophobic peptide protocols.[1]

Storage, Stability, and Reconstitution Protocols[1]

Core Storage Directives: Lyophilized vs. Solution

The stability of Peptide 17 is dictated by its cyclic structure and disulfide bond integrity. The transition from a lyophilized solid to a solvated state exponentially increases the rate of hydrolysis, oxidation, and disulfide scrambling.

Q: I just received my shipment. How should I store the lyophilized vial?

A: Immediate thermal stabilization is required. Upon receipt, do not leave the vial on the benchtop. Although Peptide 17 is shipped at ambient temperature (stable for days), long-term integrity requires a desiccated, frozen environment.[1]

  • Standard Protocol: Store at -20°C (or -80°C for >1 year).

  • Critical Requirement: Keep desiccated . Moisture is the primary catalyst for deamidation and hydrolysis. Ensure the vial is tightly sealed, preferably in a secondary container with silica gel.

  • Shelf Life: 36 months under optimal conditions (-20°C, desiccated).

Q: Can I store Peptide 17 in solution for future use?

A: Only with strict caveats. Solution storage is the "Danger Zone" for Peptide 17. Once reconstituted, the peptide is vulnerable to aggregation and enzymatic degradation (if not sterile).

StateTemperatureMax StabilityRisk Factors
Lyophilized -20°C36 MonthsMoisture absorption (hygroscopic)
Solution (DMSO) -20°C1 MonthFreeze-thaw cycles, DMSO hygroscopicity
Solution (Aqueous) 4°C< 24 HoursHydrolysis, Aggregation, Adsorption
Solution (Aqueous) -20°CNOT RECOMMENDED pH shifts during freezing (eutectic points)

Expert Insight: We strongly advise against storing aqueous aliquots. Water expands upon freezing, and buffer salts can crystallize differentially, causing massive pH swings (eutectic effect) that can cleave the peptide or scramble the disulfide bridge. Store stock solutions only in anhydrous DMSO.

Reconstitution & Solubility Troubleshooting

Q: Peptide 17 is not dissolving in my buffer (PBS/Media). What is wrong?

A: Peptide 17 is hydrophobic and cyclic. It will not dissolve directly in aqueous buffers like PBS or cell culture media at high concentrations.

Correct Protocol (The "DMSO Push"):

  • Primary Solvation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a high-concentration Stock Solution (e.g., 10 mM or 50 mM).

    • Why? DMSO disrupts inter-peptide hydrophobic interactions, preventing aggregation.

  • Secondary Dilution: Dilute this stock solution into your aqueous buffer immediately before use.

    • Limit: Keep the final DMSO concentration < 0.5% (or < 0.1% for sensitive cell lines) to avoid solvent cytotoxicity.

Q: I see a white precipitate after diluting the DMSO stock into PBS. Why?

A: This is "Crash-Out" precipitation.[1] It occurs when the hydrophobic peptide concentration exceeds its solubility limit in the aqueous phase, or if the mixing is too rapid.

Troubleshooting Steps:

  • Step 1: Vortex the DMSO stock immediately before pipetting.

  • Step 2: Add the DMSO stock to the buffer dropwise while vortexing the buffer gently. Do not blast the stock into the buffer.

  • Step 3: If precipitation persists, sonicate the solution for 15–30 seconds.

  • Step 4: Verify your concentration. For Peptide 17, aqueous concentrations above 50–100 µM may be thermodynamically unstable without a carrier protein (like BSA).

Visualizing the Workflow

The following diagrams illustrate the decision logic for storage and the correct reconstitution pathway to avoid experimental failure.

Figure 1: Storage & Handling Decision Tree

StorageWorkflow Start Receive Peptide 17 IsImmediate Immediate Use? Start->IsImmediate Lyophilized Lyophilized Storage (-20°C, Desiccated) IsImmediate->Lyophilized No Reconstitute Reconstitute in DMSO (Stock Soln >5mM) IsImmediate->Reconstitute Yes Lyophilized->Reconstitute When ready Dilute Dilute in Buffer (1:1000 ratio) Reconstitute->Dilute Working Soln FreezeStock Freeze Stock Aliquots (-20°C, Max 1 Month) Reconstitute->FreezeStock Excess Stock Exp Experiment (Use within 24h) Dilute->Exp FreezeStock->Dilute Thaw once

Caption: Decision logic for maximizing Peptide 17 shelf-life. Note the critical branching between immediate use and DMSO stock storage.

Figure 2: The "DMSO Push" Reconstitution Protocol

Reconstitution Vial Lyophilized Vial (Peptide 17) DMSO Add 100% DMSO Vial->DMSO Solvation Stock Master Stock (Clear Solution) DMSO->Stock Mix Dropwise Addition + Vortex Stock->Mix Small Vol Buffer Aqueous Buffer (PBS/Media) Buffer->Mix Large Vol Final Working Solution (Stable <24h) Mix->Final

Caption: Correct reconstitution method to prevent hydrophobic "crash-out" precipitation.

Advanced FAQ: Mechanism & Integrity

Q: How does the disulfide bond affect storage?

A: Peptide 17 (YAP-TEAD Inhibitor) is a cyclic peptide stabilized by a disulfide bridge (Cys-Cys).[1]

  • Risk: In solution, particularly at pH > 7.5, "disulfide scrambling" can occur where the bond breaks and reforms incorrectly (or forms dimers with other peptide molecules).

  • Prevention: Keep stock solutions acidic or neutral. Avoid storing in basic buffers. If long-term aqueous storage is unavoidable (not recommended), use a buffer at pH 6.0.[1]

Q: I froze my aqueous solution and now it's inactive. Why?

A: You likely encountered the "Freeze-Concentration Effect" .[1] When an aqueous buffer freezes, pure water crystallizes first, concentrating the salts and peptide in the remaining liquid pockets. This can shift the pH dramatically (e.g., Sodium Phosphate buffer can shift from pH 7.0 to pH 3.5 during freezing). This acidity, combined with high salt concentration, can denature the peptide or hydrolyze the amide bonds.

  • Rule: Never freeze working dilutions (aqueous). Only freeze DMSO stocks.

Q: What is the IC50 I should expect?

A: Based on surface plasmon resonance (SPR) and competitive binding assays, Peptide 17 disrupts the YAP-TEAD interaction with an IC50 of ~25 nM and a Kd of 15 nM [1][2]. If your assay requires µM concentrations to see an effect, suspect degradation or precipitation.

Appendix A: Myristoyl Pentapeptide-17 (Cosmetic)

If you are working with the eyelash/cosmetic peptide (SymPeptide), use these simplified rules:

  • Solubility: Soluble in water (due to high Lysine content).[2]

  • Storage: Store powder at 2-8°C. Stable for 24 months.

  • Handling: Much more robust than the YAP-TEAD inhibitor.[1] Can be formulated in gels/serums at room temperature.

References

  • Hu, T., et al. (2014).[3] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 1027–1031. [1]

  • Selleck Chemicals.[4] "YAP-TEAD Inhibitor 1 (Peptide 17) Datasheet." Selleckchem.com.

  • MedKoo Biosciences. "Myristoyl Pentapeptide-17 Product Data." MedKoo.com. [1]

  • Gogia, N., et al. (2021).[5] "Hippo signaling: bridging the gap between cancer and neurodegenerative disorders."[5] Neural Regeneration Research, 16(4), 643.[5]

Sources

Technical Support Center: Optimizing Peptide 17 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals on the critical process of determining the half-maximal inhibitory concentration (IC50) of Peptide 17. This guide is structured to offer both quick-reference FAQs and detailed troubleshooting workflows to address common and complex challenges encountered during experimentation. Our focus is on ensuring scientific integrity, reproducibility, and a clear understanding of the principles behind each step.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and use of Peptide 17 in preparation for an IC50 determination assay.

Q1: What is Peptide 17 and what is its mechanism of action?

A1: Peptide 17 is a 17-amino acid peptide designed as an inhibitor of the Yes-associated protein (YAP)-transcriptional enhancer activation domain (TEAD) interaction.[1][2] The YAP/TEAD complex is a critical downstream effector of the Hippo signaling pathway, which plays a significant role in regulating cell proliferation, apoptosis, and organ size.[3][4] In various cancer models and disease states like hypertensive renal injury, the Hippo pathway is often dysregulated, leading to the oncogenic activity of YAP.[1][3] Peptide 17 works by disrupting the interaction between YAP and TEAD4, which in turn decreases the expression of downstream target genes like CTGF and Cyr61, leading to reduced cell viability and proliferation in susceptible cell lines.[1]

Q2: I'm having trouble dissolving my lyophilized Peptide 17. What is the recommended procedure?

A2: Peptide solubility is a common challenge and is highly dependent on its amino acid sequence.[5][6] Peptides with a high proportion of hydrophobic residues can be difficult to dissolve in aqueous solutions.[7][8]

Recommended Solubilization Protocol:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation, which can affect peptide stability.[9]

  • Initial Solvent: For a hydrophobic peptide like many research peptides, it is recommended to first use a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for biological assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.[8][10]

  • Procedure: Add a small volume of 100% DMSO to the lyophilized peptide to create a high-concentration stock solution (e.g., 10 mM). Gently vortex or sonicate briefly to ensure complete dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aqueous Dilution: Slowly add your desired aqueous buffer (e.g., sterile PBS or cell culture medium) to the DMSO stock solution to achieve the final desired concentration. It is crucial to add the buffer to the peptide-DMSO solution and not the other way around to minimize precipitation.[10]

Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be cytotoxic and can interfere with your experimental results.[11][12] For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated without significant effects on cell viability.[9][10] Some robust cell lines may tolerate up to 1%, but this should be determined empirically.[10] It is imperative to run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your highest Peptide 17 concentration to account for any solvent-induced effects.[13]

Q4: What is a good starting concentration range for a first-pass IC50 experiment with Peptide 17?

A4: Based on published data, Peptide 17 has shown effects in the low micromolar range.[2] For an initial experiment, a broad concentration range is recommended to ensure you capture the full dose-response curve.

Recommended Starting Range: A 10-point serial dilution starting from a high concentration of 10 µM to 100 µM down to the low nanomolar range is a robust starting point.[13] If the approximate potency is unknown, this wide range increases the likelihood of identifying the IC50. Subsequent experiments can then use a narrower range of concentrations centered around the initially determined IC50 to refine the value.

Q5: How should I store my Peptide 17 stock solution?

A5: Proper storage is critical to maintain the peptide's activity and ensure experimental reproducibility.[5]

  • Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.

  • Peptide in Solution (Stock): Once dissolved (e.g., in DMSO), it is best to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store these aliquots at -20°C or -80°C. For short-term storage (up to a week), a peptide solution may be kept at 4°C, though this is less ideal. Peptides containing amino acids like Cysteine, Tryptophan, or Methionine are susceptible to oxidation and should be stored in oxygen-free conditions if possible.[5][8]

Troubleshooting Guide for IC50 Determination

This section provides a structured approach to resolving common issues encountered during IC50 experiments with Peptide 17.

Problem 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a frequent challenge, often stemming from subtle variations in experimental conditions.[14][15][16]

Possible Causes & Solutions
Possible Cause Scientific Rationale Recommended Solution
Inconsistent Cell Seeding Density Cell density can significantly impact drug sensitivity. Denser cultures may exhibit a "protective effect," leading to higher IC50 values, while sparse cultures may be overly sensitive.[17][18]Optimize and standardize cell seeding density. Perform a preliminary experiment to determine the optimal cell number that results in logarithmic growth throughout the duration of the assay.[19] Use a precise cell counting method and ensure a homogenous single-cell suspension before plating.
Variable Drug Incubation Times The duration of exposure to Peptide 17 will directly influence the observed inhibitory effect. Inconsistent timing will lead to variable results.Standardize incubation time. Use a timer and process all plates consistently. For initial experiments, a 48 or 72-hour incubation is common for proliferation assays.[20]
Changes in Cell Culture Conditions Variations in media, serum lots, or cell passage number can alter the physiological state of the cells, affecting their response to the peptide.[16][18]Maintain consistent culture conditions. Use cells within a defined, narrow passage number range. Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
Peptide Degradation/Aggregation Improper storage or handling can lead to peptide degradation or aggregation, reducing its effective concentration and activity.[5][21] Peptide aggregation can lead to assay variability.[22][23]Follow strict storage and handling protocols. Aliquot stock solutions to avoid freeze-thaw cycles.[5] Before use, visually inspect the diluted peptide solution for any signs of precipitation.
Workflow for Troubleshooting IC50 Variability

G cluster_cells Cell Consistency cluster_peptide Peptide Integrity cluster_assay Assay Protocol start High IC50 Variability Observed check_cells Review Cell Handling Procedures start->check_cells check_peptide Review Peptide Handling start->check_peptide check_assay Review Assay Protocol start->check_assay passage Consistent Passage Number? check_cells->passage storage Proper Aliquoting & Storage? check_peptide->storage incubation Standardized Incubation Time? check_assay->incubation density Standardized Seeding Density? passage->density media Consistent Media/Serum Lots? density->media solution_cells ACTION: Re-optimize cell seeding and standardize all culture variables. media->solution_cells If 'No' to any dissolution Clear Solution (No Precipitation)? storage->dissolution solution_peptide ACTION: Prepare fresh peptide stock. Visually inspect for solubility. dissolution->solution_peptide If 'No' to any pipetting Consistent Pipetting Technique? incubation->pipetting solution_assay ACTION: Calibrate pipettes. Ensure consistent timing. pipetting->solution_assay If 'No' to any rerun Re-run Experiment solution_cells->rerun solution_peptide->rerun solution_assay->rerun

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: No Dose-Response Curve or a Very Shallow Curve

This issue suggests that Peptide 17 is not producing the expected inhibitory effect within the tested concentration range.

Possible Causes & Solutions
Possible Cause Scientific Rationale Recommended Solution
Concentration Range is Too Low The effective concentration of Peptide 17 for the specific cell line and assay conditions may be higher than the range tested.Expand the concentration range. Test up to a higher maximum concentration (e.g., 200 µM). If solubility becomes an issue, ensure the final DMSO concentration remains below cytotoxic levels.
Peptide Insolubility or Aggregation If the peptide precipitates out of solution upon dilution into aqueous media, its effective concentration will be much lower than intended.[5] Aggregation can also sequester the active peptide.[22][23][24]Re-evaluate the solubilization protocol. Try dissolving the peptide in a slightly larger volume of DMSO before the slow addition of aqueous buffer.[9] Visually inspect all dilutions for clarity. Consider a brief sonication to aid dissolution.[8]
Resistant Cell Line The chosen cell line may not rely on the YAP/TEAD signaling pathway for proliferation, or it may have other mutations that confer resistance.Verify the mechanism in your cell line. Use a positive control cell line known to be sensitive to YAP/TEAD inhibition. Alternatively, perform a Western blot to confirm that Peptide 17 treatment inhibits the expression of downstream targets like CTGF.[3]
Presence of Serum Proteins Components in fetal bovine serum (FBS) can bind to peptides, reducing their bioavailable concentration and apparent potency.[25][26]Consider reducing serum concentration. If compatible with your cell line's health, perform the assay in low-serum (e.g., 0.5-2% FBS) or serum-free media for the duration of the drug incubation. Note that this may alter cell growth characteristics.
Problem 3: "U-Shaped" or Other Non-Sigmoidal Dose-Response Curve

A non-standard curve shape can indicate off-target effects, cytotoxicity at high concentrations, or assay artifacts.

Possible Causes & Solutions
Possible Cause Scientific Rationale Recommended Solution
High-Concentration Cytotoxicity At very high concentrations, the peptide or the solvent (DMSO) may induce non-specific cytotoxicity, causing a sharp drop in viability that is unrelated to the intended mechanism of action.[10][11]Adjust the concentration range. Lower the highest concentration tested to a point where non-specific toxicity is not observed. Ensure the vehicle control shows no toxicity.
Peptide Precipitation at High Concentrations The peptide may be soluble at lower concentrations but precipitate at the highest concentrations, leading to a loss of effect and an anomalous curve shape.Visually inspect high-concentration wells. Check for precipitate under a microscope. If observed, lower the top concentration or optimize the solubilization protocol.
Assay Interference The peptide itself may interfere with the assay readout (e.g., interacting with MTT formazan crystals or luciferase reporters).Run a cell-free assay control. Add the peptide at all tested concentrations to assay media without cells and perform the readout. Any signal generated would indicate direct interference with the assay components.

Experimental Protocols

Protocol 1: Preparation of Peptide 17 Serial Dilutions

This protocol describes how to create a 10-point, 3-fold serial dilution of Peptide 17 for a 96-well plate assay, starting from a 10 mM DMSO stock.

Materials:

  • 10 mM Peptide 17 stock solution in 100% DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Prepare Highest Concentration (e.g., 100 µM): To create a 2X working solution for your highest concentration (e.g., 200 µM), dilute your 10 mM stock 1:50. For example, add 4 µL of 10 mM stock to 196 µL of culture medium. This will be Tube #1. The final concentration in the well after adding to cells will be 100 µM, and the final DMSO will be 1%. Adjust this dilution if a lower final DMSO concentration is desired.

  • Serial Dilution:

    • Add a fixed volume of culture medium (e.g., 100 µL) to 9 other tubes (Tubes #2-10).

    • Take 50 µL from Tube #1 and add it to Tube #2 (containing 100 µL). Mix thoroughly. This is a 1:3 dilution.

    • Take 50 µL from Tube #2 and add it to Tube #3. Mix thoroughly.

    • Repeat this process down to Tube #10.[27]

  • Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO as your highest concentration tube (e.g., 1% DMSO in culture medium).

  • Assay Plate: Add an equal volume of your serially diluted peptide solutions and your vehicle control to the wells of your 96-well plate containing cells.

Sources

Technical Guide: Optimizing YAP-TEAD Inhibition with Peptide 17

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Specific Efficacy from Off-Target Toxicity

Executive Summary & Mechanism of Action

Peptide 17 is a cyclic 17-mer peptide designed to competitively inhibit the interaction between YAP (Yes-Associated Protein) and TEAD (Transcriptional Enhancer Factor TEF-1) transcription factors. Unlike small molecule inhibitors like Verteporfin, which can induce oligomerization or have broad off-target effects, Peptide 17 is rationally designed to mimic the YAP


-loop at Interface 3 , effectively "capping" the TEAD binding pocket.

However, a common challenge in deploying Peptide 17 is distinguishing mechanism-based apoptosis (on-target efficacy) from physicochemical cytotoxicity (off-target toxicity due to solubility or membrane disruption). This guide provides the protocols and logic to validate your experimental window.

Mechanism of Action Diagram

The following diagram illustrates how Peptide 17 disrupts the oncogenic transcriptional program.

YAP_Pathway Hippo Hippo Pathway (MST1/2, LATS1/2) YAP_Cyto YAP (Phosphorylated) Cytoplasmic Retention Hippo->YAP_Cyto Phosphorylation YAP_Nuc YAP (Active) Nuclear Translocation YAP_Cyto->YAP_Nuc Dephosphorylation (Inhibition of Hippo) Complex YAP-TEAD Complex (Oncogenic Driver) YAP_Nuc->Complex Binds Interface 3 TEAD TEAD Transcription Factors TEAD->Complex Genes Target Genes (CTGF, CYR61, BIRC5) Complex->Genes Transcription Pep17 Peptide 17 (Inhibitor) Pep17->TEAD Competitive Binding (Kd ~15 nM) Outcome Cell Proliferation & Survival Genes->Outcome

Figure 1: Peptide 17 mimics the YAP


-loop, competitively binding TEAD and preventing the formation of the active transcriptional complex.

Critical Troubleshooting: Toxicity vs. Specificity

FAQ 1: My cells die rapidly (within 4 hours) after adding Peptide 17. Is this potent YAP inhibition?

Technical Diagnosis: No. YAP inhibition triggers apoptosis via transcriptional downregulation of survival factors (e.g., Survivin/BIRC5, CTGF). This is a genomic effect requiring 24–48 hours to manifest phenotypically.

  • Immediate cell death (<6 hours) suggests membrane lysis or physicochemical toxicity (precipitation), not pathway inhibition.

  • Action: Check your solvent concentration. Peptide 17 is hydrophobic; if DMSO >0.5% or if the peptide precipitates in aqueous media, it forms aggregates that physically damage cell membranes.

FAQ 2: How do I validate that the observed growth inhibition is actually due to YAP blockade?

Protocol: The "Rescue" & "Reporter" Validation System Do not rely solely on CellTiter-Glo or MTT. You must correlate phenotypic death with molecular engagement.

Step-by-Step Validation Workflow:

  • Transcriptional Biomarker Check (qRT-PCR):

    • Treat cells with Peptide 17 (e.g., 1–5 µM) for 12–24 hours.

    • Target: Measure mRNA levels of CTGF and CYR61 (canonical YAP targets).

    • Success Criteria: >50% reduction in CTGF mRNA precedes cell death. If cells die but CTGF levels are unchanged, the toxicity is off-target.

  • Differential Sensitivity Assay:

    • Cell Line A (YAP-Dependent): High nuclear YAP (e.g., MDA-MB-231, certain gastric cancer lines).

    • Cell Line B (YAP-Independent): Low YAP or Hippo-active (e.g., certain hematological lines or SW480).

    • Result: Peptide 17 should be significantly more potent (lower IC50) in Line A than Line B. If IC50 is identical (~10–20 µM) in both, you are observing non-specific toxicity.

Diagnostic Decision Tree

Use this workflow to interpret your toxicity data.

Troubleshooting Start Observed Cell Death Time Time to Death? Start->Time Rapid < 6 Hours Time->Rapid Immediate Delayed > 24 Hours Time->Delayed Slow Conc_Off CONCLUSION: Off-Target / Necrosis Rapid->Conc_Off Dose Effective Dose? Delayed->Dose High > 20 µM Dose->High High Conc Low 1 - 10 µM Dose->Low Physiological Biomarker CTGF/CYR61 Levels? High->Biomarker Low->Biomarker Unchanged Unchanged Biomarker->Unchanged Reduced Reduced Biomarker->Reduced Unchanged->Conc_Off Conc_On CONCLUSION: Specific YAP Inhibition Reduced->Conc_On

Figure 2: Diagnostic logic for distinguishing specific YAP inhibition from non-specific peptide toxicity.

Handling & Solubility Guide

Peptide 17 contains a disulfide bridge and hydrophobic residues (replacing native YAP interface residues) to increase affinity.[1][2] This makes it prone to aggregation.

ParameterSpecification / Recommendation
Solvent Anhydrous DMSO (Fresh).[3] Avoid aqueous buffers for stock solution.
Stock Conc. 10 mM recommended. Higher concentrations increase aggregation risk.
Storage -20°C (Lyophilized); -80°C (In Solution). Avoid freeze-thaw cycles.
Cell Delivery Dilute stock into media immediately before adding to cells. Do not pre-incubate in PBS.
Visual Check Inspect media under microscope. If you see "debris" or crystals, the peptide has precipitated. Data is invalid.

Pro-Tip: If solubility is a persistent issue at required doses, consider using a stapled peptide variant or a lipid-based delivery carrier, though Peptide 17 (cyclic) generally has better stability than linear analogs.

Quantitative Benchmarks

When evaluating Peptide 17, compare your results against these established benchmarks from the literature (Zhang et al., 2014).

MetricValueContext
Biochemical

~15 nMBinding affinity to TEAD1 (Surface Plasmon Resonance).
Biochemical IC50 ~25 nMDisruption of YAP-TEAD interaction (AlphaScreen/FP).
Cellular IC50 2 – 10 µM Typical viability IC50 in YAP-addicted lines (e.g., NCI-H226). Note the drop in potency due to membrane permeability.
Toxicity Threshold > 30–50 µMConcentrations above this often cause non-specific lysis.

References

  • Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction."[4] ACS Medicinal Chemistry Letters, 5(9), 993-998.[4] Link

    • Seminal paper describing the design, synthesis, and characteriz
  • Zhou, Z., et al. (2015). "Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy." Genetics and Molecular Research. Link

    • Demonstrates in vivo and cellular efficacy of Peptide 17 in lung cancer models.
  • Calses, P.C., et al. (2019). "Hippo Pathway in Cancer: Aberrant Regulation and Therapeutic Strategies." Trends in Cancer, 5(5), 297-307. Link

    • Review covering the broader context of YAP-TEAD inhibitors and toxicity challenges.

Sources

Validation & Comparative

Peptide 17 vs. CA3 and Verteporfin: A Comparative Guide to Selectivity in YAP-TEAD Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

For researchers and drug development professionals navigating the complexities of the Hippo signaling pathway, the choice of a chemical probe or therapeutic lead is paramount. The interaction between the transcriptional co-activator Yes-associated protein (YAP) and its primary DNA-binding partners, the TEA domain (TEAD) transcription factors, represents a critical node for intervention in various cancers. However, the efficacy and translational potential of any inhibitor are dictated by its selectivity.

This guide offers a deep, evidence-based comparison of three widely-studied YAP-TEAD inhibitors: the rationally designed Peptide 17 , the small molecule CA3 , and the repurposed drug Verteporfin . We move beyond surface-level descriptions to analyze their distinct mechanisms of action, critically evaluate their selectivity profiles with supporting data, and provide actionable experimental protocols for their validation in your own research.

Pillar 1: Understanding the Mechanisms of Inhibition

The strategy used to disrupt the YAP-TEAD protein-protein interaction (PPI) is the foundational determinant of an inhibitor's selectivity. Peptide 17, CA3, and Verteporfin employ fundamentally different approaches.

  • Peptide 17: The Biomimetic Competitor: Peptide 17 is a potent, 17-amino acid cyclic peptide inhibitor designed based on the structure of YAP's binding interface with TEAD.[1] It functions as a direct competitive inhibitor, occupying the same binding pocket on TEAD that YAP would, thereby physically preventing the formation of the oncogenic transcriptional complex.[2][3] This biomimetic approach is engineered for high-affinity binding to a specific protein interface.

  • CA3: The Small-Molecule Modulator: CA3 is a small molecule identified through a TEAD transcriptional reporter screen.[4][5] Its mechanism involves a potent reduction of YAP/TEAD-driven transcriptional activity.[5][6] Studies indicate that CA3's effects are mediated primarily through the attenuation of YAP protein expression, which in turn prevents the formation of a functional YAP-TEAD complex.[7][8] This suggests a mechanism that modulates protein stability or synthesis rather than direct competitive binding at the interface.

  • Verteporfin: The Indirect Disruptor: Originally an FDA-approved photosensitizer for macular degeneration, Verteporfin was serendipitously found to inhibit YAP activity independent of light activation.[9][10][11] Its mechanism is the most complex and indirect of the three. Evidence suggests Verteporfin does not directly compete for the YAP-TEAD interface but instead binds to YAP, promoting its sequestration in the cytoplasm via upregulation of the 14-3-3σ chaperone protein, and potentially leading to its degradation.[9][11][12]

Inhibitor_Mechanisms cluster_control Normal State cluster_p17 Peptide 17 cluster_ca3 CA3 cluster_vp Verteporfin YAP YAP TEAD TEAD YAP->TEAD Binds Gene Transcription Gene Transcription TEAD->Gene Transcription Activates P17 Peptide 17 TEAD_p17 TEAD P17->TEAD_p17 Competitively Binds YAP_p17 YAP YAP_p17->TEAD_p17 Binding Blocked CA3 CA3 YAP_ca3 YAP Protein CA3->YAP_ca3 Reduces Expression TEAD_ca3 TEAD YAP_ca3->TEAD_ca3 Interaction Prevented VP Verteporfin YAP_vp YAP (Cytoplasm) VP->YAP_vp Binds & Sequesters TEAD_vp TEAD (Nucleus) YAP_vp->TEAD_vp Nuclear Translocation Blocked

Figure 1. Mechanisms of YAP-TEAD inhibition. Peptide 17 directly competes with YAP for TEAD binding. CA3 reduces YAP protein levels. Verteporfin binds YAP, causing its cytoplasmic sequestration.

Pillar 2: Head-to-Head Selectivity and Potency Comparison

Selectivity is not an abstract concept; it is the measure of an inhibitor's ability to produce a desired effect without causing unintended perturbations. Here, we synthesize data from multiple studies to compare these three agents.

FeaturePeptide 17CA3Verteporfin
Inhibitor Type Cyclic PeptideSmall MoleculeSmall Molecule (Benzoporphyrin)
Primary Target TEAD1-4[1][3]YAP Protein Stability/Expression[7][8]YAP Protein[9][11][12]
Potency IC50: 25 nM (YAP-TEAD interaction)[1][13]Kd: 15 nM (for TEAD1)[1][13]IC50: ~438-511 nM (Cell Viability)[5]IC50: ~1-5 µM (Cell Viability)[10]
On-Target Selectivity High. Designed specifically for the YAP-binding pocket on TEAD. Its action is highly specific to the PPI.Moderate-High. Potently inhibits YAP-high cells[6]. The mechanism of reducing YAP levels is less direct than competitive binding and could have broader consequences.Low. Known to have multiple cellular effects. Its anti-proliferative and cytotoxic effects may be YAP-independent in some contexts.[14]
Known Off-Targets Low risk of off-target protein binding. Main concerns are cell permeability and potential immunogenicity, typical for peptides.Potential for off-target effects related to protein degradation pathways. Requires comprehensive profiling.Autophagy inhibition, photosensitivity, potential for binding other proteins.[9][11][15]

Table 1. Comparative Analysis of YAP-TEAD Inhibitors.

Expert Insights on Selectivity:

  • Peptide 17 represents the most "surgical" approach. Its high potency and direct competitive mechanism make it an excellent tool for studies where precise and unambiguous inhibition of the YAP-TEAD interaction is required.[1] When a cellular phenotype is observed with Peptide 17, there is high confidence it is due to the disruption of this specific node.

  • CA3 offers the advantages of a small molecule (e.g., cell permeability) and demonstrates potent anti-tumor activity.[5][6] However, its mechanism—reducing total YAP protein—is a crucial point of consideration. This could be therapeutically powerful but complicates its use as a specific probe, as phenotypes could arise from the loss of other potential YAP functions beyond TEAD co-activation.

  • Verteporfin should be used with significant caution as a specific YAP-TEAD inhibitor. Its pleiotropic nature means that observed cellular effects cannot be confidently attributed solely to YAP-TEAD inhibition without extensive controls, such as YAP knockdown experiments.[16] Its value may lie in its multi-pronged attack on cancer cells, but this comes at the cost of target selectivity.

Pillar 3: Essential Experimental Validation Protocols

To ensure scientific rigor, the on-target activity and selectivity of these inhibitors must be validated in your specific cellular model. Here are two essential, self-validating workflows.

Causality: This protocol directly tests if a compound binds its intended target inside a living cell. Ligand binding stabilizes a protein, increasing the temperature required to denature it. A "shift" in this melting temperature upon drug treatment is strong evidence of target engagement. This is crucial for confirming that CA3 and Verteporfin engage YAP, or that Peptide 17 engages TEAD, in your system.

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat with the inhibitor (e.g., 10 µM CA3, 5 µM Verteporfin, or a suitable concentration of a cell-permeable version of Peptide 17) or vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature range, then cool for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Carefully collect the supernatant (containing the soluble, stable protein fraction). Normalize total protein concentration across all samples. Perform Western blot analysis using a specific antibody against your target protein (YAP or TEAD).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the Tₘ (midpoint of the curve) to a higher temperature in the drug-treated sample confirms target engagement.

Causality: This assay directly measures the functional output of the YAP-TEAD complex: gene transcription. A luciferase gene is placed under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). A decrease in luminescence upon inhibitor treatment directly demonstrates a reduction in YAP-TEAD transcriptional activity.

Figure 3. Workflow for a dual-luciferase TEAD reporter assay.

Detailed Reporter Assay Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T or a cancer cell line with known active Hippo signaling) in a 96-well plate. The next day, co-transfect with the 8xGTIIC-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent.

  • Inhibitor Treatment: Allow 24 hours for plasmid expression. Then, replace the medium with fresh medium containing serial dilutions of Peptide 17, CA3, or Verteporfin. Include a vehicle-only control.

  • Lysis and Measurement: Incubate for an additional 24-48 hours. Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring first Firefly and then Renilla luminescence on a plate reader.

  • Data Interpretation: For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency and cell number. Plot the normalized values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 for each compound, providing a quantitative measure of their functional potency in blocking YAP-TEAD activity.

Conclusion and Recommendations

The selection of an inhibitor for the YAP-TEAD axis is not a one-size-fits-all decision. It requires a clear understanding of the experimental goal and an appreciation for the nuanced selectivity profiles of the available tools.

  • For maximal on-target specificity to dissect the direct consequences of the YAP-TEAD interaction, Peptide 17 is the superior tool, provided that cell permeability can be achieved.

  • For a potent, cell-permeable small molecule to assess anti-tumor efficacy, CA3 is a strong candidate. However, researchers must remain cognizant that its mechanism involves modulating YAP levels, and appropriate controls are needed to validate that observed effects are on-target.[4][6][17]

  • Verteporfin should be considered a pleiotropic agent that affects YAP signaling, among other pathways.[9][14] While it can be effective at inhibiting cell growth, its low selectivity makes it unsuitable for specifically studying the YAP-TEAD node without extensive validation and YAP-knockdown/rescue experiments to de-convolute its effects.

By applying the principles and protocols outlined in this guide, researchers can make informed, evidence-based decisions, ensuring the integrity and impact of their investigations into the Hippo pathway.

References

  • Liu-Chittenden, Y., et al. (2012). Genetic and pharmacological disruption of the TEAD-YAP interaction inhibits the oncogenic activity of YAP. Genes & Development, 26(12), 1300-1305. [Link]

  • Fenini, G., et al. (2019). The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma. Cancers, 11(1), 83. [Link]

  • Li, Y., et al. (2022). Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy. Cancer Biology & Therapy, 23(1), 586-597. [Link]

  • He, C., et al. (2018). Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway. International Journal of Medical Sciences, 15(7), 723-731. [Link]

  • Vargas, A., et al. (2022). Inhibition of Yes-Associated Protein (YAP) with Verteporfin Enhances Radiosensitivity in Chordoma by Inducing G2M Arrest and Inhibiting the DNA Damage Response. bioRxiv. [Link]

  • Azad, T., et al. (2022). YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions. International Journal of Molecular Sciences, 23(11), 5961. [Link]

  • Shi, D., et al. (2022). Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway. Nephrology, 27(8), 712-723. [Link]

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993-998. [Link]

  • Song, S., et al. (2018). A Novel YAP1 Inhibitor Targets CSC-Enriched Radiation-Resistant Cells and Exerts Strong Antitumor Activity in Esophageal Adenocarcinoma. Molecular Cancer Therapeutics, 17(2), 442-454. [Link]

  • Morice, S., et al. (2021). The YAP/TEAD Axis as a New Therapeutic Target in Osteosarcoma: Effect of Verteporfin and CA3 on Primary Tumor Growth. Cancers, 13(1), 24. [Link]

  • Konieczkowski, D.J., et al. (2016). Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm. American Journal of Cancer Research, 6(1), 41-51. [Link]

  • Ciszewski, W.M., et al. (2020). Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells. Oncology Letters, 20(2), 1337-1347. [Link]

  • Feldman, D.R., et al. (2020). The YAP1 Signaling Inhibitors, Verteporfin and CA3, Suppress the Mesothelioma Cancer Stem Cell Phenotype. Molecular Cancer Research, 18(3), 343-351. [Link]

  • Truscott, M., et al. (2024). YAP-TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape. FEBS Open Bio. [Link]

  • Morice, S., et al. (2020). The YAP/TEAD Axis as a New Therapeutic Target in Osteosarcoma: Effect of Verteporfin and CA3 on Primary Tumor Growth. Semantic Scholar. [Link]

  • Truscott, M., et al. (2024). YAP-TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape. PubMed. [Link]

  • Clinical Pharmacology and Therapeutics. (2000). Verteporfin. ResearchGate. [Link]

Sources

Precision Tools for Hippo Signaling: The YAP-TEAD Negative Control Mutant Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dead" Peptide Essential for Live Data

In the investigation of the Hippo signaling pathway, specifically the oncogenic interaction between YAP (Yes-associated protein) and TEAD (Transcriptional enhancer factor TEF-1) , the use of peptide inhibitors is a standard approach to validate druggability. However, the validity of any peptide-based inhibition study hinges entirely on one component: the Negative Control Mutant .

Without a structurally validated negative control—a peptide identical in sequence to the inhibitor but carrying a specific point mutation that obliterates binding—observed effects can be attributed to non-specific toxicity, membrane disruption, or off-target cationic interactions.

This guide objectively compares the standard Active YAP Antagonist Peptide (YAP-TBD) against its requisite Negative Control Mutant (YAP-TBD F96A) . We analyze the mechanistic divergence, binding kinetics, and provide a self-validating experimental workflow to ensure your data meets the rigorous standards of high-impact journals.

The Candidates: Active Inhibitor vs. Negative Control[1]

The gold standard for YAP-TEAD inhibition utilizes the TEAD-Binding Domain (TBD) of YAP, specifically the "Omega Loop" region (residues 84–100).

FeatureActive Product: YAP-TBD (WT) Negative Control: YAP-TBD (F96A)
Sequence (Human) R-L-R-K-L-P-D-S-F-F-K-P-P-E (Residues 87-100 region)R-L-R-K-L-P-D-S-F-A -K-P-P-E
Primary Mechanism Competitive Antagonist. Mimics YAP to occupy TEAD's hydrophobic pocket.Inert Analog.[1] Fails to engage TEAD hydrophobic pocket.
Key Residue Phe96 (F96) : Anchors into TEAD hydrophobic groove.Ala96 (A96) : Steric mismatch; eliminates binding energy.
Binding Affinity (

)
25 – 180 nM (depending on cyclization)> 10,000 nM (Essentially Non-Binding)
Cellular Activity Inhibits YAP-TEAD transcription (CTGF, CYR61 downreg).No effect on YAP-TEAD transcription.

Expert Insight: While S94A is another common mutation, F96A is often preferred for biophysical controls. S94 is a phosphorylation site (regulated by LATS1/2); mutating it to Alanine prevents phosphorylation but also disrupts the hydrogen bond network with TEAD. F96, however, is a pure hydrophobic anchor. Mutating F96 to Alanine removes the "key" from the "lock" without introducing confounding variables regarding phosphorylation status in cell-free assays.

Mechanistic Divergence & Signaling Pathway

The following diagram illustrates the precise point of divergence. The Active Peptide intercepts TEAD, preventing nuclear YAP from binding. The Mutant Peptide, lacking the F96 anchor, bounces off, allowing endogenous YAP to proceed with oncogenic transcription.

YAP_TEAD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YAP_Cyto YAP (Active) TEAD TEAD Transcription Factor (Target) YAP_Cyto->TEAD Translocation Complex_Active TEAD-YAP Complex (Transcription ON) YAP_Cyto->Complex_Active Endogenous Binding LATS LATS1/2 (Inactive) Complex_Inhib TEAD-Peptide Complex (Transcription BLOCKED) TEAD->Complex_Inhib Binds High Affinity TEAD->Complex_Active Active_Pep Active Peptide (YAP-TBD WT) Active_Pep->Complex_Inhib Genes Target Genes (CTGF, CYR61, AXL) Complex_Inhib->Genes X Mutant_Pep Negative Control (YAP-TBD F96A) Mutant_Pep->TEAD No Binding (F96A Mismatch) Complex_Active->Genes Promotes

Figure 1: Mechanism of Action. The Active Peptide (Yellow) competes with YAP for TEAD binding. The F96A Mutant (Grey) fails to bind due to loss of the hydrophobic phenylalanine anchor, allowing normal YAP-TEAD signaling to proceed.

Performance Comparison Data

The following data summarizes the expected performance of the Negative Control Mutant compared to the Active Peptide in standard validation assays.

A. Binding Affinity (Fluorescence Polarization)

Assay Conditions: 50 nM TMR-labeled peptide probe vs. increasing concentrations of TEAD4 protein.[2]

MetricActive Peptide (YAP 84-100)Negative Control (F96A)Interpretation

(Dissociation Constant)
40 ± 5 nM > 50,000 nM The mutant should show no binding curve within the soluble concentration range.
Binding Window High Polarization (mP) shiftBaseline PolarizationValidates that the mutant is structurally inert regarding TEAD.
B. Cellular Reporter Assay (Luciferase)

Assay Conditions: HEK293T cells transfected with 8xGTIIC-Luciferase and YAP/TEAD plasmids.

MetricActive Peptide (10 µM)Negative Control (10 µM)Interpretation
Relative Luminescence ~15-20% of Vehicle Control~95-100% of Vehicle ControlThe mutant must NOT suppress luciferase activity. Any suppression indicates toxicity.
Cell Viability (MTT) >90% (unless toxic)>95%Ensures specific inhibition, not general cytotoxicity.

Experimental Protocols

To validate your specific batch of peptides, follow these protocols. These are designed to be self-validating systems.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Purpose: Quantitatively prove the Negative Control does not bind TEAD.

Materials:

  • Recombinant TEAD4 (YAP-binding domain, residues 217-434).

  • Peptide Tracers: TMR-YAP(WT) and TMR-YAP(F96A).

  • Buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

Workflow:

  • Dilution Series: Prepare a 2-fold serial dilution of TEAD4 protein (from 10 µM down to 0 nM) in black 384-well plates.

  • Peptide Addition: Add TMR-labeled peptide (WT or Mutant) to a final concentration of 20 nM in all wells.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 530 nm / Em 580 nm).

  • Analysis: Plot mP vs. [TEAD4]. Fit to a one-site binding model.

    • Success Criteria: WT fits a sigmoidal curve (

      
       < 100 nM). Mutant remains flat (linear).
      
Protocol 2: Functional Specificity (Luciferase Reporter)

Purpose: Prove the Negative Control is inert in a live cellular environment.

Workflow:

Experiment_Workflow Step1 Seed HEK293T Cells (Low Density) Step2 Co-Transfect: 1. 8xGTIIC-Luc (Reporter) 2. Renilla-Luc (Control) 3. YAP/TEAD Plasmids Step1->Step2 Step3 Treat Cells (24h): A. Vehicle (DMSO) B. Active Peptide (10µM) C. Mutant Peptide (10µM) Step2->Step3 Step4 Lysis & Dual-Luciferase Assay Step3->Step4 Step5 Data Normalization: (Firefly / Renilla) Step4->Step5

Figure 2: Cellular Validation Workflow.

Critical Step: Normalize Firefly luciferase (TEAD activity) to Renilla luciferase (transfection efficiency).

  • Result A (Active): Firefly signal drops significantly. Renilla remains stable.

  • Result B (Mutant): Firefly signal matches Vehicle. Renilla remains stable.

  • Troubleshooting: If Renilla signal drops in the Mutant well, your peptide is cytotoxic, not specific.

Troubleshooting & Stability

Peptides are notoriously unstable. When using these controls, adhere to these "Trustworthiness" checks:

  • Solubility Check: Hydrophobic peptides (like YAP-TBD) can aggregate. Dissolve in high-grade DMSO and verify clarity via centrifugation (10,000 x g for 5 min). If a pellet forms, the concentration is inaccurate.

  • Cyclization: Linear YAP peptides have short half-lives (~minutes in serum). For cell-based assays, use Cyclic versions (e.g., disulfide constrained) or Stapled peptides. Ensure the Negative Control Mutant utilizes the exact same cyclization chemistry as the Active peptide.

  • Serum Stability: If using linear peptides, perform assays in Opti-MEM (serum-free) for short durations (4-6 hours) to avoid degradation by serum proteases.

References

  • Structural Basis of YAP-TEAD Inhibition Li, Z. et al. (2010). Structural insights into the YAP and TEAD complex. Genes & Development. [Link] Citation for: Identification of F96 and S94 as critical interface residues.[3]

  • Peptide 17 and Cyclic Inhibitor Design Zhang, Z. et al. (2014).[4] Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction. ACS Medicinal Chemistry Letters. [Link] Citation for: Optimization of YAP(84-100) and binding affinity data.[4]

  • Super-TDU and VGLL4 Mimicry Jiao, S. et al. (2014).[1][5][6][7] A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer. Cancer Cell. [Link] Citation for: Alternative peptide strategies and in vivo application.[5][6][8]

  • Fluorescence Polarization Protocols for TEAD Noland, C.L. et al. (2016). Palmitoylation of TEAD Transcription Factors is Required for their Stability and Function. Structure. [Link] Citation for: Standardized FP assay conditions for TEAD-peptide binding.

Sources

Benchmarking Peptide 17: A Technical Guide to Validating YAP-TEAD Inhibition via Reporter Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide 17 (often identified in literature as YAP-TEAD Inhibitor 1) represents a class of cyclic peptidomimetics designed to disrupt the protein-protein interaction (PPI) between the transcriptional co-activator YAP and the transcription factor TEAD .[1][2] Unlike small molecule inhibitors like Verteporfin, which can exhibit off-target cytotoxicity and induce YAP aggregation, Peptide 17 offers high specificity by mimicking the YAP


-loop interface.

However, validating peptide activity requires rigorous experimental design to account for stability, cellular uptake, and dynamic range. This guide outlines the "Gold Standard" validation workflow using the 8xGTIIC-Luciferase reporter system, comparing Peptide 17 against industry-standard alternatives.

Part 1: Mechanistic Basis & Comparative Landscape

The Target: YAP-TEAD Interface

The oncogenic activity of the Hippo pathway relies on YAP binding to TEAD in the nucleus.[1] Peptide 17 functions as a competitive antagonist. It occupies the hydrophobic pocket on the TEAD surface, effectively displacing YAP and silencing downstream transcription of genes like CTGF and CYR61.

Diagram 1: Mechanism of Action (Peptide 17 vs. Native YAP)

YAP_TEAD_Mechanism cluster_nucleus Nucleus YAP Native YAP (Co-Activator) TEAD TEAD Transcription Factor (Anchor) YAP->TEAD Binds (High Affinity) DNA GTIIC Response Element (DNA) TEAD->DNA Transcription Gene Transcription (Luciferase Signal) TEAD->Transcription Activates Pep17 Peptide 17 (Inhibitor) Pep17->TEAD Competitive Binding (Blocks YAP) Pep17->Transcription Represses

Caption: Peptide 17 functions as a competitive inhibitor, occupying the TEAD binding pocket to prevent YAP recruitment and subsequent transcriptional activation.[1][3][4]

Comparative Performance Matrix

Before initiating validation, it is critical to understand how Peptide 17 compares to other common inhibitors.

FeaturePeptide 17 Verteporfin CA3
Class Cyclic PeptidomimeticSmall Molecule (Porphyrin)Small Molecule
Mechanism Direct PPI Inhibition (Competitive)YAP Sequestration/OligomerizationUnknown (Likely metabolic)
Specificity High (Mimics YAP

-loop)
Low (Induces autophagy/toxicity)Moderate
IC50 (TEAD Assay) ~25 nM100 nM – 5 µM (Variable)~10 µM
Cell Permeability Low (Requires modification/lipid carrier)HighHigh
Stability Moderate (Cyclization improves t1/2)HighHigh

Key Insight: While Verteporfin is a common control, its toxicity often confounds luciferase data (false positives due to cell death). Peptide 17 provides a cleaner "on-target" signal but often requires higher concentrations or permeabilization agents if not chemically modified for uptake.

Part 2: The Self-Validating Protocol (8xGTIIC-Luciferase)

This protocol uses a Dual-Luciferase system.[5][6][7] The primary reporter (Firefly) is driven by the TEAD-responsive 8xGTIIC promoter. The control reporter (Renilla) is driven by a constitutive promoter (TK or CMV) to normalize for transfection efficiency and, crucially, cell viability .

Reagents & Materials[1][5][7][8][9][10][11][12]
  • Cell Line: HEK293T (High transfection efficiency) or MDA-MB-231 (High basal YAP activity).

  • Plasmids:

    • Reporter: 8xGTIIC-luciferase (Addgene #34615).[8]

    • Normalizer: pRL-TK (Thymidine Kinase promoter - recommended for moderate expression).

    • Positive Control:[5] YAP-5SA (Constitutively active YAP).

  • Compound: Peptide 17 (Dissolved in DMSO; avoid freeze-thaw cycles).

Step-by-Step Methodology
Phase 1: Transfection (Day 0)
  • Seeding: Seed HEK293T cells in white-walled, clear-bottom 96-well plates at 15,000 cells/well.

    • Why: White walls reflect light for sensitivity; clear bottoms allow visual inspection.

  • Transfection Mix: Prepare lipid-DNA complexes.

    • Ratio: 10:1 (Firefly:Renilla). Example: 100ng 8xGTIIC + 10ng pRL-TK per well.

    • Note: Do not use pRL-CMV if the signal is too bright; it can cross-talk with the Firefly channel.

Phase 2: Treatment (Day 1)
  • Timing: 24 hours post-transfection, replace media.

  • Dosing: Treat cells with Peptide 17 in a log-scale dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v).

    • Positive Control: Verteporfin (2 µM) – expect toxicity.

  • Incubation: Incubate for 18–24 hours.

    • Critical: Peptides can degrade. If the assay fails, consider a "boost" dose at 12 hours.

Phase 3: Readout (Day 2)
  • Lysis: Remove media and wash 1x with PBS. Add Passive Lysis Buffer (20 µL/well). Shake for 15 min.

  • Firefly: Add 100 µL Luciferase Assay Reagent II (LAR II). Measure Luminescence (

    
    ).[5][7][9][10][11]
    
  • Quench & Renilla: Add 100 µL Stop & Glo® Reagent. Measure Luminescence (

    
    ).[5][7][9][10][11]
    

Part 3: Workflow Visualization & Data Analysis

Diagram 2: Experimental Timeline

TEAD_Workflow Seed Seed Cells (Day 0, -24h) Transfect Co-Transfection (8xGTIIC + Renilla) Seed->Transfect 24h Recovery Treat Peptide 17 Treatment (Day 1, 0h) Transfect->Treat 24h Expression Incubate Incubation (18-24 Hours) Treat->Incubate Readout Dual-Glo Readout (Day 2) Incubate->Readout Lysis

Caption: The standard 48-hour validation workflow ensures sufficient reporter accumulation prior to pathway inhibition.

Calculating Relative Luciferase Activity (RLA)

The raw data must be normalized to ensure validity.



Interpretation Guide:

  • Valid Inhibition:

    
     decreases dose-dependently, while 
    
    
    
    remains constant. This confirms specific TEAD inhibition.[12]
  • Cytotoxicity Artifact: Both

    
     and 
    
    
    
    decrease significantly. The compound is killing the cells, not just inhibiting the pathway. This is common with Verteporfin >5 µM.
  • No Effect: No change in RLA. Check peptide permeability.

References

  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction.[1][13] ACS Medicinal Chemistry Letters. Link

  • Dupont, S., et al. (2011). Role of YAP/TAZ in mechanotransduction. Nature. Link

  • Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Link

  • Pobbati, A. V., & Hong, W. (2013). Emerging roles of TEAD transcription factors and its coactivators in cancers. Cancer Biology & Therapy. Link

  • Addgene. Plasmid #34615: 8xGTIIC-luciferase.[8] Link

Sources

The Mechanistic Impact of Peptide 17 on YAP Ser127 Phosphorylation and YAP-TEAD Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on assay design for targeting the Hippo-YAP signaling axis in oncology and regenerative medicine. A common pitfall in the field is conflating the mechanisms of different YAP inhibitors—specifically, the assumption that all YAP inhibitors must induce YAP Ser127 phosphorylation to achieve transcriptional silencing.

This guide objectively compares Peptide 17 (YAP-TEAD Inhibitor 1) with alternative modulators, dissecting their distinct causal effects on YAP Ser127 phosphorylation, subcellular localization, and TEAD-mediated transcription. By understanding these mechanistic nuances, researchers can design more accurate, self-validating experimental workflows.

The Mechanistic Divergence: PPI Disruption vs. Kinase Activation

The canonical Hippo pathway regulates YAP (Yes-associated protein) primarily through the LATS1/2 kinases. Phosphorylation of YAP at the Ser127 residue creates a binding site for 14-3-3 proteins, which leads to cytoplasmic sequestration and subsequent proteasomal degradation ()[1].

When evaluating YAP inhibitors, it is critical to distinguish between upstream kinase activators and downstream interaction disruptors:

  • Upstream Kinase Modulators: Compounds that activate LATS1/2 directly increase the ratio of p-YAP(Ser127) to total YAP, physically preventing YAP from entering the nucleus[1].

  • Peptide 17 (YAP-TEAD-IN-1): Peptide 17 is a rationally designed 17-mer cyclic peptide that acts as a direct protein-protein interaction (PPI) disruptor ()[2]. It binds to TEAD1 with high affinity (

    
     nM), outcompeting endogenous YAP (
    
    
    
    nM) ()[3].
  • Causality of Ser127 Independence: Crucially, Peptide 17's primary acute mechanism does not involve inducing YAP Ser127 phosphorylation. Because it acts selectively in the nucleus to disrupt the YAP-TEAD complex, it does not prevent YAP nuclear translocation ()[4].

  • Chronic Feedback Loops: It is worth noting that prolonged exposure to Peptide 17 in certain in vivo disease models (e.g., hypertensive renal injury) has been shown to upregulate LATS1. This can secondarily reduce total YAP expression and alter phosphorylation dynamics over time ()[5]. However, this is a downstream transcriptional feedback response, not its primary biochemical mechanism.

G LATS LATS1/2 Kinase YAP_Ser127 p-YAP (Ser127) LATS->YAP_Ser127 Phosphorylates YAP_Unphos Unphosphorylated YAP LATS->YAP_Unphos Inactive LATS Cyto Cytoplasmic Retention & Degradation YAP_Ser127->Cyto 14-3-3 Binding Nuc Nuclear Translocation YAP_Unphos->Nuc Translocates TEAD TEAD1 Transcription Factor Nuc->TEAD Binds Genes Target Genes (CTGF, CYR61) TEAD->Genes Activation Pep17 Peptide 17 (PPI Inhibitor) Pep17->TEAD Blocks Binding (Kd=15nM)

Hippo-YAP signaling axis and the targeted mechanism of action of Peptide 17.

Comparative Profile of YAP Inhibitors

To select the appropriate tool compound, researchers must align the drug's mechanism with their specific assay readouts. Table 1 compares Peptide 17 with Verteporfin (a widely used small molecule that induces 14-3-3σ) and K-975 (a covalent TEAD inhibitor).

Table 1: Mechanistic Comparison of Leading YAP/TEAD Inhibitors

InhibitorPrimary TargetMechanism of ActionAcute Effect on p-YAP (Ser127)Effect on Subcellular YAP
Peptide 17 TEAD1Competitive PPI disruption (

= 15 nM)
No direct effect Retained in nucleus
Verteporfin YAPInduces 14-3-3σ binding / aggregationIndirectly increasesSequestered in cytoplasm
K-975 TEAD1-4Covalent binding to palmitate pocketNo direct effectRetained in nucleus

Experimental Workflow: Validating Ser127 Phosphorylation and TEAD Activity

Because Peptide 17 does not acutely alter p-YAP(Ser127) levels, relying solely on whole-cell Western blots for p-YAP will yield false-negative efficacy data. The following protocol establishes a self-validating system to accurately measure target engagement, utilizing subcellular fractionation to prove that YAP successfully translocates but fails to bind TEAD.

Workflow Step1 1. Cell Culture & Treatment Step2 2. Subcellular Fractionation Step1->Step2 Step4 4. Co-IP Assay (YAP-TEAD1 Binding) Step1->Step4 Step5 5. Luciferase Assay (TEAD Activity) Step1->Step5 Step3 3. Western Blot (p-YAP vs Total) Step2->Step3

Experimental workflow for validating YAP Ser127 phosphorylation and TEAD activity.

Step-by-Step Methodology

Step 1: Cell Culture and Compound Treatment

  • Seed target cells (e.g., HEK293T or MDA-MB-231) at

    
     cells/well in 6-well plates. Allow 24 hours for adherence.
    
  • Treat cells with Peptide 17 (1–5 µM), Verteporfin (10 µM, as a positive control for cytoplasmic sequestration), or vehicle (DMSO).

  • Causality Checkpoint: Harvest cells at 4 hours (acute) and 24 hours (chronic). Acute timepoints isolate direct PPI disruption, while chronic timepoints reveal secondary feedback loops affecting LATS1/2 and Ser127 phosphorylation.

Step 2: Subcellular Fractionation & Western Blotting

  • Lyse cells using a rapid subcellular fractionation kit to cleanly separate cytoplasmic and nuclear fractions.

  • Run lysates on 4–12% Bis-Tris gels and transfer to PVDF membranes.

  • Probe with primary antibodies: anti-YAP, anti-p-YAP (Ser127), anti-Lamin B1 (nuclear control), and anti-GAPDH (cytoplasmic control).

  • Validation: Peptide 17-treated cells will show abundant YAP in the nuclear fraction with unchanged p-YAP(Ser127) levels, whereas Verteporfin will show enriched p-YAP(Ser127) and total YAP trapped in the cytoplasmic fraction.

Step 3: Co-Immunoprecipitation (Co-IP)

  • Co-transfect cells with Myc-TEAD1 and GFP-YAP constructs.

  • After 4 hours of Peptide 17 treatment, lyse cells and immunoprecipitate using anti-Myc magnetic beads.

  • Elute and immunoblot for GFP.

  • Validation: Peptide 17 will abolish the GFP-YAP band in the Myc-TEAD1 pulldown, confirming direct PPI disruption despite YAP's presence in the nucleus.

Step 4: TEAD Luciferase Reporter Assay

  • Co-transfect cells with an 8xGTIIC-luciferase reporter (TEAD-responsive) and Renilla luciferase (for normalization).

  • Assay luminescence 24 hours post-treatment.

  • Validation: Both Peptide 17 and Verteporfin will dose-dependently suppress luminescence, confirming functional transcriptional silencing via distinct upstream mechanics.

Table 2: Expected Experimental Readouts for Validation

AssayTarget MetricExpected Result (Peptide 17)Expected Result (Verteporfin Control)
Western Blot (Whole Cell) p-YAP (Ser127) / Total YAPUnchanged (acute)Increased
Subcellular Fractionation Nuclear YAP abundanceHigh (comparable to vehicle)Low (cytoplasmic shift)
Co-Immunoprecipitation YAP-TEAD1 interactionAbolishedAbolished
Luciferase Reporter 8xGTIIC luminescenceDose-dependent decreaseDose-dependent decrease

Conclusion

While the ultimate functional readout of Peptide 17—the suppression of YAP-driven oncogenes like CTGF and CYR61—mimics the downstream effects of YAP Ser127 phosphorylation, its primary mechanism is fundamentally different. By outcompeting YAP for the TEAD1 binding pocket, Peptide 17 neutralizes nuclear YAP without requiring LATS1/2-mediated phosphorylation and cytoplasmic retention. Researchers must tailor their validation assays accordingly, prioritizing Co-IP and reporter assays over whole-cell Ser127 Western blots to accurately quantify Peptide 17's efficacy.

References

  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - nih.gov URL:[Link]

  • Peptide 17 alleviates early hypertensive renal injury by regulating the Hippo/YAP signalling pathway - nih.gov URL:[Link]

  • YAP/TAZ Signalling Controls Epidermal Keratinocyte Fate - nih.gov URL:[Link]

  • Identification of a Quinone Derivative as a YAP/TEAD Activity Modulator from a Repurposing Library - mdpi.com URL:[Link]

Sources

Comparative Technical Guide: Peptide 17 vs. super-TDU vs. K-975

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the YAP-TEAD Interface in Hippo Signaling[1]

Executive Summary

The YAP-TEAD transcriptional complex is the distal effector of the Hippo pathway, driving oncogenic gene expression (e.g., CTGF, CYR61) in cancers such as malignant pleural mesothelioma (MPM), gastric cancer, and NSCLC. Therapeutic intervention focuses on disrupting the Protein-Protein Interaction (PPI) between the co-activator YAP (or TAZ) and the transcription factor TEAD.[1][2][3][4]

This guide compares three distinct classes of inhibitors:

  • Peptide 17 : A synthetic, cyclic peptide optimized for high-affinity binding to the TEAD surface (Interface 3).

  • super-TDU : A biomimetic peptide derived from VGLL4, a natural antagonist of YAP.[5][6][7]

  • K-975 : A covalent small molecule targeting the TEAD palmitate-binding pocket, allosterically/sterically disrupting the complex.

Technical Specification Comparison
FeaturePeptide 17 (YAP-TEAD Inhibitor 1)super-TDU K-975
Modality Cyclic Peptide (Synthetic)Linear Peptide (Biomimetic)Small Molecule (Covalent)
Primary Target TEAD Surface (Interface 3 /

-loop)
TEAD Surface (Interfaces 2 & 3)TEAD Palmitate Pocket (Cys359)
Mechanism Competitive PPI InhibitionCompetitive PPI Inhibition (VGLL4 mimic)Covalent modification; Allosteric/Steric blockade
Binding Affinity (

/

)

nM (Biochemical)

nM range

nM (Cellular GI50 in sensitive lines)
Stability Moderate (Cyclization improves

)
Low (Susceptible to proteolysis)High (Orally bioavailable)
Key Modification Disulfide bond; Met

Cl-Phe substitution
Fusion of VGLL4 TDU domainsAcrylamide warhead for Cys covalent bond
Cell Permeability Low to Moderate (Requires high conc. or vector)Low (Often requires fusion/formulation)High (Passive diffusion)
Mechanistic Deep Dive
3.1 Peptide 17: The Optimized Interface Binder

Origin: Developed by Zhang et al. (ACS Med. Chem. Lett., 2014), Peptide 17 is a 17-mer cyclic peptide derived from the YAP


-loop (residues 85–99).
Mechanism: 
  • Interface 3 Dominance: The YAP-TEAD interaction relies on three interfaces.[7] Interface 3 (the

    
    -loop) contributes the most binding energy. Peptide 17 mimics this loop.
    
  • Chemical Optimization:

    • Cyclization: A disulfide bond connects the N- and C-termini, locking the peptide into the bioactive conformation required to fit the TEAD hydrophobic groove.

    • Residue Swaps: Mutation of Methionine 86 to meta-chloro-phenylalanine (Cl-Phe) and Leucine 91 to Norleucine (Nle) significantly enhances hydrophobic packing against TEAD. Utility: Primarily a chemical probe for in vitro structural studies and proof-of-concept cellular assays.

3.2 super-TDU: The Natural Antagonist Mimic

Origin: Described by Jiao et al. (Cancer Cell, 2014). Mechanism:

  • VGLL4 Mimicry: VGLL4 is a tumor suppressor that naturally competes with YAP for TEAD binding via its TDU domains.[8] super-TDU fuses the essential binding motifs of VGLL4.

  • Dual Interface Blockade: Unlike Peptide 17 which focuses on the

    
    -loop, super-TDU covers a broader surface area (Interfaces 2 and 3), theoretically offering higher specificity for the VGLL4-binding conformation of TEAD.
    Utility:  Validated in gastric cancer models; demonstrates that mimicking natural repressors is a viable therapeutic strategy.
    
3.3 K-975: The Covalent Pocket Binder

Origin: Developed by Kyowa Kirin (Kaneda et al., Am. J. Cancer Res., 2020). Mechanism:

  • Palmitate Pocket Targeting: TEADs have a deep hydrophobic pocket normally occupied by a palmitate fatty acid, which stabilizes the protein.

  • Covalent Locking: K-975 contains an acrylamide warhead that forms a covalent bond with a conserved Cysteine (Cys359 in TEAD1) inside this pocket.[3]

  • Disruption: Binding prevents palmitoylation and induces a conformational change (or steric clash) that renders TEAD incompetent for YAP binding. Utility: The most "drug-like" candidate. Orally active, potent in Mesothelioma (MPM), and serves as a benchmark for clinical TEAD inhibitors.

Visualizing the Signaling Landscape

HippoSignaling MST MST1/2 LATS LATS1/2 MST->LATS Activates YAP_Cyto YAP (Phospho) LATS->YAP_Cyto Phosphorylates (Inhibits) YAP_Nuc YAP (Nuclear) YAP_Cyto->YAP_Nuc Translocation (If unphosphorylated) Complex YAP-TEAD Complex YAP_Nuc->Complex Binds TEAD TEAD TEAD1-4 TEAD->Complex Genes Target Genes (CTGF, CYR61) Complex->Genes Transcription Pep17 Peptide 17 (Interface 3 Comp.) Pep17->Complex Blocks Formation SuperTDU super-TDU (VGLL4 Mimic) SuperTDU->Complex Blocks Formation K975 K-975 (Covalent Cys359) K975->TEAD Covalent Mod.

Caption: Schematic of the Hippo pathway showing the distinct intervention points of Peptide 17, super-TDU, and K-975.[1][4][7][9]

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating systems.

5.1 Protocol A: Biochemical PPI Disruption (TR-FRET)

Purpose: Quantify the


 of the inhibitor against the pure YAP-TEAD interaction.
Reagents: 
  • Biotinylated TEAD1 (YAP-binding domain).

  • GST-tagged YAP (residues 50–171).

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

Workflow:

  • Preparation: Dilute compounds (Peptide 17, K-975) in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

  • Incubation 1: Mix Biotin-TEAD1 (final 5 nM) with compounds for 30 mins at RT. Note: K-975 requires longer pre-incubation (60-120 mins) to allow covalent bond formation.

  • Complex Formation: Add GST-YAP (final 10 nM). Incubate 1 hour.

  • Detection: Add Eu-Anti-GST and SA-XL665. Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 665 nm / 620 nm).

  • Analysis: Calculate HTRF ratio (

    
    ). Plot vs. log[concentration].
    
5.2 Protocol B: Cellular Target Engagement (Co-Immunoprecipitation)

Purpose: Confirm the inhibitor disrupts the complex inside the cell. Cell Line: NCI-H226 (Mesothelioma) or HEK293T (Transfected).

Workflow:

  • Treatment: Treat cells with Vehicle, Peptide 17 (10

    
    M), or K-975 (100 nM) for 4–24 hours.
    
  • Lysis: Lyse cells in mild buffer (IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% Glycerol) with protease inhibitors. Crucial: Do not use harsh denaturants (SDS) that disrupt PPIs artificially.

  • Pull-Down: Incubate lysate with Anti-TEAD antibody conjugated to Protein A/G beads overnight at 4°C.

  • Wash: Wash beads

    
     with cold lysis buffer.
    
  • Elution: Boil beads in

    
     SDS-PAGE loading buffer.
    
  • Western Blot: Probe for YAP (to see co-precipitated protein) and TEAD (loading control).

    • Result: Effective inhibitors will show reduced YAP band intensity in the IP lane compared to Vehicle.

5.3 Protocol C: Functional Reporter Assay (Luciferase)

Purpose: Measure downstream transcriptional suppression. System: 8xGTIIC-Luciferase reporter (contains 8 TEAD binding sites).

Workflow:

  • Transfection: Transfect cells with 8xGTIIC-Luc plasmid and Renilla-Luc (normalization).

  • Treatment: 24 hours post-transfection, treat with serial dilutions of inhibitors.

  • Assay: 24 hours post-treatment, lyse and measure Luciferase activity using a Dual-Luciferase kit.

  • Validation: K-975 should show potent inhibition (

    
     nM). Peptide 17 may require higher concentrations (
    
    
    
    M) due to poor permeability.
References
  • Zhang, Z., et al. (2014). Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction.[10] ACS Medicinal Chemistry Letters, 5(9), 993–998.[10]

  • Jiao, S., et al. (2014). A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer.[5][6][8][11] Cancer Cell, 25(2), 166–180.[5][6][8]

  • Kaneda, R., et al. (2020). The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma.[3] American Journal of Cancer Research, 10(12), 4399–4415.

  • Danjo, T., et al. (2019). Discovery of a first-in-class TEAD inhibitor for the treatment of malignant pleural mesothelioma. Cancer Research, 79(13_Supplement), 3086.[12]

Sources

Comparative Guide: Peptide 17 Inhibition of YAP-Driven Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The YAP/TEAD Interface as a Therapeutic Target[1]

The Hippo signaling pathway, specifically the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors, has emerged as a critical driver of metastasis and drug resistance in solid tumors (lung, gastric, mesothelioma). While the pathway is well-characterized, targeting the YAP-TEAD protein-protein interaction (PPI) remains a significant challenge due to the large, shallow surface area of the binding interface.

This guide evaluates Peptide 17 (YAP-TEAD Inhibitor 1) , a cyclic 17-mer peptide engineered to competitively inhibit this interaction. We compare its efficacy, specificity, and experimental utility against the industry-standard small molecule inhibitor, Verteporfin , and native YAP-derived peptides.

Mechanism of Action (MOA) & Structural Logic

The Challenge: Interface 3

YAP binds TEAD factors across three distinct interfaces. Interface 3 is the primary determinant of high-affinity binding and the focal point for therapeutic intervention.

Peptide 17 Design Logic

Unlike linear peptides which suffer from proteolytic instability and entropic penalties upon binding, Peptide 17 utilizes a disulfide bridge (Cys87–Cys96) to lock the peptide into a bioactive


-helical conformation. This mimics the native YAP structure but with significantly enhanced binding affinity (

= 15 nM) compared to the native YAP fragment (

= 40 nM).[1]

Key Differentiator: Peptide 17 functions as a direct competitive inhibitor . It physically occupies the hydrophobic groove on TEAD, preventing YAP recruitment. In contrast, Verteporfin operates via a complex mechanism involving YAP sequestration and autophagosomal degradation, often leading to off-target cytotoxicity.

Visualization: Signaling Pathway & Inhibition

The following diagram illustrates the specific blockade of the YAP-TEAD complex by Peptide 17 and the downstream consequences on migration genes (CTGF, CYR61).

YAP_Signaling cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mech Mechanical Stress (Stiff Matrix) YAP_Active YAP (Active) Mech->YAP_Active Activates GF Growth Factors (LPA, S1P) GF->YAP_Active Activates LATS LATS1/2 (Kinase ON) YAP_Phos p-YAP (Degradation/Retention) LATS->YAP_Phos Phosphorylates YAP_Active->LATS Inhibits Complex YAP-TEAD Complex YAP_Active->Complex Nuclear Translocation TEAD TEAD1-4 TEAD->Complex Recruitment Genes Target Genes (CTGF, CYR61, AXL) Complex->Genes Transcription Pep17 Peptide 17 (Inhibitor) Pep17->TEAD Competes for Interface 3 Pep17->Complex Disrupts Migration Cell Migration & Invasion Genes->Migration Drives

Caption: Peptide 17 competitively binds TEAD, preventing YAP complex formation and halting transcription of migration-driving genes.

Comparative Performance Analysis

The following table synthesizes data from key benchmarking studies, comparing Peptide 17 against the standard small molecule inhibitor Verteporfin and native peptide sequences.

Table 1: Inhibitor Profile Comparison
FeaturePeptide 17 (YAP-TEAD Inhibitor 1)Verteporfin (Small Molecule)Native YAP Peptide (84-100)
Primary Mechanism Direct PPI Disruption (Competitive)YAP Sequestration / DegradationDirect PPI Disruption
Binding Affinity (

)
15 nM (High)N/A (Indirect binding)~40–100 nM
Potency (

)
25 nM ~100 nM - 2

M
37

M
Specificity High (Targeted to TEAD Interface 3)Low (Induces ROS, autophagy)High
Stability High (Cyclic disulfide constraint)Moderate (Photosensitive)Low (Proteolytic degradation)
Cell Permeability Moderate (Requires high conc. or vector)HighLow
Primary Utility Structural validation, precise pathway dissectionIn vivo tumor growth inhibitionBaseline control

Expert Insight: While Verteporfin is often used for in vivo xenograft models due to better bioavailability, Peptide 17 is superior for mechanistic validation in vitro . Its high specificity ensures that observed migration phenotypes are due to YAP-TEAD disruption, not general cytotoxicity or ROS generation (a known confounder with Verteporfin).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Co-Immunoprecipitation (Co-IP) for Interaction Validation

Objective: Confirm Peptide 17 physically disrupts the YAP-TEAD complex in your specific cell line.

  • Lysate Preparation:

    • Lyse cells (e.g., A549 or H1299) in mild IP buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40) to preserve protein complexes.

    • Critical Step: Add protease/phosphatase inhibitors immediately.

  • Peptide Treatment:

    • Incubate lysates with Peptide 17 (100 nM - 1

      
      M)  or Vehicle (DMSO) for 2 hours at 4°C prior to antibody addition.
      
    • Control: Use a scrambled peptide variant to rule out non-specific binding.

  • Immunoprecipitation:

    • Add anti-TEAD antibody (1-2

      
      g) and incubate overnight at 4°C.
      
    • Capture with Protein A/G magnetic beads (1 h).

  • Wash & Elute:

    • Wash beads 3x with IP buffer.

    • Elute in 2x SDS sample buffer at 95°C for 5 min.

  • Western Blot Analysis:

    • Probe for YAP .

    • Success Criteria: A significant reduction (>50%) of YAP band intensity in the Peptide 17 lane compared to Vehicle, confirming PPI disruption.

Protocol B: Wound Healing (Scratch) Migration Assay

Objective: Quantify the functional impact of Peptide 17 on directional cell migration.

  • Seeding:

    • Seed cells into a 6-well plate to achieve 90-95% confluence.

    • Starve cells in low-serum media (0.1% FBS) for 12 hours to synchronize cell cycle and minimize proliferation effects (isolating migration).

  • Wound Creation:

    • Create a scratch using a p200 pipette tip. Ensure consistent width.

    • Wash 2x with PBS to remove debris.

  • Treatment:

    • Add media containing Peptide 17 (e.g., 50 nM, 100 nM) or Vehicle.

    • Note: If using high concentrations (>1

      
      M), verify cell viability via MTT/CCK-8 to ensure gap closure failure isn't due to apoptosis.
      
  • Imaging:

    • Image at T=0h, 12h, and 24h.

    • Quantify "Wound Confluence %" using ImageJ.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating Peptide 17 efficacy.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays Cells Cancer Cells (e.g., A549) Starve Serum Starvation (12h) Cells->Starve Treat_A Group A: Vehicle (DMSO) Starve->Treat_A Treat_B Group B: Peptide 17 (100nM) Starve->Treat_B Treat_C Group C: Verteporfin (Control) Starve->Treat_C CoIP Co-IP Assay (Mechanism) Treat_B->CoIP Validate Disruption Scratch Wound Healing (Function) Treat_B->Scratch Measure Migration PCR qPCR (CTGF/CYR61) Treat_B->PCR Check Transcription Loss of YAP\nBand Loss of YAP Band CoIP->Loss of YAP\nBand Inhibited Gap\nClosure Inhibited Gap Closure Scratch->Inhibited Gap\nClosure

Caption: Integrated workflow for validating Peptide 17 mechanism (Co-IP) and phenotypic output (Migration).

References

  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction. Source: ACS Medicinal Chemistry Letters (2014).[2] Context: The seminal paper describing the design, synthesis, and IC50 (25 nM) of Peptide 17. URL:[Link]

  • Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy. Source:[3] Tropical Journal of Pharmaceutical Research (2018).[3] Context: Validates the use of Peptide 17 in lung cancer models, demonstrating inhibition of migration and invasion. URL:[Link]

  • The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. Source: Clinical Science (2022). Context: A comprehensive review discussing the therapeutic landscape, including peptide inhibitors and small molecules like Verteporfin. URL:[Link]

  • Verteporfin inhibits YAP-TEAD interaction and suppresses cell growth. Source:[1][4][5] Genes & Development (2012). Context: The foundational study establishing Verteporfin as a YAP inhibitor, used here as the comparator benchmark. URL:[Link]

Sources

Confirming YAP-TEAD Disruption by Peptide 17: A Comprehensive Co-IP Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Hippo signaling pathway, and specifically its downstream transcriptional co-activators YAP (Yes-associated protein) and TAZ, are master regulators of cell proliferation, apoptosis, and tissue homeostasis. In numerous malignancies, the dysregulation of this pathway leads to the constitutive nuclear localization of YAP, where it binds to TEAD (Transcriptional Enhanced Associate Domain) transcription factors to drive oncogenic gene expression (e.g., CTGF, CYR61)[1].

Because YAP lacks intrinsic DNA-binding activity, its oncogenic potential is entirely dependent on its protein-protein interaction (PPI) with TEAD[2]. Consequently, disrupting the YAP-TEAD complex has emerged as a premier therapeutic strategy in oncology[3]. Among the vanguard of PPI disruptors is Peptide 17 , a conformationally constrained 17-mer cyclic peptide engineered to competitively occupy Interface 3 of TEAD[4].

This guide provides an authoritative comparative analysis of Peptide 17 against alternative inhibitors and details the gold-standard methodology—Co-Immunoprecipitation (Co-IP)—required to validate its disruptive efficacy in vitro.

Mechanistic Visualization of YAP-TEAD Disruption

To understand how Peptide 17 functions, we must first map the molecular topography of the YAP-TEAD interaction. The PPI is mediated primarily by three interfaces, with Interface 3 (an


-loop region) being the most critical for high-affinity binding[3]. Peptide 17 utilizes an optimized disulfide bridge to mimic this 

-loop, forcefully competing with endogenous YAP for the TEAD binding pocket[4].

G Hippo Hippo Pathway (LATS1/2 Kinases) YAP_Cyto Phosphorylated YAP (Cytoplasmic Degradation) Hippo->YAP_Cyto Phosphorylates YAP_Nuc Unphosphorylated YAP (Nuclear Translocation) Hippo->YAP_Nuc Inactivated Complex YAP-TEAD Complex (Active Transcription) YAP_Nuc->Complex Binds Interface 3 TEAD TEAD Transcription Factor (DNA Bound) TEAD->Complex Target Target Genes (CTGF, CYR61) Complex->Target Oncogenic Drive Pep17 Peptide 17 (Competitive Inhibitor) Pep17->Complex Disrupts PPI

Fig 1: YAP-TEAD signaling axis and targeted disruption by Peptide 17 at Interface 3.

Comparative Analysis of YAP-TEAD Inhibitors

Historically, PPIs have been considered "undruggable" due to their large, flat surface areas[5]. Early attempts to target YAP-TEAD relied on non-specific small molecules. Today, the landscape is divided into direct PPI disruptors (like Peptide 17) and allosteric modulators (like TEAD auto-palmitoylation inhibitors).

Peptide 17 distinguishes itself through exceptional binding affinity. While the native YAP(50-171) domain binds TEAD1 with a


 of 40 nM, the engineered conformational constraint of Peptide 17 improves this affinity to a 

of 15 nM, resulting in a potent

of 25 nM[4].
Table 1: Performance Comparison of YAP-TEAD Modulators
InhibitorModalityTarget SitePotency (

/

)
Mechanism of Action & Limitations
Peptide 17 Cyclic 17-mer PeptideTEAD Interface 3

: 25 nM

: 15 nM
Mechanism: Direct competitive displacement of YAP via optimized disulfide bridge constraint[4].Limitation: Peptide delivery systems may be required for optimal in vivo bioavailability[6].
Verteporfin Small MoleculeYAP

: >10

M
Mechanism: Binds YAP directly to alter its conformation.Limitation: High off-target toxicity and phototoxicity; generally obsolete for targeted therapy.
VT3989 Small MoleculeTEAD Lipid Pocket

: ~2 nM
Mechanism: Allosteric inhibition via blockade of TEAD auto-palmitoylation.Limitation: Does not directly block pre-formed YAP-TEAD complexes; relies on complex turnover.
Super-TDU PeptideTEAD Interface 2 & 3

: ~40 nM
Mechanism: Mimics the natural YAP antagonist VGLL4 to competitively displace YAP.Limitation: Larger peptide size compared to Peptide 17, complicating cellular uptake.

The Gold Standard: Co-Immunoprecipitation (Co-IP)

While cell-free assays like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) can quantify binding kinetics, they fail to replicate the complex intracellular environment. Co-Immunoprecipitation (Co-IP) remains the definitive, self-validating assay to confirm that Peptide 17 successfully penetrates the cell, localizes to the nucleus, and physically dissociates the YAP-TEAD complex under physiological conditions[1],[7].

Co-IP Workflow Logic

A rigorous Co-IP must be designed as a self-validating system . This means incorporating internal controls (Inputs and IgGs) to prove that any observed disruption is due to the inhibitor, not experimental artifact.

Workflow Lysis 1. Mild Lysis NP-40 Buffer Preserves PPI Input Input Control 5% Aliquot Validates Expression Lysis->Input Incubate 2. Incubation Anti-TEAD or IgG + Peptide 17 Lysis->Incubate WB 6. Western Blot Probe for YAP Quantify Disruption Input->WB Reference Capture 3. Capture Protein A/G Beads Isolates Complex Incubate->Capture Wash 4. Wash Removes Non-specific Background Capture->Wash Elute 5. Elution Boil in SDS Denatures Complex Wash->Elute Elute->WB

Fig 2: Self-validating Co-Immunoprecipitation workflow for confirming YAP-TEAD disruption.

Step-by-Step Co-IP Protocol for Peptide 17 Validation

The following protocol is optimized for mammalian cell lines (e.g., HeLa or HNSCC cells) expressing endogenous or tagged YAP and TEAD[1],[7].

Step 1: Cell Culture and Peptide Treatment
  • Seed cells in 10 cm dishes and culture until 70-80% confluent.

  • Treat the experimental group with Peptide 17 (e.g., 2

    
    M to 10 
    
    
    
    M) for 24 hours. Treat the control group with the vehicle (DMSO).
    • Causality: A 24-hour window allows sufficient time for cellular uptake, nuclear localization, and competitive displacement of pre-existing YAP-TEAD complexes.

Step 2: Mild Cell Lysis
  • Wash cells twice with ice-cold PBS.

  • Add 500

    
    L of ice-cold NP-40 Lysis Buffer  (10 mM Tris pH 7.6, 10 mM KCl, 0.5 mM EDTA, 0.2% to 0.5% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails[7].
    
  • Scrape cells, transfer to a microcentrifuge tube, and rotate at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

    • Causality: The YAP-TEAD interaction is a transient, non-covalent PPI. Harsh detergents like SDS or sodium deoxycholate (found in standard RIPA buffer) will denature the proteins and artificially destroy the complex. NP-40 is a mild, non-ionic detergent that extracts proteins while preserving native interactions. Phosphatase inhibitors are critical to prevent artificial shifts in YAP localization during lysis.

Step 3: Input Aliquot (Self-Validation Checkpoint 1)
  • Remove 25

    
    L (5%) of the cleared lysate and mix with SDS loading buffer. Boil at 95°C for 5 minutes.
    
    • Causality: This "Input" sample proves that YAP and TEAD were successfully expressed and extracted in both the control and Peptide 17-treated cells. If YAP is missing in the final IP, the Input proves it was due to Peptide 17 disruption, not a failure of the cells to produce YAP.

Step 4: Pre-clearing and Immunoprecipitation
  • Add 1-2

    
    g of primary anti-TEAD antibody (or anti-myc if using myc-TEAD constructs) to the lysate[1],[7].
    
  • For the negative control, add 1-2

    
    g of an Isotype-matched IgG antibody to a separate lysate aliquot.
    
    • Causality (Self-Validation Checkpoint 2): The IgG control proves that any YAP pulled down is specifically bound to TEAD, rather than non-specifically sticking to the antibody or the beads.

  • Incubate on a rotator at 4°C overnight.

  • Add 30

    
    L of pre-washed Protein A/G Magnetic Beads and rotate for an additional 2 hours at 4°C.
    
Step 5: Washing and Elution
  • Place tubes on a magnetic rack to separate the beads. Discard the supernatant.

  • Wash the beads 4 times with 1 mL of ice-cold NP-40 Lysis Buffer.

    • Causality: Extensive washing removes unbound, background proteins. Using the same mild buffer ensures the YAP-TEAD complex is not washed apart by osmotic or detergent stress.

  • Resuspend the beads in 30

    
    L of 2X SDS sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.
    
Step 6: Western Blot Interpretation

Run the eluted samples and the Input samples on an SDS-PAGE gel, transfer to a membrane, and probe sequentially for YAP and TEAD.

  • Expected Result in Vehicle Control: The IP lane pulled down with anti-TEAD will show a strong band for TEAD (the bait) and a strong band for YAP (the prey), confirming the native complex.

  • Expected Result in Peptide 17 Group: The IP lane will show a strong band for TEAD, but the YAP band will be significantly diminished or entirely absent[6],[7].

  • Validation: The Input lanes for both groups must show equal amounts of YAP and TEAD, confirming that Peptide 17 did not simply degrade the proteins, but specifically disrupted their physical interaction.

References

  • Zhang, Z., Lin, Z., Zhou, Z., Shen, H. C., Yan, S. F., Mayweg, A. V., Xu, Z., Qin, N., Campobasso, N., Alexander, R. S., Waitt, G. M., Wang, H., Matico, R. E., Miner, K. N., Zhang, V. Y., Bai, X., Furey, B. F., Laping, N. J., ... & Lu, Q. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters.[Link]

  • Pobbati, A. V., & Hong, W. (2020). "Targeting the Hippo Pathway in Cancer." Frontiers in Oncology.[Link]

  • "Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma." National Center for Biotechnology Information (PMC).[Link]

  • "Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking." Journal of Medicinal Chemistry.[Link]

  • "Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling." National Center for Biotechnology Information (PMC).[Link]

  • "Peptide 17, an inhibitor of YAP/TEAD4 pathway, mitigates lung cancer malignancy." ResearchGate.[Link]

Sources

Mechanistic Grounding: The Causality of YAP-TEAD Disruption

Author: BenchChem Technical Support Team. Date: March 2026

Title: Decoding YAP-TEAD Inhibition: A Comparative Guide to Peptide 17 in Anchorage-Independent Growth Assays

As a Senior Application Scientist, evaluating the metastatic potential of cancer cell lines requires robust, physiologically relevant in vitro models. Anchorage-independent growth—the ability of transformed cells to survive and proliferate without extracellular matrix (ECM) attachment—is a definitive hallmark of oncogenesis and anoikis resistance[1]. The Hippo signaling pathway, specifically the YAP/TAZ-TEAD transcriptional complex, is a master regulator of this phenotype[2].

When YAP-TEAD signaling is hyperactivated, cells bypass anoikis, forming colonies in 3D suspension[1]. To interrogate this pathway, researchers rely on protein-protein interaction (PPI) inhibitors. Among these, Peptide 17 (YAP-TEAD-IN-1) has emerged as a gold-standard cyclic peptide inhibitor[2]. This guide objectively compares Peptide 17 against alternative small-molecule inhibitors and provides a self-validating protocol for assessing its efficacy in soft agar assays.

YAP lacks a DNA-binding domain and must complex with TEAD family transcription factors to drive the expression of pro-survival and pro-migratory genes (e.g., CTGF, CYR61)[2][3]. The YAP-TEAD interface is expansive, making traditional small-molecule inhibition highly challenging.

Peptide 17 was rationally designed to mimic the YAP interface 3 alpha-helix[2]. By replacing a native cation-π interaction with an optimized disulfide bridge, researchers conformationally constrained the peptide, drastically boosting its binding affinity (Kd = 15 nM for TEAD1) and achieving an IC50 of 25 nM[2]. This structural constraint is the causal factor behind its high potency: it locks the peptide into the bioactive conformation required to outcompete native YAP, effectively silencing the transcription of genes that drive anchorage-independent growth[2].

YAP_TEAD_Pathway YAP YAP/TAZ (Transcriptional Co-activator) Complex YAP-TEAD Complex (Active Transcription) YAP->Complex TEAD TEAD1-4 (Transcription Factor) TEAD->Complex Genes Target Genes (CTGF, CYR61) Complex->Genes Growth Anchorage-Independent Growth (Anoikis Resistance) Genes->Growth Pep17 Peptide 17 (Interface 3 Competitor) Pep17->Complex Blocks Vert Verteporfin (YAP Degrader/Disruptor) Vert->YAP Degrades TED TED-347 (Allosteric Inhibitor) TED->TEAD Binds Central Pocket

Caption: YAP-TEAD signaling pathway and intervention points of Peptide 17, Verteporfin, and TED-347.

Comparative Performance: Peptide 17 vs. Alternatives

When designing an anchorage-independent growth assay, selecting the right inhibitor dictates the clarity of your data. While Peptide 17 is highly specific, small molecules like Verteporfin, TED-347, and ATA offer alternative mechanisms of action.

  • Verteporfin: Originally a photodynamic therapy agent, it disrupts YAP-TEAD and promotes YAP degradation[3]. However, its utility is often confounded by YAP-independent cytotoxicity and off-target effects[4].

  • TED-347: A covalent allosteric inhibitor that binds the central palmitoylation pocket of TEAD (Cys-367), altering TEAD's conformation and preventing YAP binding[5][6].

  • Aurintricarboxylic acid (ATA): A canonical disruptor of the TAZ-TEAD complex that abrogates anchorage-independent growth, though it possesses broad-spectrum nuclease inhibitory activity[7].

InhibitorMolecular ClassPrimary Target MechanismBinding Affinity / IC50Impact on Anchorage-Independent GrowthOff-Target / Toxicity Profile
Peptide 17 Cyclic PeptideCompetitive PPI inhibitor (YAP Interface 3)IC50 = 25 nM, Kd = 15 nM[2]Potently blocks colony formationHigh specificity; limited cell permeability without modifications
Verteporfin Small MoleculePromotes YAP turnover / PPI disruptionIC50 ~ 4.6 - 7.3 µM[3]Dose-dependent reduction in colony sizeHigh; YAP-independent cytotoxicity and light sensitivity[3][4]
TED-347 Small MoleculeCovalent allosteric (TEAD palmitate pocket)Ki = 10.4 µM[6]Inhibits TEAD activity and colony formationModerate; requires reactive cysteine (Cys-367)[6]
ATA Small MoleculeCanonical PPI disruptor (TAZ-TEAD)IC50 ~ low µM[7]Abrogates TAZ/YAP-TEAD driven coloniesModerate; known broad-spectrum nuclease inhibitor[7]

Experimental Protocol: Soft Agar Colony Formation Assay

The Soft Agar Assay is the gold standard for measuring anchorage-independent growth. The causality of the dual-layer system is critical: the dense base agar (0.6%) prevents cells from sinking and attaching to the plastic (which would trigger 2D integrin signaling), while the porous top agar (0.3%) suspends the cells in a 3D matrix, forcing them to rely on hyperactive YAP-TEAD signaling to survive anoikis.

Self-Validating System: To ensure assay integrity, always include a positive control (cells expressing a constitutively active YAP mutant, e.g., YAP-S127A) and a negative control (scrambled peptide).

Soft_Agar_Workflow Prep 1. Base Agar (0.6% Agar in Media) Top 2. Top Agar + Cells (0.3% Agar + Peptide 17) Prep->Top Feed 3. Liquid Feeding (Media + Peptide 17 Every 3-4 Days) Top->Feed Incubate 4. Incubation (14-21 Days at 37°C) Feed->Incubate Read 5. Staining & Readout (Crystal Violet/MTT) Incubate->Read

Caption: Step-by-step workflow for the Soft Agar Colony Formation Assay evaluating Peptide 17.

Step-by-Step Methodology:

  • Preparation of Base Agar:

    • Melt 1.2% Noble Agar and mix 1:1 with 2X cell culture media (pre-warmed to 40°C) to achieve a final concentration of 0.6%.

    • Add 1.5 mL to each well of a 6-well plate. Allow to solidify at room temperature for 30 minutes. Scientific Insight: Ensuring the base is perfectly level prevents pooling of cells at the edges, which skews colony counting.

  • Preparation of Top Agar & Cell Suspension:

    • Harvest cancer cells (e.g., MDA-MB-231 or HCT116) and resuspend in 2X media.

    • Mix the cell suspension 1:1 with 0.6% melted Noble Agar (cooled to 39°C to prevent thermal shock) to achieve a final concentration of 0.3%.

    • Inhibitor Addition: Immediately spike the Top Agar mixture with Peptide 17 (e.g., 1-10 µM final concentration) or vehicle control.

    • Overlay 1.5 mL of the cell/agar/peptide mixture onto the solidified base agar. Allow to solidify for 20 minutes.

  • Liquid Feeding Layer (Crucial for Peptides):

    • Unlike stable small molecules, peptides can degrade over a 21-day incubation. Add 500 µL of 1X media containing the corresponding concentration of Peptide 17 on top of the solidified top agar.

    • Replenish this liquid layer every 3-4 days to maintain continuous YAP-TEAD inhibition.

  • Incubation and Quantification:

    • Incubate at 37°C, 5% CO2 for 14-21 days.

    • Stain viable colonies using 0.005% Crystal Violet or 1 mg/mL MTT for 1-4 hours.

    • Quantify colony number and size (>50 µm) using an automated colony counter or ImageJ. A successful Peptide 17 treatment will show a statistically significant, dose-dependent reduction in colony formation compared to the vehicle.

Conclusion

For researchers investigating the Hippo pathway's role in metastasis, Peptide 17 provides an unparalleled, high-affinity tool for dissecting YAP-TEAD PPI dynamics[2]. While small molecules like Verteporfin and TED-347 offer alternative targeting strategies[3][6], Peptide 17's structural mimicry of Interface 3 ensures highly specific abrogation of anchorage-independent growth, making it an indispensable asset in the drug discovery pipeline.

References

  • A New Player in Neuroblastoma: YAP and Its Role in the Neuroblastoma Microenvironment - PMC.
  • Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction - PMC.
  • Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex. PLOS.
  • Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC.
  • The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. Portland Press.
  • Effect of the acylation of TEAD4 on its interaction with co‐activators YAP and TAZ.
  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. American Chemical Society (ACS).

Sources

Safety Operating Guide

YAP-TEAD Inhibitor 1 (Peptide 17) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the operational lifecycle of potent biological modulators is often overlooked once an experiment concludes. However, the safe handling and disposal of these compounds are just as critical as the assays themselves.

YAP-TEAD Inhibitor 1 (Peptide 17) is a highly potent, 17-mer cyclic peptide engineered to disrupt the YAP-TEAD protein-protein interaction within the Hippo signaling pathway[1]. Because it demonstrates single-digit micromolar affinity and an IC50 of 25 nM[1], it is a biologically active compound that resists rapid environmental degradation. Furthermore, its complex dissolution requirements—often involving DMSO, PEG 300, and Tween 80[2]—mean that its disposal cannot be treated as standard non-hazardous waste.

This guide provides a self-validating, step-by-step operational framework for the safe deactivation and disposal of Peptide 17, ensuring laboratory safety, environmental integrity, and regulatory compliance.

Biological Risk & Mechanism of Action

To understand the strict disposal requirements for Peptide 17, we must first understand its mechanism. The peptide competitively binds to TEAD transcription factors, blocking YAP/TAZ co-activators from initiating the transcription of oncogenic target genes[1]. Unintended environmental release of this synthetic peptide could disrupt highly conserved developmental pathways in exposed organisms.

G Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) YAP YAP/TAZ Co-activators Hippo->YAP Phosphorylates & Inhibits TEAD TEAD Transcription Factors (Nucleus) YAP->TEAD Translocates & Binds Genes Oncogenic Target Genes (CTGF, CYR61) TEAD->Genes Activates Transcription Peptide17 YAP-TEAD Inhibitor 1 (Peptide 17) Peptide17->YAP Blocks Interaction (IC50 = 25 nM)

Mechanism of YAP-TEAD Inhibitor 1 disrupting the Hippo signaling pathway.

Physicochemical Properties & Waste Segregation

The physical properties of Peptide 17 dictate our waste segregation strategy. Because peptide solutions degrade rapidly via freeze-thaw cycles[3], laboratories frequently generate expired liquid aliquots. The solvents used to stabilize these aliquots determine the disposal route.

Table 1: Operational Impact of Peptide 17 Properties

Property / ParameterValue / SpecificationOperational Consequence for Disposal
Target / IC50 YAP-TEAD Interaction / 25 nM[1]High biological potency; requires stringent chemical deactivation to prevent environmental contamination.
Molecular Weight 2019.86 g/mol [4]Large cyclic structure; lyophilized powder is highly prone to aerosolization. Requires wet-wiping for spills[5].
Solvent Compatibility DMSO, PEG 300, Tween 80[2]Liquid waste is heavily organic. Strictly prohibits standard drain disposal or bleach deactivation (exothermic risk).
Solution Stability 1 month at -20°C[4]Short shelf-life in solution leads to frequent generation of expired hazardous liquid waste[3].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: by matching the physical state and solvent composition of the waste to the correct chemical neutralization strategy, we eliminate both biological and chemical hazards.

Protocol A: Solid Waste & Lyophilized Powder

Lyophilized peptides pose an inhalation hazard due to their fine particulate nature. Unused powder, contaminated weigh boats, and pipette tips must be handled carefully to avoid creating dust[5].

  • Containment: Do not sweep dry powder. If a spill occurs, cover it with absorbent material and carefully wet-wipe the area[5].

  • Bagging: Place all solid waste (vials, tips, paper towels) into a robust plastic bag. Double-bag the waste and seal each bag individually using a sack tie[6].

  • Labeling: Label the outer bag as "Hazardous Solid Waste - Biologically Active Peptide."

  • Disposal: Transfer to the designated institutional chemical waste room for high-temperature incineration[5].

Protocol B: Aqueous Liquid Waste Deactivation

Aqueous solutions of Peptide 17 retain their biological activity and must be denatured before disposal. We utilize oxidative cleavage to destroy the cyclic peptide bonds.

  • Collection: Gather all expired or unused strictly aqueous working solutions of Peptide 17.

  • Bleach Addition: Add standard household bleach to the waste container to achieve a final concentration of 10% bleach (yielding 0.5% - 1.0% active sodium hypochlorite)[5].

  • Incubation: Allow the mixture to sit for a minimum of 30 minutes at room temperature. Causality: The oxidative power of hypochlorite rapidly denatures the 17-mer cyclic structure, destroying its binding affinity to TEAD1.

  • Neutralization: Adjust the pH to neutral (pH 6-8). Following inactivation and neutralization, this aqueous waste may be suitable for drain disposal with copious amounts of water, provided it complies with local wastewater regulations[5].

Protocol C: Organic Solvent Waste (DMSO / PEG 300)

Because Peptide 17 requires organic solvents and surfactants (DMSO, PEG 300, Tween 80) for optimal in vitro and in vivo dissolution[2], this waste stream must be segregated.

  • Segregation: Identify any solutions containing organic solvents. Do not add bleach to DMSO-containing waste , as this can trigger a dangerous exothermic oxidation reaction.

  • Containment: Pour these solutions into a chemically compatible, clearly labeled "Hazardous Waste - Organic Solvents" carboy[5].

  • Storage: Store the carboy in a secondary containment tray (minimum 20cm height) separated from acids and bases.

  • Institutional Pickup: Submit a waste pickup request to your Environmental Health and Safety (EHS) department for off-site incineration[7].

Protocol D: Contaminated Sharps
  • Immediate Isolation: Place all needles, syringes, or broken glass that have contacted Peptide 17 directly into a puncture-resistant, hard-walled sharps container[7].

  • Volume Limit: Do not overfill. Seal the container when it reaches 2/3 capacity[7].

  • Disposal: Submit the sealed container to EHS as chemically contaminated sharps[7].

Operational Disposal Workflow

To ensure compliance across your laboratory team, utilize the following decision tree when disposing of Peptide 17 materials.

G Start Peptide 17 Waste Generated Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Stock/Working Solutions) Start->Liquid Sharps Contaminated Sharps Start->Sharps Incineration Hazardous Waste Incineration Solid->Incineration Double-bagged Deactivate Chemical Deactivation (10% Bleach, 30 min) Liquid->Deactivate Aqueous Only Organic Organic Solvent Waste (DMSO/PEG 300) Liquid->Organic Contains Solvents SharpsBin Puncture-Resistant Sharps Container Sharps->SharpsBin Deactivate->Incineration Neutralized Organic->Incineration EHS Pickup SharpsBin->Incineration When 2/3 Full

Step-by-step laboratory disposal workflow for Peptide 17 and contaminated materials.

References

  • AdooQ Bioscience - YAP-TEAD-IN-1 (Peptide 17). Available at: [Link]

  • NIBSC - Peptide Handling, dissolution & Storage. Available at: [Link]

  • UNC Policies - Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Available at:[Link]

  • Karolinska Institutet - Laboratory waste | Staff Portal. Available at: [Link]

Sources

Personal protective equipment for handling YAP-TEAD Inhibitor 1 (Peptide 17)

[1]

References

  • Morin-Kensicki, E. M., et al. (2006).[1][3] Defects in yolk sac vasculogenesis, chorioallantoic fusion, and embryonic axis elongation in mice with targeted disruption of Yap1. Molecular and Cellular Biology, 26(1), 77–87.

  • Zhang, Z., et al. (2014).[2] Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction. ACS Medicinal Chemistry Letters, 5(9), 993–998.[4][5] [1][6]

  • Zhou, Z., et al. (2015).[2] Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides.[1] FASEB Journal, 29(2), 724–732.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YAP-TEAD Inhibitor 1 (Peptide 17)
Reactant of Route 2
YAP-TEAD Inhibitor 1 (Peptide 17)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.